Benzoic acid, 3-methylphenyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
614-32-4 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24g/mol |
IUPAC Name |
(3-methylphenyl) benzoate |
InChI |
InChI=1S/C14H12O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
XYKFCIJKMCQULO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |
Other CAS No. |
614-32-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of m-Cresyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresyl benzoate, also known as 3-methylphenyl benzoate or m-tolyl benzoate, is an aromatic ester with the chemical formula C₁₄H₁₂O₂.[1][2] As a member of the benzoate ester family, it finds applications in various chemical syntheses and has been investigated for its potential biological activities. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in areas such as formulation science, reaction kinetics, and material science. This technical guide provides a comprehensive overview of the known physical properties of m-cresyl benzoate, alongside detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of a compound are crucial for its handling, processing, and application. The following table summarizes the available quantitative data for m-cresyl benzoate. For comparative purposes, data for the isomeric p-cresyl benzoate are also included where available.
| Physical Property | m-Cresyl Benzoate | p-Cresyl Benzoate |
| Molecular Formula | C₁₄H₁₂O₂[1][2] | C₁₄H₁₂O₂[3][4] |
| Molecular Weight | 212.24 g/mol [1][2] | 212.24 g/mol [3][4] |
| Melting Point | Data not available | 70.00 to 72.00 °C @ 760.00 mm Hg[3] |
| Boiling Point | 314.00 to 316.00 °C @ 760.00 mm Hg[5] | 315.00 to 316.00 °C @ 760.00 mm Hg[3] |
| Density | Data not available | ~1.1035 g/cm³ (rough estimate) |
| Water Solubility | 32.35 mg/L @ 25 °C (estimated)[5] | 32.35 mg/L @ 25 °C (estimated)[3] |
| logP (o/w) | 3.433 (estimated)[5] | 3.590[3] |
| Vapor Pressure | 0.000460 mmHg @ 25.00 °C (estimated)[5] | 0.000400 mmHg @ 25.00 °C (estimated)[3] |
| Flash Point | 128.89 °C (264.00 °F) TCC[5] | 130.00 °C (266.00 °F) TCC[3] |
| Appearance | Data not available | White solid (estimated)[3] |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized methodologies for key physical property measurements applicable to m-cresyl benzoate and similar organic compounds.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Tube Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: A small amount of the crystalline organic solid is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the sample is immersed.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The unique shape of the tube facilitates convection currents, ensuring uniform heating of the bath.
-
Observation: The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).
-
Apparatus Setup (Digital Melting Point Apparatus): The prepared capillary tube is inserted into the heating block of the apparatus. The heating rate is set, and the sample is observed through a magnifying lens. The temperatures for the onset and completion of melting are recorded.
Boiling Point Determination
The boiling point provides information about the volatility of a liquid and is also a useful parameter for identification and purity assessment.
Methodology: Micro Boiling Point Determination (Capillary Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a liquid bath (similar to the melting point setup) or a heating block.
-
Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. Upon further heating, the vapor of the liquid will also escape, resulting in a rapid and continuous stream of bubbles from the capillary tip.
-
Recording the Boiling Point: The heating is then stopped. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.
Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Methodology: Pycnometer or Volumetric Flask Method
-
Mass of the Empty Vessel: A clean, dry pycnometer or a small volumetric flask with its stopper is accurately weighed (m₁).
-
Mass of the Vessel with Water: The vessel is filled with distilled water, ensuring no air bubbles are trapped, and the outside is dried. It is then weighed again (m₂). The mass of the water is m₂ - m₁.
-
Volume Determination: The volume of the vessel can be calculated using the known density of water at the measurement temperature (V = (m₂ - m₁)/ρ_water).
-
Mass of the Vessel with the Sample: The vessel is emptied, thoroughly dried, and then filled with the liquid sample (m-cresyl benzoate). It is weighed again (m₃). The mass of the sample is m₃ - m₁.
-
Density Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the vessel (ρ_sample = (m₃ - m₁)/V).
Solubility Determination
Solubility provides insights into the intermolecular forces of a compound and is crucial for applications in drug delivery, extraction, and purification.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Qualitative Assessment:
-
To a small test tube containing a small, measured amount of the solute (e.g., 10 mg), add a small volume of the solvent (e.g., 1 mL) dropwise.
-
After each addition, the mixture is agitated vigorously.
-
Observe whether the solute dissolves completely. The compound is classified as soluble, partially soluble, or insoluble.
-
-
Semi-Quantitative Assessment:
-
A saturated solution of the compound is prepared at a specific temperature by adding an excess of the solute to a known volume of the solvent and stirring until equilibrium is reached.
-
The undissolved solid is then removed by filtration or centrifugation.
-
A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
-
The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., mg/mL or g/100 g solvent).
-
Signaling Pathways and Experimental Workflows
At present, there is no readily available information in the scientific literature detailing specific signaling pathways or established experimental workflows directly involving m-cresyl benzoate that would necessitate visualization through diagrams. Research into the biological activities of this compound is ongoing, and future studies may elucidate such pathways.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of m-cresyl benzoate, intended to support research and development activities. While several key physical constants have been reported, experimental determination of the melting point and density of the meta isomer remains an area for future investigation. The provided experimental protocols offer standardized methods for the precise measurement of these and other fundamental physical properties.
References
- 1. Benzoic acid, 3-methylphenyl ester [webbook.nist.gov]
- 2. m-tolyl benzoate [webbook.nist.gov]
- 3. para-cresyl benzoate, 614-34-6 [thegoodscentscompany.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. meta-cresyl benzoate, 614-32-4 [thegoodscentscompany.com]
An In-depth Technical Guide to Benzoic Acid, 3-Methylphenyl Ester (CAS 614-32-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzoic acid, 3-methylphenyl ester (CAS 614-32-4), also known as m-cresyl benzoate. It details the physicochemical properties, synthesis, analytical methodologies, and safety information pertinent to this compound. The synthesis is primarily achieved through the Fischer esterification of benzoic acid and m-cresol. This document is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this chemical intermediate.
Chemical and Physical Properties
This compound is a solid at room temperature with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 614-32-4 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 168-170 °C at 8 Torr | [2] |
| Synonyms | m-Cresyl benzoate, 3-Methylphenyl benzoate, Benzoic acid, m-tolyl ester | [1][2] |
| EINECS Number | 210-378-0 | [1] |
Synthesis
The primary method for the synthesis of this compound is the Fischer esterification of benzoic acid with 3-methylphenol (m-cresol) in the presence of a strong acid catalyst, such as sulfuric acid.[3] The reaction is reversible and is driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction.[4][5]
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of this compound based on the principles of Fischer esterification.
Materials:
-
Benzoic acid
-
m-Cresol
-
Concentrated sulfuric acid
-
Dichloromethane (or other suitable organic solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine benzoic acid and a molar excess of m-cresol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure this compound.
Synthesis and Purification Workflow
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[1]
Typical Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[1]
-
Column: A C18 stationary phase is suitable.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and the methylphenyl groups, as well as a singlet for the methyl protons.
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and bands corresponding to the C-O stretching and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the ester structure.
Analytical Workflow
Safety and Handling
A Safety Data Sheet (SDS) for this compound should be consulted before handling.[6]
General Precautions:
-
Handle in a well-ventilated area.[2]
-
Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials.[2]
The compound is listed in the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, indicating its use in commerce in the United States.
Applications
This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules. Its ester functionality allows it to be a versatile building block in organic synthesis. For instance, it has been mentioned as a starting material in the synthesis of phosphonic acid derivatives with potential pharmaceutical applications.
Conclusion
This technical guide provides essential information on this compound (CAS 614-32-4). The data presented on its properties, synthesis, analysis, and safety are intended to support researchers and professionals in their work with this compound. The provided experimental framework and workflows offer a practical guide for its preparation and characterization.
References
An In-depth Technical Guide to 3-Methylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 3-methylphenyl benzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the synthesis and characterization of this compound are provided. While information on the specific biological activity of 3-methylphenyl benzoate is limited in current literature, this guide will also touch upon the known activities of related benzoate structures to provide context and suggest potential avenues for future research.
Molecular Structure and Properties
3-Methylphenyl benzoate, also known as m-cresyl benzoate, is an aromatic ester. Its molecular structure consists of a benzoate group attached to a 3-methylphenyl (m-cresyl) group. The IUPAC name for this compound is 3-methylphenyl benzoate.[1]
The key physicochemical properties of 3-methylphenyl benzoate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| CAS Number | 614-32-4 | |
| SMILES | Cc1cccc(OC(=O)c2ccccc2)c1 | [1] |
| Melting Point | 54 °C | [1] |
| Boiling Point | 319.2±11.0 °C at 760 mmHg | |
| Density | 1.1±0.1 g/cm³ | |
| LogP | 4.19 |
Crystallographic Data
The solid-state structure of 3-methylphenyl benzoate has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic space group P2₁/c. The dihedral angle between the phenyl and benzoyl rings is a notable feature of its three-dimensional structure.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a | 9.530(1) Å | |
| b | 10.676(1) Å | |
| c | 11.531(1) Å | |
| β | 109.99(1)° | |
| Volume | 1102.5(2) ų | |
| Z | 4 | |
| Dihedral Angle (Phenyl/Benzoyl) | 79.61(6)° |
Synthesis of 3-Methylphenyl Benzoate
3-Methylphenyl benzoate can be synthesized via the esterification of m-cresol with benzoyl chloride. The following is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis
Materials:
-
m-Cresol
-
Benzoyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-cresol (1 equivalent) in dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methylphenyl benzoate.
Synthesis Workflow
References
Spectroscopic Profile of Benzoic Acid, 3-Methylphenyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Benzoic acid, 3-methylphenyl ester, also known as m-tolyl benzoate. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.28–8.20 | m | Aromatic Protons (Benzoate Ring) |
| 7.65 | dd | Aromatic Proton (Benzoate Ring) |
| 7.54 | dd | Aromatic Protons (Benzoate Ring) |
| 7.35 | t | Aromatic Proton (m-tolyl Ring) |
| 7.20-7.00 (estimated) | m | Aromatic Protons (m-tolyl Ring) |
| 2.35 (estimated) | s | Methyl Protons (-CH₃) |
Note: The data is based on a published spectrum. Estimated values are derived from typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
While a specific, publicly available line-listed IR spectrum for this compound is not readily accessible, its presence is noted in the Aldrich FT-IR Collection. Based on the functional groups present in the molecule (ester, aromatic rings), the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~3000-2850 | Medium | Methyl C-H Stretch |
| ~1735-1715 | Strong | C=O Ester Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1270-1150 | Strong | C-O Ester Stretch |
Note: These are predicted values based on characteristic group frequencies.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹³C NMR data for this compound is mentioned in patent literature, though specific chemical shifts are not provided in the readily available search results. The expected chemical shift regions are outlined below based on the molecular structure.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Ester Carbonyl (C=O) |
| ~150-120 | Aromatic Carbons |
| ~21 | Methyl Carbon (-CH₃) |
Note: These are estimated chemical shift ranges.
Mass Spectrometry (MS)
Specific mass spectrometry data with fragmentation patterns for this compound is not detailed in the available search results. The molecule has a molecular weight of 212.24 g/mol . Key expected fragments in an electron ionization (EI) mass spectrum would include:
| m/z | Fragment Ion |
| 212 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl Cation) |
| 107 | [CH₃C₆H₄O]⁺ (Cresoxy Cation) |
| 77 | [C₆H₅]⁺ (Phenyl Cation) |
Note: These are predicted major fragments based on the structure.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Synthesis of this compound (m-tolyl benzoate)
A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Materials:
-
Benzoic acid
-
m-Cresol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in a minimal amount of anhydrous toluene.
-
Add an equimolar amount of m-cresol to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (referenced to TMS at 0.00 ppm), integration, and coupling constants.
Infrared (IR) Spectroscopy:
-
Obtain a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, if the sample is a solid, prepare a KBr pellet or a mull.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a suitable method, such as electron ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound can be visualized as a sequential process of purification and characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of m-tolyl benzoate.
An In-depth Technical Guide to the 13C NMR Spectrum of m-Cresyl Benzoate
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of m-cresyl benzoate (3-methylphenyl benzoate). As a critical analytical technique for structural elucidation, 13C NMR spectroscopy offers unambiguous insights into the carbon framework of organic molecules. This document presents predicted spectral data, a detailed experimental protocol for data acquisition, and logical workflows to aid in the interpretation of the spectrum. The information is intended to support researchers in confirming molecular identity, assessing purity, and understanding the electronic environment of the carbon atoms within m-cresyl benzoate.
Molecular Structure and Carbon Environments
m-Cresyl benzoate (C₁₄H₁₂O₂) is an aromatic ester formed from benzoic acid and m-cresol. Its structure contains a total of 14 carbon atoms, which are distributed across 12 unique chemical environments due to molecular symmetry. The distinct environments arise from the varied electronic effects of the substituent groups on the two aromatic rings, the ester carbonyl group, and the methyl group.
For the purpose of spectral assignment, the carbon atoms are systematically numbered as shown below:
(Note: Image is a placeholder for the chemical structure with numbered carbons for clarity in the data table.)
The logical relationship between the molecular structure and the expected 13C NMR signals is outlined in the following diagram. It categorizes the carbon atoms based on their chemical environment, which directly influences their resonance frequency (chemical shift).
Caption: Logical relationship between the m-cresyl benzoate structure and its carbon environments.
Predicted 13C NMR Spectral Data
While experimental data can vary slightly based on conditions, the following table summarizes the predicted 13C NMR chemical shifts for m-cresyl benzoate in deuterated chloroform (CDCl₃), referenced to tetramethylsilane (TMS) at 0.00 ppm. These predictions are generated using established computational algorithms and provide a reliable reference for spectral assignment.
| Carbon Atom Number | Chemical Environment | Predicted Chemical Shift (δ) in ppm |
| C=O | Carbonyl Ester | 165.1 |
| C1' | Aromatic C-O | 150.8 |
| C3 | Aromatic C-CH₃ | 139.9 |
| C4' | Aromatic C-H | 133.7 |
| C1 | Aromatic C-O (ipso) | 129.9 |
| C2'/C6' | Aromatic C-H | 129.7 |
| C5 | Aromatic C-H | 129.2 |
| C3'/C5' | Aromatic C-H | 128.6 |
| C6 | Aromatic C-H | 126.1 |
| C4 | Aromatic C-H | 122.3 |
| C2 | Aromatic C-H | 118.6 |
| -CH₃ | Methyl | 21.3 |
Standard Experimental Protocol for 13C NMR Acquisition
This section details a standard operating procedure for acquiring a high-resolution 13C NMR spectrum of m-cresyl benzoate.
3.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of solid m-cresyl benzoate.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single carbon signal at ~77.16 ppm.
-
Reference Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not present, one drop of a dilute TMS solution can be added.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.
3.2 Instrument Parameters (for a 400 MHz Spectrometer)
-
Spectrometer Frequency: 100 MHz for the ¹³C nucleus.
-
Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Pulse Angle: 30-45 degrees (to allow for faster repetition rates).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C=O and ipso-carbons) which have longer relaxation times.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, signal averaging is required.
-
Spectral Width (SW): 0 to 220 ppm, to ensure all carbon signals, including the carbonyl region, are captured.
3.3 Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to remove any broad distortions.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to its known chemical shift (δ ≈ 77.16 ppm) or the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
General Workflow for 13C NMR Analysis
The following diagram illustrates a typical workflow from sample preparation to final data interpretation in a research setting.
Caption: A standard workflow for obtaining and interpreting a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum is an indispensable tool for the structural verification of m-cresyl benzoate. The predicted spectrum reveals 12 distinct signals corresponding to the unique carbon environments within the molecule, from the downfield carbonyl carbon at ~165 ppm to the upfield methyl carbon at ~21 ppm. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra. The logical diagrams and workflows presented in this guide serve as a robust framework for both the practical acquisition and the systematic interpretation of the 13C NMR data, ensuring confidence in the structural analysis of m-cresyl benzoate for applications in chemical research and drug development.
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 3-Methylphenyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 3-methylphenyl benzoate. It details the characteristic vibrational frequencies, experimental protocols for obtaining the IR spectrum, and an interpretation of the spectral data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.
Introduction to the Infrared Spectroscopy of 3-Methylphenyl Benzoate
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. For 3-methylphenyl benzoate (C₁₄H₁₂O₂), a benzoate ester, IR spectroscopy provides a unique "fingerprint" spectrum that can be used for its identification and characterization. The molecule's structure, featuring a benzoyl group attached to a 3-methylphenyl (m-cresyl) group via an ester linkage, gives rise to a series of characteristic absorption bands.
Predicted Infrared Absorption Data for 3-Methylphenyl Benzoate
While a publicly available, experimentally verified infrared spectrum for 3-methylphenyl benzoate is not readily accessible, a highly representative spectrum can be predicted based on the analysis of its structural analogue, 4-methylphenyl benzoate, and established infrared correlation tables. The primary differences in the spectra of the 3-methyl and 4-methyl isomers are expected in the "fingerprint" region, particularly the C-H out-of-plane bending modes, due to the different substitution patterns on the phenyl ring.
The following table summarizes the expected characteristic infrared absorption peaks for 3-methylphenyl benzoate.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Rings |
| 2980 - 2850 | Medium to Weak | C-H Stretch | Methyl Group (-CH₃) |
| 1730 - 1715 | Strong | C=O Stretch | Ester Carbonyl |
| 1610 - 1580 | Medium | C=C Stretch | Aromatic Rings |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic Rings |
| 1450 - 1430 | Medium | C-H Bend (Asymmetric) | Methyl Group (-CH₃) |
| 1380 - 1360 | Medium | C-H Bend (Symmetric) | Methyl Group (-CH₃) |
| 1310 - 1250 | Strong | C-O Stretch (Asymmetric) | Ester (Ar-C(=O)-O) |
| 1130 - 1100 | Strong | C-O Stretch (Symmetric) | Ester (O-Ar) |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Rings |
Note: The peak positions are based on typical ranges for aromatic esters and may vary slightly in an experimental spectrum.
Experimental Protocol for Acquiring the Infrared Spectrum
The following section details a standard experimental procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid organic compound like 3-methylphenyl benzoate using the Attenuated Total Reflectance (ATR) technique.
3.1. Instrumentation
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
3.2. Sample Preparation
-
Ensure the ATR crystal surface is meticulously clean. Clean the crystal with a soft, lint-free cloth soaked in a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid 3-methylphenyl benzoate sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
3.3. Data Acquisition
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Sample Spectrum: With the prepared sample in place, collect the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Format: Transmittance or Absorbance
-
3.4. Data Processing
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final infrared spectrum of the sample.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumber values.
Visualization of Analytical Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the infrared spectroscopic analysis of 3-methylphenyl benzoate.
Interpretation of the Infrared Spectrum
The infrared spectrum of 3-methylphenyl benzoate can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The peaks in this region are characteristic of C-H stretching vibrations where the carbon atom is part of an aromatic ring.
-
Aliphatic C-H Stretching (2980 - 2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) group.
-
Ester Carbonyl (C=O) Stretching (1730 - 1715 cm⁻¹): This is typically one of the most intense and sharpest peaks in the spectrum and is a definitive indicator of the ester functional group. Its position within this range is characteristic of an aromatic ester, where conjugation with the phenyl ring slightly lowers the frequency compared to a saturated ester.
-
Aromatic C=C Stretching (1610 - 1400 cm⁻¹): Aromatic rings exhibit several bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.
-
Ester C-O Stretching (1310 - 1100 cm⁻¹): Esters characteristically show two strong C-O stretching bands. For an aromatic ester like 3-methylphenyl benzoate, the asymmetric C-C(=O)-O stretch is expected around 1310-1250 cm⁻¹, while the symmetric O-C-Ar stretch appears around 1130-1100 cm⁻¹.
-
C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The pattern of strong absorptions in this region is diagnostic of the substitution pattern on the aromatic rings. For a meta-substituted ring, characteristic bands are expected.
Conclusion
The infrared spectroscopy analysis of 3-methylphenyl benzoate provides a rapid and reliable method for its structural confirmation and purity assessment. The key characteristic absorption bands, including the strong ester carbonyl stretch and the two prominent C-O stretches, in conjunction with the aromatic and aliphatic C-H and C=C vibrations, create a unique spectral fingerprint. By following the detailed experimental protocol and utilizing the provided spectral correlation data, researchers and scientists can confidently identify and characterize this compound in various applications, from synthetic chemistry to drug development.
Thermochemical Properties of m-Cresyl Benzoate: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the thermochemical data for m-cresyl benzoate. Due to a lack of experimentally determined values in publicly accessible literature, this document focuses on the established methodologies for determining key thermochemical parameters, including the standard molar enthalpy of formation and the standard molar enthalpy of vaporization. Detailed experimental protocols for bomb calorimetry and correlation gas chromatography are provided, based on studies of structurally similar aromatic esters. While direct quantitative data for m-cresyl benzoate is absent, this guide serves as a foundational resource for researchers and professionals in drug development and chemical sciences, enabling them to either perform the necessary experimental determinations or to utilize the provided methodologies for robust estimations.
Introduction
m-Cresyl benzoate, also known as m-tolyl benzoate, is an aromatic ester with potential applications in various fields, including pharmaceuticals and material science. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and the prediction of its behavior in chemical reactions. This guide addresses the current gap in available experimental data for m-cresyl benzoate by presenting detailed protocols for the determination of its key thermochemical properties.
Physicochemical Properties
While experimental thermochemical data is scarce, some basic physicochemical properties of m-cresyl benzoate and its isomers have been reported or estimated.
| Property | m-Cresyl Benzoate | p-Cresyl Benzoate | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | |
| Molecular Weight | 212.24 g/mol | 212.24 g/mol | |
| CAS Number | 614-32-4 | 614-34-6 | [1] |
| Appearance | - | White solid (est.) | [2] |
| Melting Point | - | 70.00 to 72.00 °C @ 760.00 mm Hg | [2] |
| Boiling Point | - | 315.00 to 316.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 264.00 °F TCC (128.89 °C) | 266.00 °F TCC (130.00 °C) | [2][3] |
| Vapor Pressure | 0.000460 mmHg @ 25.00 °C (est) | 0.000400 mmHg @ 25.00 °C (est) | [2][3] |
Note: The majority of the quantitative data available is for the para-isomer, p-cresyl benzoate. The data for m-cresyl benzoate is limited to estimations and basic identifiers.
Synthesis of m-Cresyl Benzoate
A plausible and common method for the synthesis of m-cresyl benzoate is the Fischer-Speier esterification of m-cresol with benzoic acid in the presence of an acid catalyst.
References
Technical Guide on the Natural Occurrence of Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of "Benzoic acid, 3-methylphenyl ester," also known as m-cresyl benzoate. A thorough review of scientific literature and chemical databases indicates that This compound is not a naturally occurring compound . Authoritative sources in the fragrance and chemical industries explicitly state it is not found in nature.
However, the broader class of benzoate esters includes numerous compounds that are widespread in the natural world, playing significant roles in plant biology, particularly as floral scent components that attract pollinators. Among the most common and well-studied of these is Methyl Benzoate .
This guide will, therefore, focus on the natural occurrence, analysis, and biological synthesis of Methyl Benzoate as a representative and important example of a naturally occurring benzoic acid ester, fulfilling the core technical requirements of the original request.
Introduction to Naturally Occurring Benzoate Esters
Benzoate esters are a class of organic compounds derived from benzoic acid. While many, like m-cresyl benzoate, are synthetic, simpler esters are key metabolites in a variety of organisms. In plants, they are often volatile organic compounds (VOCs) responsible for the characteristic aroma of flowers and fruits. Methyl benzoate (C₈H₈O₂), for instance, is a major component in the floral scent of over 80 plant species, contributing to a pleasant, fruity-balsamic fragrance that attracts pollinators like bees and moths.[1] Understanding the natural sources, biosynthesis, and analysis of these compounds is crucial for fields ranging from ecology and agriculture to perfumery and pharmacology.
Natural Occurrence and Quantitative Data for Methyl Benzoate
Methyl benzoate is found extensively in the essential oils and floral headspace of numerous plant species. Its presence is particularly significant in the flowers of Petunia, Snapdragon, and various orchids, where it acts as a primary pollinator attractant.
Table 1: Quantitative Analysis of Methyl Benzoate in Various Plant Species
| Plant Species | Plant Part | Analytical Method | Relative Abundance (%) of Total Volatiles | Reference |
| Alstroemeria hybrid UCH13 | Flower | GC-MS | 15.3% | [2] |
| Alstroemeria hybrid UCH14 | Flower | GC-MS | 27.56% (combined with methyl salicylate) | [2] |
| Antirrhinum majus (Snapdragon) | Flower Petals | GC-MS | Most abundant scent compound | [1] |
| Lilium 'Siberia' | Flower | GC-MS | Major constituent of floral scent | [3] |
| Petunia axillaris | Flower | GC-MS | Major volatile emitted at night |
Note: Data is often presented as relative abundance, as absolute concentrations can vary significantly based on environmental conditions, time of day, and specific cultivar.
Biosynthesis and Signaling
The formation of methyl benzoate in plants is a well-characterized biochemical process. It is synthesized from benzoic acid, which itself is derived from the aromatic amino acid L-phenylalanine via the shikimate pathway. The final step involves the methylation of the carboxyl group of benzoic acid.
Biosynthetic Pathway of Methyl Benzoate
The key enzyme responsible for the final step in methyl benzoate synthesis is S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to benzoic acid, forming methyl benzoate and S-adenosyl-L-homocysteine (SAH). The expression and activity of the BAMT gene are often tightly regulated, leading to rhythmic emissions of methyl benzoate that coincide with pollinator activity.[3]
Experimental Protocols
The identification and quantification of volatile compounds like methyl benzoate from natural sources primarily involve headspace collection followed by chromatographic analysis.
Protocol: Headspace Volatile Collection and GC-MS Analysis
This protocol outlines a standard method for analyzing floral scents.
1. Sample Preparation and Collection:
-
Method: Headspace Solid-Phase Microextraction (HS-SPME). This solvent-free technique is ideal for trapping volatile compounds from the air surrounding a sample.[4][5]
-
Apparatus: An SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is suspended in an enclosed, airtight vessel (e.g., a glass vial or bag) containing the fresh plant material (e.g., flower petals).
-
Procedure:
-
Enclose the fresh flower(s) in the headspace sampling vessel.
-
Expose the SPME fiber to the headspace above the flowers for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).[4] Volatile compounds adsorb onto the fiber coating.
-
Retract the fiber into its needle and immediately transfer it to the Gas Chromatograph for analysis.
-
2. Chemical Analysis:
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the collected volatile compounds and then identifies them based on their mass-to-charge ratio and fragmentation pattern.[6][7]
-
Procedure:
-
Desorption: The SPME fiber is inserted into the heated injection port of the GC (e.g., at 250°C), where the adsorbed volatiles are thermally desorbed onto the analytical column.[4]
-
Separation: The compounds are separated as they travel through the GC column (e.g., an HP5-MS capillary column) based on their boiling points and affinity for the column's stationary phase. The oven temperature is programmed to ramp up (e.g., from 40°C to 280°C) to elute compounds in order.[7]
-
Detection & Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint."
-
Data Analysis: The obtained spectra are compared against a reference library (e.g., NIST database) to identify the compounds.[7] Semi-quantification is performed by integrating the area of the chromatographic peaks.
-
Experimental Workflow Diagram
Conclusion
While the target compound, this compound, is of synthetic origin and not found in nature, the study of its simpler analogue, methyl benzoate, provides significant insight into the world of naturally occurring aromatic esters. Methyl benzoate is a vital component of many floral scents, with a well-defined biosynthetic pathway and established protocols for its analysis. The information and methodologies detailed in this guide for methyl benzoate serve as a valuable framework for researchers interested in the extraction, identification, and biological relevance of volatile organic compounds from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. First identification of methyl benzoate and methyl salicylate as major volatile compounds in the floral scent of alstroemeria [actahort.org]
- 3. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Visualization of Scent Accumulation Reveals the Frequency of Floral Scent Emissions - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of m-Cresyl Benzoate: An In-depth Technical Guide
Disclaimer: Direct toxicological data for m-cresyl benzoate is limited. This document provides a toxicological profile based on a read-across approach from its expected hydrolysis products, m-cresol and benzoic acid. This methodology is consistent with assessments of similar ester compounds. It is anticipated that m-cresyl benzoate is rapidly hydrolyzed in vivo by esterase enzymes to yield m-cresol and benzoic acid.[1][2]
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of m-cresyl benzoate. Employing a scientifically justified read-across approach, this document details the toxicological properties of its constituent hydrolysis products: m-cresol and benzoic acid. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the acute, sub-chronic, genetic, and reproductive toxicity of these compounds. Key data is presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, metabolic pathways and the read-across rationale are visualized using Graphviz diagrams to facilitate understanding.
Read-Across Rationale
The toxicological assessment of m-cresyl benzoate is predicated on its anticipated rapid hydrolysis to m-cresol and benzoic acid by ubiquitous esterase enzymes in the body. This approach is scientifically sound as the systemic exposure will be to the hydrolysis products rather than the parent ester. The overall toxicity of m-cresyl benzoate can therefore be inferred from the well-characterized toxicological profiles of m-cresol and benzoic acid.
Caption: Logical workflow for the read-across toxicological assessment of m-cresyl benzoate.
Toxicological Profile of m-Cresol
Acute Toxicity
m-Cresol exhibits moderate acute toxicity via the oral route.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 242 mg/kg | [3][4][5][6] |
| LD50 | Rabbit | Dermal | 2050 mg/kg | [3][4] |
Repeated Dose Toxicity
The primary effects observed in repeated-dose studies with m-cresol include effects on body weight and clinical signs of neurotoxicity at higher doses.
| Study Duration | Species | Route | NOAEL | Key Findings | Reference |
| 13 Weeks | Rat | Gavage | 50 mg/kg/day | Decreased body weight and clinical signs (lethargy, tremors) at ≥150 mg/kg/day. | [7] |
| 28 Days | Rat | Feed | 90-95 mg/kg/day | Hyperplasia and hyperkeratosis of the esophageal epithelium at ≥260 mg/kg/day in a m/p-cresol mixture. | [1] |
Genotoxicity
The weight of evidence suggests that m-cresol is not genotoxic in vivo.
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With & Without | Negative | [3] |
| In vitro Chromosome Aberration | Mammalian Cells | Not specified | Negative | [3] |
| In vivo Chromosome Aberration | Not specified | In vivo | Negative | [7] |
| In vivo Micronucleus Test | Mouse | In vivo | Negative | [7] |
Carcinogenicity
While there is no direct long-term carcinogenicity study on m-cresol alone, studies on a mixture of m/p-cresol did not provide evidence of carcinogenic potential. The National Toxicology Program (NTP) found equivocal evidence for carcinogenicity, but an ECHA-CoRAP evaluation suggested that the available data do not indicate a carcinogenic hazard to humans.[7]
Reproductive and Developmental Toxicity
m-Cresol did not show developmental toxicity in the absence of maternal toxicity.
| Study Type | Species | Route | NOAEL (Developmental) | NOAEL (Maternal) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Developmental | Rat | Gavage | 450 mg/kg/day | 175 mg/kg/day | No developmental effects observed. Maternal toxicity at ≥175 mg/kg/day. |[3] | | Developmental | Rabbit | Gavage | 100 mg/kg/day | 5 mg/kg/day | No developmental effects observed. Maternal toxicity at ≥5 mg/kg/day. |[3] | | Two-Generation | Rat | Gavage | Not specified | 30 mg/kg/day | Reduced pup survival at 450 mg/kg/day. |[1] |
Toxicological Profile of Benzoic Acid
Acute Toxicity
Benzoic acid has low acute toxicity.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1700 - 3040 mg/kg | [8][9][10] |
| LD50 | Mouse | Oral | 1940 - 2370 mg/kg | [8][11] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [8][10] |
Repeated Dose Toxicity
Repeated dose studies indicate low systemic toxicity for benzoic acid, with effects such as reduced weight gain and organ weight changes occurring at high doses.
| Study Duration | Species | Route | NOAEL | Key Findings | Reference |
| 90 Days | Rat | Oral | 800 mg/kg/day | Increased mortality, reduced weight gain, and liver and kidney effects at higher doses. | [12][13] |
| 3 Generations | Rat | Diet | 500 mg/kg/day | No adverse effects on growth, lifespan, or reproduction. | [8] |
| 4 Weeks | Rat | Inhalation | ≤ 0.025 mg/L | Upper respiratory tract irritation at >250 mg/m³. | [10] |
Genotoxicity
Benzoic acid is not considered to be genotoxic in vivo. While some in vitro assays have shown equivocal or weakly positive results, in vivo studies have been consistently negative.
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With & Without | Negative | [12][14] |
| In vitro Chromosome Aberration | Human Lymphocytes | Without | Weakly Positive at high concentrations | [15] |
| In vivo Cytogenetic/Micronucleus | Animal | In vivo | Negative | [8][12] |
Carcinogenicity
Long-term studies in animals have not shown any evidence of carcinogenicity for benzoic acid or its sodium salt.[8][16] It is classified as Group D (not classifiable as to human carcinogenicity) by the U.S. EPA.[17][18]
Reproductive and Developmental Toxicity
Benzoic acid does not demonstrate reproductive or developmental toxicity at doses that are not maternally toxic.
| Study Type | Species | Route | NOAEL | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | 4 Generations | Rat | Diet | 500 mg/kg/day | No adverse effects on reproduction or offspring. |[16][19] | | Developmental | Rat, Mouse, Rabbit, Hamster | Gavage | 500 mg/kg/day | No teratogenic effects. Fetal effects only seen at maternally toxic doses. |[19] | | EOGRT (OECD 443) | Rat | Diet | 1000 mg/kg/day | No adverse effects on reproductive parameters, offspring survival, growth, or neurobehavioral endpoints. |[20][21] |
Experimental Protocols
OECD TG 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents
This guideline is used to characterize the toxicity of a substance following 90 days of repeated oral administration.
-
Test Animals: Typically young, healthy Sprague-Dawley rats.
-
Group Size: At least 10 males and 10 females per dose group.
-
Dose Levels: A control group and at least three dose levels are used. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.
-
Administration: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.
-
Observations: Include daily clinical observations, weekly body weight and food/water consumption measurements, ophthalmological examinations, and detailed hematology and clinical biochemistry at termination.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive list of tissues is preserved for histopathological examination.
NTP TR-550: Feed Study Protocol (m/p-Cresol)
This protocol was used for the 2-year toxicology and carcinogenesis studies of a 60:40 mixture of m- and p-cresol.[11]
-
Test Animals: Male F344/N rats and female B6C3F1 mice.
-
Group Size: 50 animals per sex per group.
-
Dose Levels: For rats: 0, 1,500, 5,000, or 15,000 ppm in feed. For mice: 0, 1,000, 3,000, or 10,000 ppm in feed.
-
Administration: The test substance was mixed into the feed and provided ad libitum for 104-105 weeks.
-
Observations: Animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and then monthly.
-
Pathology: Complete necropsies and microscopic examinations of a comprehensive set of tissues were performed on all animals.
OECD TG 443: Extended One-Generation Reproductive Toxicity Study (EOGRT)
This study is designed to evaluate the effects of a substance on fertility and development, including potential effects on the developing nervous and immune systems.[9]
-
Parental Generation (F0): Groups of mated rats are administered the test substance from before mating, through gestation, and until the weaning of their offspring (F1).
-
First Filial Generation (F1): Offspring are exposed from conception through adulthood. Selected F1 animals are assigned to different cohorts to assess reproductive performance (mating to produce an F2 generation) and potential developmental neurotoxicity and immunotoxicity.
-
Endpoints: Include reproductive performance of the F0 and F1 generations (e.g., mating, fertility, gestation length), offspring viability, growth, and development. Detailed neurobehavioral and immunological assessments are conducted on the F1 generation.
-
Pathology: Comprehensive necropsies and histopathological examinations are performed on F0 and F1 animals, with a focus on the reproductive organs.
Metabolic Pathways
Hydrolysis of m-Cresyl Benzoate
m-Cresyl benzoate is expected to undergo hydrolysis catalyzed by esterases, primarily in the liver and plasma, to yield m-cresol and benzoic acid.
Caption: In vivo hydrolysis of m-cresyl benzoate.
Metabolism of m-Cresol
The primary metabolic pathway for m-cresol involves conjugation with glucuronic acid and sulfate. A minor pathway involves oxidation of the methyl group.[3]
Caption: Metabolic pathways of m-cresol.
Metabolism of Benzoic Acid
Benzoic acid is primarily metabolized in the liver through conjugation with glycine to form hippuric acid, which is then rapidly excreted in the urine. A minor pathway involves conjugation with glucuronic acid.
Caption: Metabolic pathways of benzoic acid.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidance Document for the Extended One-Generation Reproduction Toxicity Study (OECD Test Guideline 443) (EOGRT) - ECETOC [ecetoc.org]
- 8. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 9. Abstract for TR-550 [ntp.niehs.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m-Cresol - Wikipedia [en.wikipedia.org]
- 15. :: Environmental Analysis Health and Toxicology [eaht.org]
- 16. researchgate.net [researchgate.net]
- 17. Review of dose setting for the extended one-generation reproductive toxicity studies (OECD TG 443): Considerations on ECHA's dose level selection recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. beltox.be [beltox.be]
- 21. criver.com [criver.com]
Environmental Fate of 3-Methylphenyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 3-methylphenyl benzoate (also known as m-cresyl benzoate). Due to a lack of direct experimental data for this specific compound, this guide employs a weight-of-evidence approach, utilizing data from close structural analogs, Quantitative Structure-Activity Relationship (QSAR) models, and the known environmental behavior of its expected hydrolysis products: 3-methylphenol (m-cresol) and benzoic acid. The primary routes of environmental degradation are anticipated to be hydrolysis followed by microbial biodegradation. This document details the expected pathways of these processes, summarizes relevant physicochemical and ecotoxicological data, and provides generalized experimental protocols for further investigation.
Introduction
3-Methylphenyl benzoate is an aromatic ester used in various industrial applications. Understanding its environmental fate is crucial for assessing its potential ecological impact. Aromatic esters are generally susceptible to abiotic and biotic degradation processes that break them down into simpler, less persistent substances. The core environmental fate processes for 3-methylphenyl benzoate are expected to be hydrolysis, biodegradation, photodegradation, and bioaccumulation. This guide synthesizes the available scientific information to provide a robust assessment of its likely behavior in the environment.
Physicochemical Properties
The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. The available data for 3-methylphenyl benzoate and its structural isomer, p-cresyl benzoate, are summarized below.
| Property | 3-Methylphenyl Benzoate (m-cresyl benzoate) | p-Cresyl Benzoate (CAS 614-34-6) | Data Source |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.25 g/mol | 212.24 g/mol | [1] |
| Melting Point | 54-56 °C | 70-72 °C | [2][3] |
| Boiling Point | 168-170 °C at 8 Torr | 315-316 °C at 760 mmHg | [2][3] |
| Water Solubility | - | 32.35 mg/L at 25 °C (estimated) | [3] |
| logP (Octanol-Water Partition Coefficient) | 4.1 (Computed) | 3.59 (estimated) | [3][4] |
| Vapor Pressure | - | 0.0004 mmHg at 25 °C (estimated) | [3] |
Note: Data for p-cresyl benzoate is provided as a close structural analog.
Environmental Fate and Transport
The environmental fate of 3-methylphenyl benzoate is primarily driven by hydrolysis and subsequent biodegradation of its constituent parts.
Hydrolysis
Esters like 3-methylphenyl benzoate are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form an alcohol and a carboxylic acid. This process can be catalyzed by acids or bases.[5]
-
Acid-Catalyzed Hydrolysis: In acidic environmental compartments, the reaction is reversible, yielding 3-methylphenol and benzoic acid.[6]
-
Base-Promoted Hydrolysis (Saponification): Under alkaline conditions, which is more common in environmental systems, the hydrolysis is typically irreversible and yields 3-methylphenol and the benzoate salt (e.g., sodium benzoate).[5][7]
The rate of hydrolysis is dependent on pH and temperature. Given the structure of 3-methylphenyl benzoate, hydrolysis is expected to be a significant degradation pathway in aquatic environments.
Biodegradation
Benzoic acid is a common intermediate in the microbial degradation of many aromatic compounds. It is typically activated to benzoyl-CoA and then funneled into central metabolism. Under aerobic conditions, the aromatic ring is usually hydroxylated to form catechol, which then undergoes ring cleavage via either the ortho or meta pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[8][11]
The microbial degradation of m-cresol can proceed through several pathways depending on the microbial species and the inducing substrate. A common pathway involves the oxidation of the methyl group to form 3-hydroxybenzoate, which is then hydroxylated to gentisate. The gentisate ring is then cleaved and the products are further metabolized.[9] Another pathway involves the hydroxylation of the aromatic ring to form 3-methylcatechol, which then undergoes meta ring cleavage.[9]
A proposed overall biodegradation pathway for 3-methylphenyl benzoate is illustrated in the diagram below.
Photodegradation
Direct photolysis of 3-methylphenyl benzoate is not expected to be a major degradation pathway as benzoic acid does not undergo significant photolysis.[12] However, indirect photodegradation through reaction with hydroxyl radicals in the atmosphere or water is possible.
The photodegradation of one of its hydrolysis products, m-cresol, has been studied. Using a ZnO photocatalyst under visible light, m-cresol was found to degrade into intermediates such as 2-methyl-1,4-benzodiol and 2-methyl-para-benzoquinone before further mineralization.[13] This suggests that if 3-methylphenyl benzoate hydrolyzes, the resulting m-cresol moiety could be susceptible to photodegradation.
Bioaccumulation
Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. The octanol-water partition coefficient (logP) is a key indicator of a substance's potential to bioaccumulate.
Ecotoxicity
Direct ecotoxicity data for 3-methylphenyl benzoate is limited. However, data for its structural analog and hydrolysis products can provide an initial assessment of its potential environmental risk.
| Substance | Endpoint | Species | Value | Reference |
| p-Cresyl Benzoate | Fish LC50 | - | 11.84 mg/L (Screening-level) | [14] |
| m-Cresol | Fish LC50 (96h) | Pimephales promelas (Fathead minnow) | 13.5 mg/L | ECHA Database |
| m-Cresol | Daphnia EC50 (48h) | Daphnia magna | 7.8 mg/L | ECHA Database |
| Benzoic Acid | Fish LC50 (96h) | Pimephales promelas (Fathead minnow) | 44.6 mg/L | [12] |
| Benzoic Acid | Daphnia EC50 (48h) | Daphnia magna | >100 mg/L | [12] |
Note: ECHA refers to the European Chemicals Agency database. Screening-level data is based on predictive models.
The data suggests that m-cresol is the more toxic of the two hydrolysis products to aquatic organisms. The overall toxicity of 3-methylphenyl benzoate would depend on the rate of hydrolysis and the concentrations of the parent compound and its degradation products in the environment.
Experimental Protocols
To address the data gaps for 3-methylphenyl benzoate, the following experimental protocols are recommended. These are generalized procedures that should be adapted based on specific regulatory guidelines (e.g., OECD, EPA).
Ready Biodegradability Test (OECD 301F)
This protocol assesses the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.
Methodology:
-
Test System: A defined mineral medium is inoculated with microorganisms from a source like activated sludge.
-
Test Substance Application: 3-Methylphenyl benzoate is added as the sole source of organic carbon at a concentration of 2-10 mg/L.
-
Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.
-
Measurement: The extent of biodegradation is determined by measuring oxygen consumption and comparing it to the theoretical oxygen demand (ThOD).
-
Pass Criteria: A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window during the 28-day test period.
Hydrolysis as a Function of pH (OECD 111)
This protocol determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.
Methodology:
-
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add 3-methylphenyl benzoate to each buffer solution to achieve a concentration where it is completely dissolved.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, followed by extrapolation to environmentally relevant temperatures).
-
Sampling and Analysis: At various time intervals, take samples and analyze the concentration of the remaining 3-methylphenyl benzoate and the formation of 3-methylphenol and benzoic acid using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Determine the hydrolysis rate constants and half-lives at each pH.
Conclusion
While direct experimental data on the environmental fate of 3-methylphenyl benzoate is limited, a comprehensive assessment based on its chemical structure, data from analogs, and the known behavior of its hydrolysis products provides a strong indication of its likely environmental behavior. The primary degradation pathway is expected to be hydrolysis to 3-methylphenol and benzoic acid, both of which are known to be biodegradable by common environmental microorganisms. The parent compound has a potential for bioaccumulation based on its logP, but this is likely limited by its degradation. Further experimental testing, following standardized protocols such as those outlined in this guide, is necessary to definitively quantify the rates of these processes and provide a more complete environmental risk assessment.
References
- 1. p-Cresol benzoate | C14H12O2 | CID 11962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. para-cresyl benzoate, 614-34-6 [thegoodscentscompany.com]
- 4. 3-(3-Methylphenyl)benzoate | C14H11O2- | CID 6936274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. Phenol and Benzoate Metabolism by Pseudomonas putida: Regulation of Tangential Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation of sodium benzoate by a Gram-negative consortium in a laboratory-scale fluidized bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
"Benzoic acid, 3-methylphenyl ester" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for Benzoic Acid, 3-methylphenyl Ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a chemical supplier. Always consult the official SDS provided by the manufacturer before handling this chemical.
Chemical Identification and Physical Properties
This compound, also known by its synonyms m-cresyl benzoate and m-tolyl benzoate, is an organic compound with the chemical formula C₁₄H₁₂O₂.[1][2][3][4] Its unique CAS number is 614-32-4.[1][2][5] The molecular weight of this compound is approximately 212.24 g/mol .[1]
Below is a summary of its key identifiers and physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | m-cresyl benzoate, 3-methylphenyl benzoate, m-tolyl benzoate, Benzoic acid, m-tolyl ester | [1][2] |
| CAS Number | 614-32-4 | [1][2][5] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][3][4] |
| Molecular Weight | 212.24 g/mol | [1] |
| InChIKey | XYKFCIJKMCQULO-UHFFFAOYSA-N | [1] |
| SMILES | Cc1cccc(OC(=O)c2ccccc2)c1 | [4] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Solid (based on melting point) | |
| Melting Point | 56 °C | [1] |
| Boiling Point | 168-170 °C at 8 Torr | [1] |
| Flash Point | 264.00 °F (128.89 °C) | [2] |
Hazard Identification and Classification
A thorough review of publicly available safety data reveals a significant lack of comprehensive toxicological information for this compound. Multiple sources indicate that the Globally Harmonized System (GHS) classification for this compound is not available or has not been determined.[1][2] This suggests that the substance has not undergone extensive toxicological testing to ascertain its specific hazards.
In the absence of direct experimental data for the substance itself, the GHS provides a framework for classifying mixtures based on the properties of their components.[2][6][7] For a pure substance with limited data, a precautionary approach to handling is recommended.
The following diagram illustrates the logical workflow for GHS hazard classification, highlighting the steps that would be taken if sufficient data were available.
Caption: GHS Hazard Classification Workflow.
Toxicological Data
There is a notable absence of quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound in the reviewed literature.[8] Ecotoxicity data, including toxicity to fish and daphnia, is also reported as unavailable.[8]
Table 3: Summary of Toxicological Data
| Endpoint | Value | Reference |
| Acute Oral Toxicity (LD50) | No data available | |
| Acute Dermal Toxicity (LD50) | No data available | |
| Acute Inhalation Toxicity (LC50) | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| Specific Target Organ Toxicity (Single Exposure) | No data available | |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |
| Aspiration Hazard | No data available | |
| Aquatic Toxicity | No data available | [8] |
Experimental Protocols
Detailed experimental protocols specific to the safety and toxicological testing of this compound have not been found in publicly accessible records. For a compound with such data gaps, a series of standardized tests would be required to characterize its hazard profile. These tests are outlined in internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).[5][9][10][11]
Should toxicological studies be initiated for this compound, the following OECD test guidelines would be relevant:
-
Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425. These methods are designed to determine the oral LD50 and identify acute toxic effects with a reduced number of animals compared to historical methods.
-
Skin Irritation/Corrosion: OECD Test Guideline 404. This test evaluates the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
-
Eye Irritation/Corrosion: OECD Test Guideline 405. This guideline assesses the potential for a substance to produce irritation or damage to the eye.
-
Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay). This is an in vivo method for identifying chemicals with the potential to cause skin sensitization.
-
Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test, Ames test). This is a widely used in vitro test to detect gene mutations.
The workflow for a typical acute toxicity study is depicted below.
Caption: General Workflow for an Acute Oral Toxicity Study.
Handling and Storage
Given the lack of comprehensive safety data, prudent laboratory practices should be followed when handling this compound.
-
Handling: Handle in a well-ventilated area.[1] Wear appropriate protective clothing, including gloves and safety glasses, to avoid skin and eye contact.[1] Avoid the formation of dust and aerosols.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound for which there is a significant lack of publicly available safety and toxicological data. While its basic chemical and physical properties are known, its potential hazards to human health and the environment have not been thoroughly characterized. Researchers, scientists, and drug development professionals should handle this substance with caution, employing standard safety protocols for chemicals with unknown toxicity. The generation of experimental data following established guidelines, such as those from the OECD, would be necessary to perform a comprehensive hazard assessment and GHS classification.
References
- 1. ilo.org [ilo.org]
- 2. All you need to know about GHS Classifications | CA [sdsmanager.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. era-environmental.com [era-environmental.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. echemi.com [echemi.com]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
Methodological & Application
Application Note: Fischer Esterification Protocol for the Synthesis of m-Cresyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This application note provides a detailed protocol for the synthesis of m-cresyl benzoate from m-cresol and benzoic acid. While the direct esterification of phenols can be less favorable than that of aliphatic alcohols, it can be achieved with good yields under appropriate conditions.[1] The reaction involves refluxing the reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The equilibrium of the reaction is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[3][4][5]
Reaction Scheme
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of aryl esters via Fischer esterification, based on typical laboratory-scale preparations of similar compounds like methyl benzoate and p-cresyl benzoate.
| Parameter | Value | Reference |
| Reactants | ||
| Benzoic Acid | 1.0 eq | [5][6] |
| m-Cresol | 1.2 - 3.0 eq | Adapted from[5] |
| Catalyst (Conc. H₂SO₄) | 0.1 - 0.3 eq | [5][6][7] |
| Reaction Conditions | ||
| Temperature | Reflux (typically 120-150 °C) | Adapted from[1] |
| Reaction Time | 2 - 10 hours | [1] |
| Product Characteristics | ||
| Typical Yield | 65 - 85% | Adapted from[5][8] |
| Purity (post-purification) | >98% | General laboratory standard |
| Melting Point of p-cresyl benzoate (for comparison) | 70-72 °C | [9] |
| Boiling Point of p-cresyl benzoate (for comparison) | 315-316 °C | [9] |
Experimental Protocol
Materials:
-
Benzoic acid
-
m-Cresol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add benzoic acid (e.g., 12.2 g, 0.1 mol), m-cresol (e.g., 13.0 g, 0.12 mol), and toluene (100 mL).
-
Swirl the flask to dissolve the solids.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture with continuous swirling.
-
Add a few boiling chips to the flask.
-
Set up the flask for reflux, preferably with a Dean-Stark trap to collect the water byproduct and drive the equilibrium towards the product.[4]
-
-
Reflux:
-
Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be around the boiling point of toluene (111 °C).
-
Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of water to remove the excess m-cresol and some of the sulfuric acid.
-
100 mL of saturated sodium bicarbonate solution to neutralize the remaining benzoic acid and sulfuric acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[6]
-
100 mL of saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous layer.[7]
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude m-cresyl benzoate can be purified by either vacuum distillation or column chromatography on silica gel.
-
-
Characterization:
-
Characterize the final product by determining its physical properties (e.g., melting point, if solid) and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of m-cresyl benzoate.
Reaction Mechanism
Caption: Key steps in the Fischer esterification mechanism.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. studylib.net [studylib.net]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. para-cresyl benzoate, 614-34-6 [thegoodscentscompany.com]
Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester
AN-HPLC-028
Abstract
This application note details a robust and reliable method for the quantitative analysis of Benzoic acid, 3-methylphenyl ester (m-cresyl benzoate) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control, providing a clear and reproducible methodology for the determination of m-cresyl benzoate in various sample matrices.
Introduction
This compound, also known as m-cresyl benzoate, is an aromatic ester with applications in various chemical and pharmaceutical fields. Accurate and precise quantification of this compound is crucial for quality assurance and research purposes. The method outlined here utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and a buffered aqueous solution, ensuring excellent separation and peak symmetry.
Experimental
Instrumentation and Consumables
-
HPLC System with a UV-Vis Detector
-
C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Phosphoric acid or Formic acid (for MS-compatibility)[1]
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 235 nm[2] |
| Run Time | 10 minutes |
Protocols
1. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
2. Sample Preparation
-
Solid Samples:
-
Accurately weigh a representative portion of the homogenized sample.
-
Dissolve the sample in a known volume of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples:
-
Pipette a known volume of the liquid sample into a volumetric flask.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
3. Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound under the specified conditions.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 6.5 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
Caption: HPLC analysis workflow for this compound.
References
Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and primary application of "Benzoic acid, 3-methylphenyl ester," also known as m-cresyl benzoate. This compound serves as a key intermediate in the synthesis of substituted hydroxybenzophenones, a class of molecules with significant applications in medicinal chemistry.
Introduction
"this compound" is a phenolic ester that is primarily utilized as a precursor for the synthesis of valuable hydroxy-methyl-benzophenones via the Fries rearrangement. While not widely employed as a protecting group or a fragrance component, its role as a synthetic intermediate grants it importance in the development of potential therapeutic agents. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This document outlines the synthesis of m-cresyl benzoate and its subsequent conversion to hydroxy-methyl-benzophenones, providing detailed experimental protocols and relevant data.
Synthesis of "this compound"
The synthesis of "this compound" is typically achieved through the acylation of m-cresol with benzoyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions.
Experimental Workflow: Synthesis of "this compound"
Caption: Workflow for the synthesis of "this compound".
Experimental Protocol: Synthesis of "this compound"
This protocol is adapted from the general Schotten-Baumann reaction conditions for the synthesis of phenolic esters.
Materials:
-
m-Cresol
-
Benzoyl chloride
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (1.0 eq.) in a 10% aqueous NaOH solution (2.5 eq.).
-
Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture vigorously at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude "this compound" can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.
Expected Yield and Characterization: While specific literature data for the yield of m-cresyl benzoate is scarce, analogous reactions for the synthesis of p-cresyl benzoate report yields as high as 90%.[2] The final product should be characterized by spectroscopic methods to confirm its identity and purity.
| Parameter | "this compound" |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | ~315-316 °C (for p-isomer) |
| Solubility | Insoluble in water, soluble in organic solvents |
Application in Organic Synthesis: The Fries Rearrangement
The primary application of "this compound" in organic synthesis is its use as a substrate in the Fries rearrangement. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones.[3] In the case of m-cresyl benzoate, the rearrangement yields a mixture of 2-hydroxy-4-methylbenzophenone and 4-hydroxy-2-methylbenzophenone.
These hydroxy-methyl-benzophenone products are valuable intermediates in the synthesis of various bioactive molecules and pharmaceuticals.[4] For instance, hydroxybenzophenones are known to be key structural motifs in compounds with antiviral and antitumor activities.[4]
Reaction Scheme: Fries Rearrangement of "this compound"
Caption: Fries rearrangement of "this compound".
The ratio of the ortho and para products can be controlled by the reaction conditions. Generally, lower temperatures favor the formation of the para product, while higher temperatures favor the ortho product.[3]
Experimental Protocol: Fries Rearrangement of "this compound"
This protocol is a general procedure for the Lewis acid-catalyzed Fries rearrangement.
Materials:
-
"this compound"
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or solvent-free)
-
Hydrochloric acid (HCl), dilute solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Ice
-
Heating mantle or oil bath
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve "this compound" (1.0 eq.) in the chosen anhydrous solvent (if any).
-
Carefully add anhydrous aluminum chloride (1.1 - 2.5 eq.) in portions to the stirred solution. The reaction is exothermic and may evolve HCl gas.
-
For the para-product (4-hydroxy-2-methylbenzophenone): Keep the reaction temperature low (e.g., 0-25 °C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
For the ortho-product (2-hydroxy-4-methylbenzophenone): Heat the reaction mixture to a higher temperature (e.g., 60-160 °C) and stir for several hours.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product mixture.
-
The ortho and para isomers can be separated by column chromatography on silica gel.
Quantitative Data: The yields of the Fries rearrangement are highly dependent on the substrate and reaction conditions. For the rearrangement of p-cresyl benzoate to 2-hydroxy-5-methylbenzophenone, yields of around 81% have been reported.[5] Similar yields can be expected for the rearrangement of the m-isomer under optimized conditions.
| Product | Typical Reaction Conditions | Reported Yield (analogous reactions) |
| 2-Hydroxy-4-methylbenzophenone | High Temperature (e.g., >100 °C) | Variable |
| 4-Hydroxy-2-methylbenzophenone | Low Temperature (e.g., <60 °C) | Variable |
Applications in Drug Development
The hydroxy-methyl-benzophenone products derived from "this compound" are valuable precursors in medicinal chemistry. The benzophenone scaffold is present in various pharmacologically active compounds. Research has shown that synthetic benzophenone derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] The introduction of hydroxyl and methyl groups on the benzophenone core can modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Logical Relationship: From Starting Material to Bioactive Scaffolds
Caption: Synthetic pathway to bioactive benzophenones.
Conclusion
"this compound" is a readily accessible synthetic intermediate whose primary value lies in its conversion to hydroxy-methyl-benzophenones via the Fries rearrangement. These products serve as important building blocks in the synthesis of complex molecules with potential applications in drug development, particularly in the search for new antiviral and antitumor agents. The protocols and data presented herein provide a foundation for researchers and scientists to utilize "this compound" in their synthetic endeavors. Further optimization of reaction conditions for both the synthesis and rearrangement of this specific isomer is encouraged to maximize yields and selectivity.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. WO2016155673A1 - Uses of hydroxybenzophenone in preparation of antiviral and antitumor drugs - Google Patents [patents.google.com]
- 5. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]
Applications of m-Cresol Derivatives in Polymer Chemistry: A Focus on Polybenzoxazine Resins
Introduction
While direct applications of m-cresyl benzoate in polymer chemistry are not extensively documented in publicly available literature, its precursor, m-cresol, is a key building block for a class of high-performance thermosetting polymers known as polybenzoxazines. These resins offer significant advantages over traditional phenolic resins, including near-zero shrinkage upon curing, low water absorption, good thermal stability, and a high char yield. This document provides an overview of the application of m-cresol in the synthesis of benzoxazine monomers and their subsequent polymerization, including quantitative data on polymer properties and detailed experimental protocols.
Application Notes
The primary application of m-cresol in polymer chemistry is in the synthesis of benzoxazine monomers. These monomers are typically produced through a Mannich condensation reaction involving a phenolic compound (in this case, m-cresol), a primary amine, and formaldehyde. The choice of the cresol isomer (ortho, meta, or para) significantly influences the properties of the resulting polybenzoxazine. Notably, benzoxazines based on m-cresol have demonstrated superior thermal stability and higher polymerization enthalpy compared to their ortho- and para-cresol counterparts.[1][2]
Polybenzoxazines derived from m-cresol are suitable for a variety of high-performance applications, including:
-
Abrasive Composites: As a polymer matrix for abrasive grains, offering good thermal performance and lower volatile organic compound (VOC) emissions compared to conventional phenolic binders.[2][3]
-
Electronic Applications: Their excellent thermal and mechanical properties make them suitable for use in electronic components.[4]
-
Adhesives and Coatings: Polybenzoxazines exhibit strong adhesion and can be used in demanding bonding and protective coating applications.[5]
The incorporation of additional functionalities, such as allyl groups, into the benzoxazine monomer structure can further enhance the thermal properties of the resulting polymer.[4][6]
Quantitative Data
The thermal properties of polybenzoxazines are critical for their application in high-performance materials. The following table summarizes key thermal data for benzoxazine monomers derived from different cresol isomers and their resulting polymers.
| Monomer Abbreviation | Cresol Isomer | Amine | Polymerization Enthalpy (J/g) | Onset Polymerization Temp. (°C) | Peak Polymerization Temp. (°C) | Residual Mass at 800°C (%) | Reference |
| oC-A | o-Cresol | Aniline | 143.2 | ~240 | ~260 | 8.4 | [2] |
| mC-A | m-Cresol | Aniline | 270-290 | < 210 | < 230 | ~20 | [1][2] |
| pC-A | p-Cresol | Aniline | - | < 210 | < 230 | - | [2] |
| mC-pT | m-Cresol | p-Toluidine | 270-290 | - | - | 21.2 | [2] |
| pC-pT | p-Cresol | p-Toluidine | - | < 210 | < 230 | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Cresol-Based Benzoxazine Monomer (e.g., pC-a)
This protocol is adapted from the synthesis of para-cresol and aniline-based benzoxazine (pC-a) as described by Takeichi et al.[6]
Materials:
-
para-Cresol (25.0 g, 231 mmol)
-
Aniline (19.6 g, 210 mmol)
-
Paraformaldehyde (13.9 g, 462 mmol)
-
Chloroform
-
1 M Aqueous NaOH solution
-
Round bottom flask
-
Nitrogen atmosphere
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Combine para-cresol, aniline, and paraformaldehyde in a round bottom flask under a nitrogen atmosphere.
-
Slowly heat the mixture to 100°C with stirring.
-
Maintain the reaction at 100°C for 1 hour.
-
Cool the resulting pale-brown liquid to room temperature.
-
Dissolve the product in 200 mL of chloroform.
-
Wash the chloroform solution three times with 150 mL of 1 M aqueous NaOH solution to remove unreacted phenols.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the benzoxazine monomer.
Protocol 2: Thermal Polymerization of Benzoxazine Monomer
This protocol describes a typical procedure for the ring-opening polymerization of a benzoxazine monomer.
Materials:
-
Synthesized benzoxazine monomer
-
Mold for casting
-
Vacuum oven
Procedure:
-
Place a specific amount of the benzoxazine monomer into a mold.
-
Degas the sample at 130°C for 1 hour in a vacuum oven to remove any trapped air or volatiles.
-
Cure the monomer using a staged heating process, for example:
-
120°C for 2 hours
-
140°C for 2 hours
-
160°C for 2 hours
-
180°C for 3 hours
-
200°C for 2 hours[7]
-
-
The completeness of the curing process can be confirmed by the absence of an exothermic peak in a Differential Scanning Calorimetry (DSC) thermogram of the cured polymer.[8]
Visualizations
Diagram 1: Synthesis of a Cresol-Based Benzoxazine Monomer
Caption: Synthesis of a cresol-based benzoxazine monomer.
Diagram 2: Ring-Opening Polymerization of Benzoxazine
Caption: Ring-opening polymerization of a benzoxazine monomer.
References
- 1. Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
Application Notes and Protocols for 3-Methylphenyl Benzoate as a Polymer Plasticizer
For: Researchers, Scientists, and Drug Development Professionals
Subject: Evaluation and Application of 3-Methylphenyl Benzoate as a Novel Plasticizer for Polymers
Introduction
Plasticizers are essential additives incorporated into polymers to enhance their flexibility, durability, and processability. This is achieved by lowering the glass transition temperature (Tg) of the polymer, thereby increasing the mobility of the polymer chains.[1][2] Benzoate esters, a class of non-phthalate plasticizers, are gaining prominence due to their favorable toxicological profiles, high solvency, and excellent performance characteristics.[3][4] 3-Methylphenyl benzoate (also known as 3-tolyl benzoate or m-cresyl benzoate) is a monobenzoate ester that holds potential as a plasticizer for a variety of polymers, including polyvinyl chloride (PVC) and polylactic acid (PLA).
These application notes provide a comprehensive overview of the potential applications of 3-methylphenyl benzoate and detailed protocols for its evaluation as a plasticizer.
Potential Applications and Advantages
Based on the known properties of benzoate plasticizers, 3-methylphenyl benzoate is anticipated to offer several advantages:
-
High Solvency: Benzoate plasticizers are known for their strong solvating properties, which can lead to faster fusion and processing of polymers like PVC.[5][6]
-
Low Volatility: Compared to some other plasticizers, benzoates can exhibit lower volatility, leading to greater permanence within the polymer matrix.[2][4]
-
Favorable Safety Profile: As a non-phthalate plasticizer, 3-methylphenyl benzoate is a potential alternative to traditional phthalate-based plasticizers that have raised environmental and health concerns.[3][7]
-
Good Compatibility: Benzoate esters generally show good compatibility with a range of polymers, including PVC, polyvinyl acetate (PVA), and cellulose derivatives.[3]
-
UV Resistance: Benzoate plasticizers often exhibit good resistance to UV radiation, which is beneficial for outdoor applications.[4]
Potential applications for polymers plasticized with 3-methylphenyl benzoate could include:
-
Medical tubing and bags (pending biocompatibility testing)
-
Wire and cable insulation
-
Flexible films and sheets
-
Adhesives and sealants
-
Coatings and lacquers
Quantitative Data Summary
Direct experimental data for 3-methylphenyl benzoate as a plasticizer is not widely available in published literature. Therefore, the following tables provide representative data for a structurally similar benzoate plasticizer, 3-phenylpropyl benzoate (3-PPB), in PVC, and typical properties of unplasticized polymers for comparison. Researchers should use these as a benchmark for their own experimental evaluation of 3-methylphenyl benzoate.
Table 1: Illustrative Performance of a Benzoate Plasticizer (3-Phenylpropyl Benzoate) in PVC
| Property | Neat PVC | PVC with 50 phr 3-PPB |
| Glass Transition Temperature (Tg) | ~85°C | Lowered (expected) |
| Shore A Hardness | >100 | ~70-90 (expected) |
| Tensile Strength | ~50 MPa | ~20-30 MPa (expected) |
| Elongation at Break | <10% | >200% (expected) |
Data is illustrative and based on typical values for benzoate plasticizers in PVC. Actual values for 3-methylphenyl benzoate must be determined experimentally.
Table 2: Typical Mechanical Properties of Unplasticized Polymers
| Polymer | Glass Transition Temperature (Tg) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyvinyl Chloride (PVC) | 82°C | 50-60 | 20-40 |
| Polylactic Acid (PLA) | 60-65°C | 50-70[8] | 5-10[9] |
Experimental Protocols
The following protocols outline the key experiments to evaluate the effectiveness of 3-methylphenyl benzoate as a plasticizer.
4.1. Protocol for Sample Preparation: Solvent Casting
This protocol is suitable for preparing thin polymer films for initial screening and characterization.
Materials:
-
Polymer (e.g., PVC, PLA)
-
3-Methylphenyl benzoate
-
Appropriate solvent (e.g., Tetrahydrofuran (THF) for PVC and PLA)
-
Glass petri dishes
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Prepare a polymer solution by dissolving a specific amount of the polymer in the chosen solvent (e.g., 10% w/v). Stir until the polymer is fully dissolved.
-
Add the desired amount of 3-methylphenyl benzoate to the polymer solution. The concentration is typically expressed in parts per hundred of resin (phr). For example, for 50 phr, add 0.5 g of plasticizer for every 1 g of polymer.
-
Stir the mixture until the plasticizer is completely dissolved and the solution is homogeneous.
-
Pour the solution into a clean, level glass petri dish.
-
Cover the petri dish and allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.
-
Once a solid film has formed, transfer the film to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 40-50°C) until a constant weight is achieved to ensure complete solvent removal.
-
Carefully peel the film from the petri dish for subsequent testing.
4.2. Protocol for Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A reduction in Tg is a primary indicator of plasticization.
Apparatus:
-
Differential Scanning Calorimeter
Procedure:
-
Cut a small sample (5-10 mg) from the prepared polymer film and place it in an aluminum DSC pan.
-
Seal the pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., to 200°C for PLA).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg (e.g., -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.
4.3. Protocol for Mechanical Testing: Tensile Analysis
Tensile testing evaluates the effect of the plasticizer on the polymer's strength, stiffness, and ductility.
Apparatus:
-
Universal Testing Machine with a suitable load cell
-
Dumbbell-shaped die for cutting samples (e.g., ASTM D638)
Procedure:
-
Cut at least five dumbbell-shaped specimens from the prepared polymer film using the die.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount a specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.
-
Record the load and elongation data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
4.4. Protocol for Plasticizer Migration Test
This test determines the amount of plasticizer that leaches out of the polymer when in contact with a liquid.
Materials:
-
Plasticized polymer film of known weight
-
Extraction solvent (e.g., n-hexane, ethanol, or water)
-
Beaker or flask
-
Analytical balance
Procedure:
-
Cut a sample of the plasticized polymer film of a specific size and weigh it accurately (W_initial).
-
Immerse the sample in a known volume of the extraction solvent in a sealed container.
-
Keep the container at a specified temperature (e.g., room temperature or 50°C) for a set period (e.g., 24 hours).
-
Remove the sample from the solvent and gently pat it dry with a lint-free cloth.
-
Dry the sample in a vacuum oven at a suitable temperature until a constant weight is achieved (W_final).
-
Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
Visualizations
Caption: Experimental workflow for evaluating 3-methylphenyl benzoate as a plasticizer.
Caption: General mechanism of polymer plasticization.
References
- 1. youtube.com [youtube.com]
- 2. specialchem.com [specialchem.com]
- 3. Account Suspended [indusvalleychemical.com]
- 4. Benzoate Plasticizer Manufacturer in Mumbai,Supplier,Exporter [gblchemicalltd.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Benzoic Acid, 3-Methylphenyl Ester in Fragrance and Flavor Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzoic Acid, 3-Methylphenyl Ester
This compound, also known as m-cresyl benzoate or m-tolyl benzoate, is an aromatic ester with potential applications in the fragrance and flavor industries. Its chemical structure, consisting of a benzoate group and a meta-cresol moiety, suggests a complex and nuanced sensory profile. While specific data for this exact compound is limited in publicly available literature, its constituent parts and related molecules provide a basis for understanding its potential applications. This document outlines its physicochemical properties, potential sensory profile, and protocols for its evaluation and use in formulations.
Chemical Structure:
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for formulation development, ensuring solubility and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | White solid (estimated) | [2] |
| Melting Point | 56 °C | [3] |
| Boiling Point | 168-170 °C @ 8 Torr | [3] |
| logP (o/w) | 3.590 (estimated) | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
Application in Fragrance Formulations
Predicted Odor Profile
Based on the odor profiles of structurally related benzoate esters, such as methyl benzoate ("sweet, fruity, floral, with balsamic undertones") and phenethyl benzoate ("soft rose, balsamic, and sweet with honey-like undertones"), this compound is anticipated to possess a complex and pleasant aroma.[4][5] The presence of the methyl group on the phenyl ring may introduce additional nuances, potentially phenolic or spicy notes.
Table 2: Predicted Odor Characteristics of this compound
| Odor Note | Description |
| Primary | Sweet, Balsamic, Floral |
| Secondary | Fruity, Phenolic, Slightly Spicy |
| Potential Blending Partners | Ylang-ylang, Carnation, Tuberose, Sandalwood, Vanilla |
Application Notes
-
Fixative: Due to its relatively high molecular weight, it may act as a fixative, prolonging the scent of more volatile components in a fragrance composition.[5]
-
Modifier: It can be used to modify and enhance floral and oriental fragrance profiles, adding warmth, sweetness, and complexity.
-
Stability: As with many esters, its stability in various cosmetic bases (e.g., creams, lotions, ethanol-based perfumes) should be evaluated, particularly concerning pH and temperature.
Application in Flavor Formulations
Predicted Flavor Profile
The flavor profile of this compound is not well-documented. However, many esters are used as flavoring agents, often imparting fruity and floral notes.[6] The potential for phenolic or medicinal off-notes at higher concentrations should be considered during sensory evaluation.
Table 3: Predicted Flavor Characteristics of this compound
| Flavor Note | Description |
| Potential Primary | Fruity (e.g., cherry, berry), Sweet |
| Potential Secondary | Phenolic, Slightly medicinal |
| Potential Applications | Fruit flavor compositions (e.g., cherry, grape), baked goods, beverages |
Application Notes
-
Usage Level: The optimal concentration in a flavor formulation needs to be determined through sensory panel testing, starting with very low concentrations (ppm range) to avoid overwhelming or introducing off-notes.
-
Regulatory Status: The regulatory status of this compound as a flavoring substance should be verified with the relevant authorities (e.g., FEMA, EFSA) before commercial use.
Experimental Protocols
Protocol for Sensory Evaluation
This protocol outlines the methodology for determining the odor and flavor profile of this compound.
5.1.1. Materials
-
This compound (high purity)
-
Odorless solvent (e.g., dipropylene glycol for fragrance, propylene glycol or ethanol for flavor)
-
Smelling strips
-
Glass vials with caps
-
Deionized water (for flavor evaluation)
-
Sugar solution (for flavor evaluation)
-
Trained sensory panel (8-12 members)
5.1.2. Procedure
-
Preparation of Samples (Odor): Prepare serial dilutions of the test compound in dipropylene glycol (e.g., 10%, 1%, 0.1%).
-
Odor Evaluation:
-
Dip smelling strips into each dilution.
-
Present the strips to the sensory panel in a well-ventilated, odor-free room.
-
Panelists should describe the odor characteristics at different time intervals (top, middle, and base notes).
-
Record all descriptors used by the panelists.
-
-
Preparation of Samples (Flavor): Prepare a stock solution of the test compound in ethanol. Create a series of dilutions in deionized water or a light sugar solution to achieve concentrations in the ppm range (e.g., 10 ppm, 5 ppm, 1 ppm).
-
Flavor Evaluation:
-
Provide panelists with the diluted samples in coded vials.
-
Instruct panelists to taste and expectorate the samples.
-
Panelists should describe the flavor profile, including character, intensity, and any off-notes.
-
Provide unsalted crackers and water for palate cleansing between samples.
-
-
Data Analysis: Compile and analyze the descriptors from all panelists to create a comprehensive sensory profile.
Protocol for Stability Testing in a Cream Base
This protocol describes a method to assess the stability of this compound in a standard oil-in-water cream formulation.
5.2.1. Materials
-
This compound
-
Standard O/W cream base
-
Incubators/ovens set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
pH meter
-
Viscometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
5.2.2. Procedure
-
Formulation: Incorporate this compound into the cream base at a target concentration (e.g., 0.5% w/w) during the cooling phase of emulsification. Prepare a control cream without the test compound.
-
Initial Analysis (Time 0):
-
Measure the pH and viscosity of the cream.
-
Assess physical characteristics (color, odor, phase separation).
-
Quantify the initial concentration of the test compound using a validated GC-MS method.
-
-
Stability Study:
-
Store samples of the cream under different temperature conditions.
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve samples from each storage condition.
-
Repeat the analyses performed at Time 0.
-
-
Data Analysis: Compare the results at each time point to the initial data. A significant change in concentration, pH, viscosity, or physical appearance indicates instability.
Protocol for Quantification by GC-MS
This protocol provides a general method for the quantification of this compound in a fragrance or flavor matrix.
5.3.1. Materials
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5)
-
Helium carrier gas
-
Solvent for extraction (e.g., dichloromethane, methyl tert-butyl ether)
-
Internal standard (e.g., a stable aromatic ester not present in the sample)
-
Sample matrix (e.g., perfume, cream, beverage)
5.3.2. Procedure
-
Sample Preparation:
-
Perform a liquid-liquid extraction to isolate the volatile and semi-volatile compounds from the sample matrix.
-
Spike the sample with a known concentration of the internal standard before extraction.
-
Concentrate the extract to a known volume.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the extract into the GC.
-
Use a suitable temperature program to separate the components. A typical program might be: initial temperature of 60°C, ramp at 3°C/min to 240°C, and hold for 5 minutes.
-
Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Signaling Pathways and Experimental Workflows
Conceptual Olfactory Signaling Pathway
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal epithelium. This interaction initiates a signal transduction cascade, leading to the perception of smell in the brain.[7]
Caption: Conceptual diagram of the olfactory signal transduction pathway.
Conceptual Gustatory Signaling Pathway for Sweet/Bitter Taste
If this compound elicits a taste, it would likely be through G-protein coupled receptors (GPCRs) similar to those for sweet or bitter tastes.[8]
Caption: Conceptual diagram of the gustatory signal transduction pathway.
Experimental Workflow for Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of a new fragrance or flavor ingredient.
Caption: Experimental workflow for evaluating a new fragrance/flavor ingredient.
References
- 1. matheo.uliege.be [matheo.uliege.be]
- 2. Reactome | Olfactory Signaling Pathway [reactome.org]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. How is Methyl Benzoate used in the fragrance industry? - Blog [m.evergreensinochem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols: The Role of m-Cresyl Benzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role and potential applications of m-cresyl benzoate and related m-cresol derivatives in the synthesis of pharmaceutical intermediates. While direct, widespread application of m-cresyl benzoate as a key intermediate is not extensively documented in publicly available literature, its significance can be understood through the lens of m-cresol as a versatile building block and the use of the benzoate group as a protective moiety in organic synthesis.
Introduction: m-Cresol as a Precursor in Pharmaceutical Synthesis
m-Cresol (3-methylphenol) is an important organic intermediate used in the synthesis of a variety of pharmaceutical compounds.[1][2] Its aromatic structure and reactive hydroxyl group make it a suitable starting material for building more complex molecules. The hydroxyl group can be derivatized or used to direct further reactions on the aromatic ring.
One common derivatization is the formation of esters, such as m-cresyl benzoate. This can serve two primary purposes in a synthetic route:
-
Protection of the phenolic hydroxyl group: The benzoate group can act as a protecting group, masking the reactivity of the hydroxyl functionality while other chemical transformations are carried out on different parts of the molecule.[1] This is crucial in multi-step syntheses to prevent unwanted side reactions.
-
Activation for subsequent reactions: In some cases, the formation of an ester can activate the molecule for subsequent rearrangements or cross-coupling reactions, although this is less common for benzoates compared to other esters like tosylates or triflates.
The Benzoyl Group as a Protecting Strategy for Phenols
In the synthesis of complex pharmaceutical intermediates, it is often necessary to protect reactive functional groups. The hydroxyl group of phenols is acidic and nucleophilic, making it susceptible to reaction with a wide range of reagents. The benzoyl group is a commonly employed protecting group for alcohols and phenols due to its stability under various reaction conditions and the relative ease of its removal.[1]
The formation of m-cresyl benzoate from m-cresol and a benzoylating agent like benzoyl chloride is a straightforward method to protect the phenolic hydroxyl group. This protected intermediate can then be subjected to various reactions such as halogenation, nitration, or side-chain modifications without affecting the hydroxyl group.
Experimental Protocols
Protocol 1: Synthesis of m-Cresyl Benzoate (Benzoylation of m-Cresol)
This protocol describes a general method for the benzoylation of m-cresol to form m-cresyl benzoate.
Materials:
-
m-Cresol
-
Benzoyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve m-cresol (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude m-cresyl benzoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| m-Cresol | 1.0 | 108.14 | 1.08 g |
| Benzoyl Chloride | 1.1 | 140.57 | 1.55 g (1.28 mL) |
| Pyridine | 1.2 | 79.10 | 0.95 g (0.97 mL) |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | |
| m-Cresyl Benzoate | 212.24 | 2.12 g |
Note: The yield of this reaction is typically high, often exceeding 90%, depending on the purity of the reagents and the reaction conditions.
Protocol 2: Deprotection of m-Cresyl Benzoate (Hydrolysis)
This protocol outlines the cleavage of the benzoate protecting group to regenerate the free hydroxyl group of m-cresol.
Materials:
-
m-Cresyl benzoate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol or ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve m-cresyl benzoate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (2-3 eq).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.
-
Add water to the residue and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl. The product, m-cresol, may precipitate or can be extracted.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield m-cresol.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| m-Cresyl Benzoate | 1.0 | 212.24 | 2.12 g |
| Sodium Hydroxide | 2.0 | 40.00 | 0.80 g |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | |
| m-Cresol | 108.14 | 1.08 g |
Note: Hydrolysis of benzoate esters is generally a high-yielding reaction.
Visualizations
Caption: Workflow for the synthesis of m-cresyl benzoate.
Caption: Reaction pathway for the deprotection of m-cresyl benzoate.
Conclusion
While m-cresyl benzoate may not be a widely commercialized pharmaceutical intermediate itself, its formation and cleavage represent key transformations relevant to drug synthesis. The use of m-cresol as a foundational scaffold and the application of the benzoate group for hydroxyl protection are important concepts for researchers and scientists in the field of drug development. The protocols and logical diagrams provided herein offer a practical guide to these fundamental synthetic operations.
References
Experimental Protocol for the Recrystallization of 3-Methylphenyl Benzoate
Application Note
This protocol details a robust method for the purification of 3-methylphenyl benzoate via recrystallization. 3-Methylphenyl benzoate, an aromatic ester, is synthesized from the reaction of 3-cresol and benzoyl chloride, often through a Schotten-Baumann reaction. The primary impurities in the crude product are typically unreacted starting materials (3-cresol and benzoyl chloride) and potential side products. This procedure employs isopropanol as the recrystallization solvent, which has been selected for its favorable solubility profile: high solubility of 3-methylphenyl benzoate at elevated temperatures and low solubility at reduced temperatures, ensuring efficient purification and high recovery of the desired compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development requiring a high-purity sample of 3-methylphenyl benzoate for further applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-methylphenyl benzoate is provided in the table below for easy reference during the experimental process.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Melting Point | 56 °C[1] |
| Boiling Point | 168-170 °C at 8 Torr |
| Appearance | White to off-white solid |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the recrystallization of crude 3-methylphenyl benzoate.
Materials and Equipment:
-
Crude 3-methylphenyl benzoate
-
Isopropanol (reagent grade)
-
Distilled water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place approximately 5.0 g of crude 3-methylphenyl benzoate into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 20 mL of isopropanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of isopropanol (1-2 mL at a time) to the heated mixture until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield. Note the total volume of isopropanol used.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate 250 mL Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified 3-methylphenyl benzoate.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of cold isopropanol to ensure it is sealed to the funnel.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold isopropanol to remove any residual soluble impurities.
-
Continue to draw air through the crystals for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the melting point (e.g., 40-45 °C) until a constant weight is achieved, or in a vacuum desiccator.
-
-
Characterization:
-
Determine the melting point of the recrystallized 3-methylphenyl benzoate. A sharp melting point close to the literature value (56 °C) is indicative of high purity.
-
Calculate the percent recovery of the purified product.
-
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of 3-methylphenyl benzoate.
Logical Relationship of Recrystallization Steps
The success of the recrystallization process depends on the logical sequence of steps, each designed to either dissolve the compound, remove impurities, or isolate the purified product.
Caption: Logical flow of the recrystallization process for purification.
References
Application Note: Quantitative Analysis of Benzoic Acid, 3-Methylphenyl Ester in a Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoic acid, 3-methylphenyl ester, also known as 3-methylphenyl benzoate or m-cresyl benzoate, is an aromatic ester with applications in various chemical syntheses and potentially in the formulation of consumer products. Its accurate quantification in complex mixtures is crucial for quality control, stability studies, and safety assessments. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | 3-Methylphenyl benzoate, m-Cresyl benzoate, Benzoic acid, m-tolyl ester | [1][2] |
| Molecular Formula | C₁₄H₁₂O₂ | [1][3] |
| Molecular Weight | 212.25 g/mol | [1][3] |
| LogP | 3.53 | [1] |
I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of moderately polar to non-polar compounds like this compound.[1] The method detailed below provides a framework for its determination in a solution-based mixture.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and water (e.g., 70:30 v/v). For Mass Spectrometry compatibility, 0.1% formic acid can be added to both solvents.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.
3. Sample Preparation:
-
The sample preparation will depend on the matrix. For a simple liquid mixture, a dilution step may be sufficient.
-
Accurately dilute a known volume or weight of the sample with the mobile phase to bring the expected concentration of the analyte within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Calibration and Quantification:
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be > 0.995 for good linearity.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation data for the described HPLC method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | ~ 5.8 min |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC-based quantitative analysis.
II. Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.[4][5]
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
System: A GC system coupled to a Mass Spectrometer with an electron impact (EI) ionization source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[6]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: m/z 105 (benzoyl cation)
-
Qualifier Ions: m/z 212 (molecular ion), m/z 91 (tropyllium ion from the methylphenyl group)
-
2. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for the HPLC method, but use a volatile solvent suitable for GC, such as hexane or ethyl acetate, for dilutions.
-
Sample preparation may require an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from non-volatile matrix components.[6]
3. Calibration and Quantification:
-
Inject the working standard solutions to generate a calibration curve based on the peak area of the quantifier ion (m/z 105).
-
The presence of qualifier ions at the correct retention time and in the expected ratio confirms the analyte's identity.
-
Calculate the concentration in the samples using the linear regression equation from the calibration curve.
Data Presentation: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 97 - 105% |
| Retention Time | ~ 10.2 min |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS based quantitative analysis.
III. Method Comparison and Selection
The choice between HPLC and GC-MS depends on the specific requirements of the analysis.
Logical Relationship: Method Selection
Caption: Decision tree for analytical method selection.
Summary Table of Method Characteristics
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and boiling point |
| Analyte Volatility | Not required | Required |
| Thermal Stability | Suitable for thermolabile compounds | Requires thermal stability |
| Selectivity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass fragmentation) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Sample Throughput | Generally higher | Can be lower due to longer run times |
| Typical Use Case | Routine QC, purity assessment in simple mixtures | Trace analysis, complex matrices, confirmation studies |
By following these detailed protocols and considering the strengths of each technique, researchers can accurately and reliably quantify this compound in a variety of sample matrices.
References
Application Notes and Protocols: m-Cresyl Benzoate as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of m-cresyl benzoate as a high-boiling point solvent in various research and development settings. Due to the limited availability of direct experimental data for m-cresyl benzoate, the information presented herein is based on its physicochemical properties and the established applications of similar high-boiling point aromatic esters. The provided protocols are intended as a starting point for methodology development.
Introduction to m-Cresyl Benzoate as a High-Boiling Point Solvent
m-Cresyl benzoate is an aromatic ester characterized by a high boiling point, low volatility, and good chemical stability.[1][2] These properties make it a promising candidate as a reaction solvent for chemical syntheses that require elevated temperatures. High-boiling point aromatic solvents are crucial in various industrial and laboratory applications, including the synthesis of active pharmaceutical ingredients (APIs), polymer chemistry, and specialty chemicals manufacturing.[1] They offer the advantage of maintaining a liquid phase over a wide temperature range, enabling precise temperature control and reducing solvent loss through evaporation.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of m-cresyl benzoate is essential for its effective application. The following table summarizes its key properties and provides a comparison with other common high-boiling point solvents.
| Property | m-Cresyl Benzoate | p-Cresyl Benzoate | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| CAS Number | 614-32-4[2] | 614-34-6[3] | 67-68-5 | 68-12-2 |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂[3] | C₂H₆OS | C₃H₇NO |
| Molecular Weight | 212.24 g/mol | 212.24 g/mol [3] | 78.13 g/mol | 73.09 g/mol |
| Boiling Point | 314-316 °C @ 760 mmHg[2] | 315-316 °C @ 760 mmHg[4] | 189 °C | 153 °C |
| Melting Point | N/A | 70-72 °C[3] | 18.5 °C | -61 °C |
| Flash Point | 128.89 °C[2] | 130 °C[4] | 87 °C | 58 °C |
| Solubility in Water | 32.35 mg/L @ 25 °C (est.)[2] | 32.35 mg/L @ 25 °C (est.) | Miscible | Miscible |
| logP (o/w) | 3.433 (est.)[2] | 3.590 | -1.35 | -1.01 |
Potential Applications
Based on its properties as a high-boiling point aromatic ester, m-cresyl benzoate can be considered for the following applications:
High-Temperature Organic Synthesis
m-Cresyl benzoate can serve as a solvent for organic reactions requiring temperatures above 200 °C, such as certain types of esterifications, etherifications, and rearrangements. Its low volatility minimizes solvent loss during prolonged reaction times at elevated temperatures.[1]
Polymer Chemistry
In the synthesis and processing of polymers, high-boiling point solvents are often used to dissolve polymers and facilitate their handling and characterization. m-Cresyl benzoate's aromatic nature may make it a suitable solvent for aromatic polymers.
Drug Formulation and Delivery
While its low water solubility might be a limitation, m-cresyl benzoate could be explored as a component in non-aqueous formulations or as a processing solvent during the synthesis of drug intermediates where high temperatures are necessary.[5] The removal of high-boiling point solvents from final pharmaceutical products is a critical step that requires careful consideration and specialized techniques.[5][6]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of m-cresyl benzoate as a high-boiling point solvent. It is crucial to conduct small-scale trials to determine the optimal conditions for each specific application.
Protocol for a High-Temperature Esterification Reaction
This protocol describes a general procedure for an esterification reaction that may benefit from a high-boiling point solvent like m-cresyl benzoate.
Objective: To synthesize an ester from a carboxylic acid and an alcohol at elevated temperatures.
Materials:
-
Carboxylic acid
-
Alcohol
-
m-Cresyl benzoate (solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser[7]
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Standard glassware for workup
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents).
-
Add m-cresyl benzoate as the solvent. The volume should be sufficient to ensure proper mixing and heat transfer (typically 5-10 mL per gram of the limiting reactant).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 200-250 °C) using a heating mantle.
-
Stir the mixture vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Due to the high boiling point of m-cresyl benzoate, standard rotary evaporation will be ineffective. Consider one of the following methods:
-
Liquid-Liquid Extraction: Dilute the reaction mixture with a low-boiling point organic solvent in which the product is soluble but m-cresyl benzoate has lower solubility (e.g., hexane or ethyl acetate). Wash the organic phase multiple times with water or brine to remove the m-cresyl benzoate.[6][8]
-
Vacuum Distillation: If the product has a significantly lower boiling point than m-cresyl benzoate, it may be possible to isolate it by vacuum distillation.
-
Chromatography: Directly load the crude reaction mixture onto a silica gel column and elute with an appropriate solvent system to separate the product from the m-cresyl benzoate.[8]
-
-
Further purify the product by recrystallization or distillation as needed.
-
Protocol for Solubility Testing of a Drug Candidate
Objective: To determine the solubility of a drug candidate in m-cresyl benzoate at various temperatures.
Materials:
-
Drug candidate (powder)
-
m-Cresyl benzoate
-
Small vials with screw caps
-
Heating block or oil bath with precise temperature control
-
Vortex mixer
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the drug candidate into a vial.
-
Add a measured volume of m-cresyl benzoate to the vial.
-
-
Equilibration:
-
Tightly cap the vial and place it in the heating block at the desired temperature.
-
Vortex the vial periodically to ensure thorough mixing.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours), ensuring that excess solid is present.
-
-
Analysis:
-
After equilibration, carefully take a sample of the supernatant.
-
Analyze the concentration of the dissolved drug candidate in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Reporting:
-
Express the solubility as mg/mL or mol/L at the specified temperature.
-
Repeat the procedure at different temperatures to generate a solubility profile.
-
Visualizations
Logical Workflow for High-Boiling Point Solvent Selection
References
- 1. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 2. meta-cresyl benzoate, 614-32-4 [thegoodscentscompany.com]
- 3. chembk.com [chembk.com]
- 4. para-cresyl benzoate, 614-34-6 [thegoodscentscompany.com]
- 5. US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. thecalculatedchemist.com [thecalculatedchemist.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of "Benzoic acid, 3-methylphenyl ester" in Agrochemical Synthesis
Introduction
While "Benzoic acid, 3-methylphenyl ester" (also known as 3-cresyl benzoate or m-cresyl benzoate) is not widely documented as a direct starting material in the synthesis of major commercial agrochemicals, its constituent parts—the 3-methylphenyl (m-cresol) group and the benzoate moiety—are of significant interest in agrochemical research and development. The 3-methylphenyl group is a key structural component in several established insecticides and herbicides.[1]
This document explores the potential application of "this compound" in agrochemical synthesis through a detailed, representative (though hypothetical) protocol for the synthesis of a novel herbicide. This is supplemented with information on known agrochemicals derived from the structurally related precursor, m-cresol. These notes are intended for researchers and professionals in the fields of chemistry and drug development.
Hypothetical Application: Synthesis of a Pyridinecarboxamide Herbicide Analogue
A plausible application for derivatives of "this compound" is in the synthesis of pyridinecarboxamide herbicides. This class of herbicides, which includes the commercial product Diflufenican, functions by inhibiting carotenoid biosynthesis in plants.[2][3] Diflufenican's chemical structure features a 3-(trifluoromethyl)phenoxy group.[4] Here, we propose a synthetic route to an analogue where this is replaced by a 3-methylphenoxy group, which could be sourced from the hydrolysis of "this compound".
Overall Synthetic Scheme
The proposed two-step synthesis involves the initial reaction of 2-chloronicotinic acid with 3-methylphenol (m-cresol) to form a key intermediate, followed by amidation with 2,4-difluoroaniline to yield the final herbicide analogue.
Step 1: Synthesis of 2-(3-methylphenoxy)nicotinic acid
Caption: Reaction scheme for the synthesis of the intermediate 2-(3-methylphenoxy)nicotinic acid.
Step 2: Synthesis of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)nicotinamide (Final Product)
Caption: Final amidation step to produce the target herbicide analogue.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-methylphenoxy)nicotinic acid
-
Materials: 2-chloronicotinic acid, 3-methylphenol (m-cresol), potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq.) in DMF, add 2-chloronicotinic acid (1.0 eq.).
-
Add 3-methylphenol (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with concentrated HCl to pH 2-3.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 2-(3-methylphenoxy)nicotinic acid.
-
Protocol 2: Synthesis of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)nicotinamide
-
Materials: 2-(3-methylphenoxy)nicotinic acid, thionyl chloride (SOCl₂), 2,4-difluoroaniline, triethylamine, dichloromethane (CH₂Cl₂).
-
Procedure:
-
Suspend 2-(3-methylphenoxy)nicotinic acid (1.0 eq.) in dichloromethane.
-
Add thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours to form the acid chloride.
-
Cool the mixture to 0 °C and add a solution of 2,4-difluoroaniline (1.1 eq.) and triethylamine (1.2 eq.) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) | M.P. (°C) |
| 1 | 2-(3-methylphenoxy)nicotinic acid | 2-Chloronicotinic Acid | 85 | 98 | 178-180 |
| 2 | N-(2,4-difluorophenyl)-2-(3-methylphenoxy)nicotinamide | 2-(3-methylphenoxy)nicotinic acid | 78 | 99 | 155-157 |
Mode of Action: Inhibition of Carotenoid Biosynthesis
The herbicidal activity of Diflufenican and its proposed analogues is due to the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[3] Carotenoids are essential for protecting chlorophyll from photo-oxidation. By blocking their synthesis, the herbicide leads to the accumulation of phytoene and the destruction of chlorophyll, resulting in the characteristic bleaching symptoms on susceptible plants.[2]
Caption: Inhibition of the carotenoid biosynthesis pathway by the herbicide analogue.
Established Agrochemicals Derived from 3-Methylphenol (m-Cresol)
The 3-methylphenyl moiety is a building block for several existing pesticides. m-Cresol is a known precursor in the manufacturing of insecticides such as Fenitrothion and Fenthion.[1][5] This underscores the industrial relevance of the 3-methylphenyl group in agrochemical synthesis.
Caption: m-Cresol as a precursor for various agrochemicals.
"this compound" represents a chemical entity whose direct application in large-scale agrochemical synthesis is not prominently reported. However, by examining its structural components, a clear line can be drawn to agrochemically relevant motifs. The 3-methylphenyl group, derivable from this ester, is a proven building block for effective pesticides. The hypothetical synthesis of a Diflufenican analogue presented here illustrates a scientifically plausible route for the development of new herbicides, demonstrating the potential utility of such esters in lead generation and synthetic chemistry research within the agrochemical industry. Further investigation into the derivatization of cresyl benzoates could yield novel compounds with desirable biological activities.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diflufenican - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Diflufenican | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m-Cresol - Wikipedia [en.wikipedia.org]
Application Note: Derivatization of 3-Methylphenyl Benzoate for Further Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methylphenyl benzoate is an aromatic ester with two phenyl rings that can be functionalized to create a variety of derivatives. These derivatives serve as valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The presence of the ester group and the methyl-substituted phenyl ring allows for a range of chemical transformations. This application note provides detailed protocols for several key derivatization reactions of 3-methylphenyl benzoate, including electrophilic aromatic substitution and ester hydrolysis.
Key Derivatization Reactions
The primary routes for derivatizing 3-methylphenyl benzoate involve electrophilic aromatic substitution on the phenyl rings and nucleophilic acyl substitution at the ester carbonyl group. The benzoyl ring is deactivated by the electron-withdrawing ester group, directing electrophiles to the meta position. The 3-methylphenyl ring is activated by the methyl group (an ortho-, para-director) and deactivated by the ester linkage (a meta-director). The interplay of these effects will influence the regioselectivity of the reactions.
Logical Workflow for Derivatization
Caption: Workflow of 3-methylphenyl benzoate derivatization.
Data Summary of Derivatization Reactions
The following table summarizes typical conditions and expected outcomes for the derivatization of aromatic esters, which are applicable to 3-methylphenyl benzoate. Yields are indicative and can vary based on specific substrate reactivity and reaction scale.
| Derivatization Reaction | Reagents & Catalysts | Typical Conditions | Product Type | Expected Regioselectivity | Reference Yield |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0°C to Room Temp | Nitro-substituted ester | Meta- to the ester on the benzoyl ring | 70-85% |
| Halogenation | Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Room Temperature | Halogen-substituted ester | Ortho/Para to the methyl group (on the m-cresyl ring) | 60-80% |
| Friedel-Crafts Acylation | Acyl Chloride (RCOCl), AlCl₃ | 0°C to Room Temp | Acyl-substituted ester | Ortho/Para to the methyl group (on the m-cresyl ring) | 50-75% |
| Alkaline Hydrolysis | NaOH or KOH in H₂O/Methanol | Reflux (80-100°C) | Carboxylate & Phenol | N/A (Cleavage of ester) | >90% |
Experimental Protocols
Protocol for Nitration of 3-Methylphenyl Benzoate
This protocol describes the electrophilic nitration of the aromatic ring, primarily at the position meta to the deactivating ester group on the benzoyl ring.
Materials:
-
3-Methylphenyl Benzoate
-
Concentrated Sulfuric Acid (H₂SO₄) (CORROSIVE)[1]
-
Concentrated Nitric Acid (HNO₃) (CORROSIVE, OXIDIZING)[1]
-
Ice
-
Methanol (for recrystallization)
-
Deionized Water
-
50 mL Conical Flask
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Dropping Pipette
-
Büchner Funnel and Flask for vacuum filtration
Procedure:
-
In a 50 mL conical flask, place 2.12 g (10 mmol) of 3-methylphenyl benzoate.
-
Add a magnetic stir bar to the flask. Place the flask in an ice bath on a magnetic stirrer.
-
Slowly and carefully add 5 mL of concentrated sulfuric acid to the flask while stirring. Continue to stir until all the ester has dissolved, keeping the temperature below 10°C.[1][2]
-
In a separate test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[1]
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 15-20 minutes. Maintain the reaction temperature below 15°C throughout the addition.[3]
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.[2]
Work-up and Purification:
-
Carefully pour the reaction mixture onto approximately 25 g of crushed ice in a beaker.[1]
-
Stir the mixture until all the ice has melted. A solid precipitate of the nitro-derivative should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.[3]
-
Wash the solid product twice with 10 mL portions of cold water, followed by one wash with 5 mL of ice-cold methanol to remove residual acids.[3]
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain the purified methyl 3-nitro-5-methylphenyl benzoate or related isomer.
Protocol for Friedel-Crafts Acylation
This protocol introduces an acyl group onto the more activated 3-methylphenyl ring, likely at the positions ortho or para to the methyl group.
Materials:
-
3-Methylphenyl Benzoate
-
Anhydrous Aluminum Chloride (AlCl₃) (CORROSIVE, REACTS WITH WATER)
-
Acetyl Chloride (or other acyl halide) (CORROSIVE, LACHRYMATORY)
-
Anhydrous Dichloromethane (DCM) (SOLVENT)
-
Hydrochloric Acid (HCl), dilute solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.
-
Add 2.12 g (10 mmol) of 3-methylphenyl benzoate and 20 mL of anhydrous DCM to the flask. Stir until dissolved.
-
Cool the flask in an ice bath. Carefully add 1.6 g (12 mmol) of anhydrous aluminum chloride in portions. The mixture may become colored.[4]
-
Slowly add 0.85 g (10.8 mmol) of acetyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material.
-
The reaction is an example of electrophilic aromatic substitution where an acyl group is added to the aromatic ring.[5]
Work-up and Purification:
-
Cool the reaction mixture back down in an ice bath and very slowly pour it onto a mixture of 25 g of crushed ice and 5 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of dilute HCl, 20 mL of water, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for Alkaline Hydrolysis (Saponification)
This protocol cleaves the ester bond to yield 3-methylphenol and benzoic acid (as its carboxylate salt).
Materials:
-
3-Methylphenyl Benzoate
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Heating Mantle
-
pH paper or meter
Procedure:
-
In a round-bottom flask, dissolve 2.12 g (10 mmol) of 3-methylphenyl benzoate in 20 mL of methanol.
-
Add a solution of 1.2 g (30 mmol) of NaOH in 10 mL of water.[6]
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours. The reaction progress can be monitored by TLC.
-
This procedure achieves quantitative saponification of the ester.[7]
Work-up and Purification:
-
After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with 20 mL of water.
-
Transfer the solution to a separatory funnel and wash with 15 mL of diethyl ether to remove any unreacted starting material and the 3-methylphenol product. Separate the layers.
-
Isolation of 3-Methylphenol: The ether layer contains the 3-methylphenol. Dry the ether layer with anhydrous MgSO₄, filter, and evaporate the solvent to obtain crude 3-methylphenol.
-
Isolation of Benzoic Acid: Cool the aqueous layer in an ice bath and carefully acidify it by adding concentrated HCl dropwise until the pH is ~2. Benzoic acid will precipitate as a white solid.
-
Collect the benzoic acid by vacuum filtration, wash with a small amount of cold water, and dry.
Reaction Pathway Visualization
The following diagram illustrates the general electrophilic aromatic substitution mechanism, which is central to the nitration, halogenation, and acylation reactions described.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude m-Cresyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude m-cresyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude m-cresyl benzoate?
A1: Crude m-cresyl benzoate, typically synthesized from the reaction of m-cresol with benzoyl chloride or benzoic acid, is likely to contain the following impurities:
-
Unreacted m-cresol: Due to incomplete reaction.
-
Unreacted benzoyl chloride or benzoic acid: Depending on the synthetic route used.
-
Side-reaction products: Such as products from self-condensation or other side reactions of the starting materials under the reaction conditions.
Q2: What are the primary purification techniques for m-cresyl benzoate?
A2: The most common and effective purification techniques for crude m-cresyl benzoate are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Vacuum Distillation: Suitable for purifying high-boiling liquids and removing non-volatile or low-boiling impurities.
-
Column Chromatography: A versatile technique for separating compounds with different polarities.
Q3: What are the key physical properties of m-cresyl benzoate to consider during purification?
A3: Understanding the physical properties of m-cresyl benzoate is crucial for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Boiling Point | 314.00 to 316.00 °C @ 760.00 mm Hg | [2] |
| Melting Point | Not specified, but p-cresyl benzoate melts at 70-72 °C. Isomers often have similar melting points. | [3] |
| Water Solubility | 32.35 mg/L @ 25 °C (estimated) | [2] |
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid m-cresyl benzoate. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Based on the principle of "like dissolves like," and data for similar aromatic esters, a moderately polar solvent is a good starting point. Ethanol, isopropanol, or a mixed solvent system like ethanol/water are promising candidates.
-
Screening: Test the solubility of a small amount of crude m-cresyl benzoate in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, toluene) at room temperature and upon heating.
-
-
Dissolution: In an Erlenmeyer flask, add the crude m-cresyl benzoate and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove residual solvent.
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation. - Add a seed crystal of pure m-cresyl benzoate. |
| Oiling out (product separates as a liquid). | - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a solvent in which the oil is more soluble, and cool again slowly. - Try a different solvent with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| Crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the product. |
Vacuum Distillation
Given the high boiling point of m-cresyl benzoate, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
References
Technical Support Center: Preventing Hydrolysis of Benzoic Acid, 3-Methylphenyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic instability of Benzoic acid, 3-methylphenyl ester (also known as m-cresyl benzoate).
Troubleshooting Guide: Unexpected Degradation of this compound
Issue 1: Rapid degradation of the compound in aqueous solutions.
Possible Cause: The ester is undergoing hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding benzoic acid and m-cresol. This reaction is often catalyzed by acidic or basic conditions.
Solutions:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) to minimize acid and base-catalyzed hydrolysis. Use appropriate buffer systems to ensure pH stability.
-
Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis. Avoid unnecessary exposure to elevated temperatures.
-
Solvent Selection: If the experimental protocol allows, consider using a co-solvent system to reduce the concentration of water. Solvents such as ethanol or methanol can be used, but their impact on the experiment must be validated.[1]
-
Use of Stabilizers: Incorporate a chemical stabilizer, such as a carbodiimide, to react with any carboxylic acid formed and prevent autocatalysis of hydrolysis.
Issue 2: Inconsistent results in biological assays.
Possible Cause: Hydrolysis of the ester in the assay medium, leading to variable concentrations of the active compound and its degradation products.
Solutions:
-
Pre-formulation Stability Studies: Conduct preliminary stability studies of the compound in the specific biological medium to be used. This will help determine its half-life under assay conditions.
-
Esterase Inhibitors: If the biological medium contains esterases (enzymes that catalyze ester hydrolysis), consider adding an esterase inhibitor. The choice and concentration of the inhibitor must be carefully validated to ensure it does not interfere with the assay.
-
Control Experiments: Always include control samples to monitor the extent of hydrolysis throughout the experiment.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, water attacks the carbonyl group of the ester, leading to the formation of benzoic acid and m-cresol. This degradation is a significant concern because it reduces the concentration of the active compound, potentially affecting experimental results, product efficacy, and shelf-life.
Q2: What factors influence the rate of hydrolysis of this compound?
A2: The primary factors influencing the rate of hydrolysis are:
-
pH: The hydrolysis of esters is significantly faster in both acidic and alkaline conditions compared to a neutral pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The presence of water is necessary for hydrolysis. The rate can be influenced by the polarity and composition of the solvent system.
-
Presence of Catalysts: Acids, bases, and certain enzymes (esterases) can catalyze the hydrolysis reaction.
Q3: How can I quantitatively assess the stability of this compound in my formulation?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[2] This method should be able to separate the parent compound from its degradation products (benzoic acid and m-cresol). Forced degradation studies, where the compound is subjected to stress conditions such as high and low pH, elevated temperature, and oxidation, are essential for developing a robust method and understanding the degradation pathways.[3][4][5]
Q4: Are there any chemical stabilizers that can be added to prevent the hydrolysis of this compound?
A4: Yes, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) can be used as hydrolysis stabilizers. These compounds react with the carboxylic acid produced during hydrolysis, preventing it from catalyzing further degradation. The choice of carbodiimide and its concentration should be optimized for the specific application.
Quantitative Data on Hydrolysis
| Ester | Relative Hydrolytic Stability (Base-Catalyzed) | Notes |
| Methyl benzoate | More Stable | |
| Ethyl benzoate | Moderately Stable | |
| Phenyl benzoate | Less Stable | Phenyl is a better leaving group than alkyl groups, leading to faster hydrolysis.[2] |
| p-Tolyl benzoate | Less Stable | Similar to phenyl benzoate.[6] |
| m-Cresyl benzoate (estimated) | Less Stable | Expected to have similar stability to other aryl benzoates. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis by HPLC
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Incubate the samples at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): If the reaction is proceeding rapidly, it may be necessary to quench the hydrolysis by adding a suitable reagent (e.g., acid or base to neutralize the catalyst).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be selected to achieve good separation between the parent ester, benzoic acid, and m-cresol.
-
Data Analysis: Quantify the peak areas of the parent compound and its degradation products. Calculate the percentage of the remaining parent compound at each time point and determine the hydrolysis rate constant and half-life.
Protocol 2: Stabilization of this compound using EDC
-
Reagent Preparation:
-
Prepare a solution of this compound in a suitable solvent system.
-
Prepare a fresh stock solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same solvent.
-
-
Reaction Setup:
-
Add the desired amount of the EDC stock solution to the ester solution. The molar ratio of EDC to the ester will need to be optimized, but a starting point could be a 1:1 or 2:1 molar excess of EDC.
-
If the hydrolysis is acid-catalyzed, the reaction is typically performed at a pH between 4.5 and 5.5.
-
-
Incubation: Incubate the reaction mixture at the desired temperature, with stirring.
-
Monitoring: Monitor the stability of the ester over time using the HPLC method described in Protocol 1. Compare the degradation profile to a control sample without EDC.
-
Work-up (if necessary): If unreacted EDC and the urea byproduct need to be removed, appropriate purification techniques such as extraction or chromatography can be employed.
Visualizations
Caption: Mechanism of acid or base-catalyzed hydrolysis of this compound.
Caption: Workflow for troubleshooting and preventing the hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing m-Cresol Esterification
Welcome to the technical support center for m-cresol esterification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of m-cresol.
Question: Why is my ester yield consistently low?
Answer:
Low ester yield in m-cresol esterification is a common issue that can be attributed to several factors. The primary reason is often the presence of water in the reaction mixture, which can shift the equilibrium back towards the reactants (hydrolysis).[1] Other contributing factors include:
-
Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or the temperature might be too high, leading to side reactions.
-
Incorrect Reactant Molar Ratio: An inappropriate ratio of m-cresol to the acylating agent can limit the conversion of the limiting reagent. For Fischer esterification, using a large excess of the alcohol can drive the reaction towards the products.[1]
-
Inefficient Catalyst: The chosen catalyst may have low activity, or the active sites could be poisoned or deactivated.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Question: My reaction starts well but then slows down or stops completely. What is happening?
Answer:
This phenomenon is often indicative of catalyst deactivation. Potential causes for catalyst deactivation in m-cresol esterification include:
-
Coke Formation: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites and pores.[2]
-
Poisoning of Active Sites: Impurities in the reactants or solvents can adsorb onto the catalyst's active sites, rendering them inactive. The reaction products themselves can also sometimes poison the catalyst.[2]
-
Leaching of Active Components: In some solid catalysts, the active species may gradually dissolve into the reaction mixture, reducing the catalyst's efficacy over time.
Question: I am observing the formation of significant byproducts. How can I improve the selectivity towards my desired ester?
Answer:
Poor selectivity can arise from several factors, leading to a mixture of undesired products. To improve selectivity:
-
Optimize Reaction Temperature: Lowering the temperature can sometimes disfavor the formation of certain byproducts, although this may also decrease the overall reaction rate.
-
Select a More Selective Catalyst: The choice of catalyst plays a crucial role. For instance, the pore size of zeolite catalysts can influence product selectivity by favoring the formation of molecules that can diffuse out of the pores.[2]
-
Adjust Reactant Ratios: Altering the molar ratio of the reactants can influence the reaction pathway and minimize side reactions. For example, in the alkylation of m-cresol with isopropyl alcohol, a 5:1 molar ratio of m-cresol to the alcohol was found to be optimal for high selectivity of mono-alkylated products.[3]
-
Control Reaction Time: Prolonged reaction times can sometimes lead to the formation of rearrangement products or other undesired secondary products.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer esterification?
A1: The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid.[1] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[1]
Q2: How does the presence of water affect the esterification reaction?
A2: Fischer esterification is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium towards the reactants (carboxylic acid and alcohol), thus reducing the yield of the ester.[1] It is therefore crucial to remove water as it is formed, for example, by using a Dean-Stark apparatus.[1]
Q3: Can I reuse my solid acid catalyst? How do I regenerate it?
A3: Many solid acid catalysts, such as zeolites and clays, can be regenerated and reused.[4] Regeneration typically involves removing the coke and other adsorbed species from the catalyst surface. This can often be achieved by calcination (heating in the presence of air or an inert gas) at high temperatures.[5][6] The specific regeneration protocol will depend on the type of catalyst and the nature of the deactivation.
Q4: What are some common side reactions in the esterification of m-cresol?
A4: Besides the desired ester formation, several side reactions can occur depending on the specific reactants and conditions. In Friedel-Crafts acylation, for instance, C-acylation can compete with O-acylation, leading to the formation of hydroxyacetophenones.[2] In alkylation reactions, polyalkylation can occur, resulting in di- or tri-alkylated products.[3] At high temperatures, ether formation from the alcohol can also be a competing reaction.
Data Presentation
The following tables summarize key quantitative data for optimizing m-cresol esterification under various conditions.
Table 1: Effect of Reactant Molar Ratio and Catalyst on Ester Yield
| Acylating Agent | Catalyst | m-Cresol:Acylating Agent Molar Ratio | Temperature (°C) | Yield (%) | Reference |
| Isopropyl Alcohol | Strong Acid Resin | 5:1 | 180 | High selectivity for mono-alkylated products | [3] |
| Acetic Acid | H-ZSM-5 | - | 250 | - | [2][7] |
| Stearic Acid | Acid Activated Indian Bentonite | 1:2 | Reflux in o-xylene | 96 | [4] |
| Acetic Acid | Acid Activated Indian Bentonite | 1:2 | Reflux in o-xylene | 5 | [4] |
| Propionic Acid | Acid Activated Indian Bentonite | 1:2 | Reflux in o-xylene | 29 | [4] |
| n-Butyric Acid | Acid Activated Indian Bentonite | 1:2 | Reflux in o-xylene | 52 | [4] |
Table 2: Influence of Catalyst Loading on Reaction Parameters
| Catalyst | Catalyst Loading | Reaction | Observation | Reference |
| Strong Acid Resin | 0.05 g/cm³ | Alkylation of m-cresol with isopropyl alcohol | Ensures high selectivity for mono-alkylated products | [3] |
| Strong Acid Resin | Increase from 0.05 to 0.2 g/cm³ | Alkylation of m-cresol with isopropyl alcohol | Increased selectivity for the thermodynamically favored isomer | [3] |
| Amberlyst-35 | 10 wt% | Esterification of 1-methoxy-2-propanol with acetic acid | Optimal catalyst amount for the reaction | [8] |
Experimental Protocols
Protocol 1: Esterification of m-Cresol with Acetic Anhydride
This protocol is a general guideline for the acylation of m-cresol using acetic anhydride.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-cresol and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Introduce a catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15).
-
Addition of Acetic Anhydride: Slowly add acetic anhydride to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water or a dilute sodium bicarbonate solution to neutralize the excess acid and unreacted acetic anhydride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by distillation or column chromatography.
Protocol 2: Fischer Esterification of m-Cresol with a Carboxylic Acid
This protocol describes a typical Fischer esterification procedure.
-
Reactant and Catalyst Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine m-cresol, the desired carboxylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Heating and Water Removal: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as TLC or GC.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction and Washing: Separate the organic layer and wash it with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ester by vacuum distillation or column chromatography.
Visualizations
Caption: The mechanism of Fischer esterification.
Caption: A typical experimental workflow for m-cresol esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. inl.elsevierpure.com [inl.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting peak tailing in HPLC of 3-methylphenyl benzoate
Welcome to our dedicated support center for resolving common issues in High-Performance Liquid Chromatography (HPLC). This guide provides in-depth troubleshooting for peak tailing, with a specific focus on the analysis of 3-methylphenyl benzoate, to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[1][2] A tailing factor greater than 1.2 is generally indicative of significant peak tailing.[3][4]
Q2: Why is peak tailing a problem for the analysis of 3-methylphenyl benzoate?
A2: Peak tailing is problematic because it can compromise the accuracy and reproducibility of your analysis.[5] Specific issues include:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Inaccurate Integration: The gradual return of the peak to the baseline can lead to inconsistent peak area measurements.[2]
-
Lower Sensitivity: Tailing reduces peak height, which can negatively impact the limit of quantification (LOQ).[2]
Q3: What are the primary causes of peak tailing in HPLC?
A3: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[2][3] For silica-based columns, a primary cause is the interaction of analytes with residual silanol groups on the stationary phase surface.[2][3][5] Other factors include column degradation, mobile phase mismatch, sample overload, and extra-column effects.[4]
Troubleshooting Guide: Peak Tailing of 3-Methylphenyl Benzoate
This section provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of 3-methylphenyl benzoate.
Issue 1: Peak tailing observed for the 3-methylphenyl benzoate peak.
This is a common issue, particularly when using silica-based reversed-phase columns. The ester and methyl groups in 3-methylphenyl benzoate can participate in secondary interactions with the stationary phase.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Interactions with Residual Silanols | 1. Lower Mobile Phase pH: Operate at a lower pH (e.g., pH < 3) to suppress the ionization of silanol groups.[2][3] 2. Use an End-capped Column: Employ a column where residual silanols are deactivated.[3][5] 3. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions. | See Protocol 1: Mobile Phase Optimization |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to a lower concentration.[1][4] 2. Decrease Injection Volume: Inject a smaller volume of the sample.[4] | See Protocol 2: Sample Concentration and Injection Volume Optimization |
| Mobile Phase and Sample Solvent Mismatch | Ensure Sample Solvent is Weaker or Matches Mobile Phase: The solvent used to dissolve the sample should be weaker than or the same strength as the mobile phase to avoid peak distortion.[4][6] | See Protocol 3: Sample Solvent Evaluation |
| Column Degradation or Contamination | 1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[4][7] 2. Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.[4] | See Protocol 4: Column Washing and Regeneration |
| Extra-Column Volume | Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005") to reduce dead volume.[5] | See Protocol 5: System Optimization to Reduce Extra-Column Volume |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Optimization
Objective: To minimize secondary interactions with residual silanol groups by adjusting the mobile phase pH.
Methodology:
-
Prepare a series of mobile phases with varying pH values. For a typical reversed-phase separation of 3-methylphenyl benzoate (a neutral compound), start with a buffered mobile phase at pH 7 and prepare additional mobile phases at pH 5, pH 4, and pH 3. Use a suitable buffer, such as phosphate or acetate, at a concentration of 10-25 mM.
-
Equilibrate the column with the first mobile phase (pH 7) for at least 15-20 column volumes.
-
Inject a standard solution of 3-methylphenyl benzoate and record the chromatogram.
-
Calculate the asymmetry factor for the 3-methylphenyl benzoate peak.
-
Repeat steps 2-4 for each of the prepared mobile phases with decreasing pH.
-
Compare the peak shapes obtained at different pH values to determine the optimal mobile phase composition for symmetrical peaks.
Expected Outcome: A decrease in mobile phase pH should lead to a reduction in peak tailing for compounds susceptible to silanol interactions.
Protocol 2: Sample Concentration and Injection Volume Optimization
Objective: To investigate if column overload is the cause of peak tailing.
Methodology:
-
Prepare a stock solution of 3-methylphenyl benzoate at a known concentration.
-
Create a dilution series from the stock solution (e.g., 1:2, 1:5, 1:10 dilutions).
-
Inject the highest concentration sample and record the chromatogram.
-
Calculate the asymmetry factor.
-
Sequentially inject the diluted samples and record the chromatograms.
-
Analyze the peak shapes. If peak tailing decreases with decreasing concentration, the column was likely overloaded.
-
To test the effect of injection volume, start with the highest recommended volume for your column and inject the highest concentration sample that did not show overload.
-
Reduce the injection volume in increments (e.g., 20 µL, 10 µL, 5 µL) and observe the effect on peak shape.
Protocol 3: Sample Solvent Evaluation
Objective: To ensure the sample solvent is not causing peak distortion.
Methodology:
-
Prepare the mobile phase that will be used for the analysis.
-
Dissolve a sample of 3-methylphenyl benzoate in a solvent that is stronger than the mobile phase (e.g., 100% acetonitrile if the mobile phase is 50:50 acetonitrile:water).
-
Inject the sample and observe the peak shape.
-
Prepare another sample of 3-methylphenyl benzoate dissolved in the mobile phase itself.
-
Inject this sample and compare the peak shape to the previous injection.
-
If the peak shape improves when the sample is dissolved in the mobile phase, the original sample solvent was too strong.
Protocol 4: Column Washing and Regeneration
Objective: To remove contaminants from the column that may be causing peak tailing.
Methodology for Reversed-Phase Columns:
-
Disconnect the column from the detector.
-
Flush the column with at least 10-20 column volumes of your mobile phase without the buffer salts.
-
Flush with 10-20 column volumes of water.
-
Flush with 10-20 column volumes of a strong organic solvent, such as isopropanol or methanol.
-
Flush again with 10-20 column volumes of water.
-
Equilibrate the column with your mobile phase.
-
Reconnect the detector and inject a standard to check for improved peak shape. Note: Always check the column manufacturer's instructions for recommended washing procedures.
Protocol 5: System Optimization to Reduce Extra-Column Volume
Objective: To minimize the contribution of the HPLC system to peak broadening and tailing.
Methodology:
-
Inspect all tubing between the injector and the detector.
-
Replace any long or wide-bore tubing with shorter, narrower internal diameter PEEK tubing (e.g., 0.12-0.17 mm ID).[4]
-
Ensure all fittings are properly tightened to avoid dead volume at the connections.
-
If possible, use a detector cell with a smaller volume.
-
Inject a standard after making these changes to see if peak shape has improved.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions at play.
Caption: A flowchart for systematically troubleshooting peak tailing.
Caption: Analyte interaction with the stationary phase at different pH values.
References
"Benzoic acid, 3-methylphenyl ester" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoic acid, 3-methylphenyl ester (also known as m-cresyl benzoate or 3-methylphenyl benzoate). The information provided is intended to assist in understanding its stability and potential degradation pathways during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This can be catalyzed by either acid or base, yielding benzoic acid and m-cresol as the main degradation products.[1][2][3][4] Other potential degradation pathways, particularly under forced conditions, may include photodegradation and oxidation.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. It is generally most stable in neutral to slightly acidic conditions. In strongly acidic or alkaline solutions, the rate of hydrolysis increases. Basic hydrolysis (saponification) is typically faster and irreversible, as the resulting benzoic acid is converted to its carboxylate salt.[2][3][4]
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products I should monitor in a stability study?
A4: The primary degradation products to monitor are benzoic acid and m-cresol, resulting from hydrolysis. Depending on the stress conditions (e.g., presence of oxidizing agents or exposure to high-intensity light), other minor degradation products could form. These may include hydroxylated species or products of ring-opening if the aromatic rings are affected.[5][7]
Q5: What analytical techniques are suitable for stability-indicating assays of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[8][9][10] A reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is a good starting point. The method should be validated to ensure it can separate the intact molecule from its degradation products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid decrease in the concentration of this compound in solution. | Hydrolysis due to pH. The pH of your solution may be too high or too low, accelerating the breakdown of the ester. | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral or slightly acidic range (pH 4-6) if possible for your experiment. 3. If the experiment requires basic or strongly acidic conditions, consider running it at a lower temperature to slow down degradation. 4. Prepare fresh solutions immediately before use. |
| Thermal Degradation. The experimental temperature may be too high, causing thermal decomposition of the ester. | 1. Review the thermal stability data for similar aromatic esters. 2. If possible, lower the experimental temperature. 3. If high temperatures are necessary, minimize the duration of exposure. | |
| Appearance of unexpected peaks in my chromatogram. | Formation of Degradation Products. The compound may be degrading under your experimental or storage conditions. | 1. Identify the primary degradation products (benzoic acid and m-cresol) by comparing their retention times with standards. 2. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[11][12] 3. Adjust your analytical method (e.g., gradient, mobile phase composition) to achieve better separation of all peaks. |
| Contamination. The unexpected peaks could be from contaminated solvents, reagents, or glassware. | 1. Run a blank injection (mobile phase only) to check for solvent contamination. 2. Use high-purity solvents and reagents. 3. Ensure all glassware is thoroughly cleaned. | |
| Poor recovery of the compound from a formulation. | Interaction with Excipients. The compound may be reacting with other components in your formulation. | 1. Perform compatibility studies with individual excipients to identify any interactions. 2. Analyze for the presence of known degradation products. 3. Consider reformulating with alternative, more compatible excipients. |
| Adsorption to Surfaces. The compound may be adsorbing to container surfaces (e.g., plastic, glass). | 1. Test different types of containers to assess for adsorption. 2. Consider using silanized glassware to minimize adsorption. |
Summary of Potential Degradation Under Different Stress Conditions
| Stress Condition | Expected Degradation | Primary Degradation Products |
| Acidic (e.g., 0.1 M HCl, heat) | Moderate to significant hydrolysis | Benzoic acid, m-cresol |
| Basic (e.g., 0.1 M NaOH, heat) | Significant and rapid hydrolysis | Sodium benzoate, m-cresol |
| Oxidative (e.g., 3% H₂O₂, heat) | Potential for oxidation of the methyl group on the cresol ring and/or hydroxylation of the aromatic rings. | Benzoic acid, oxidized m-cresol derivatives |
| Thermal (Heat) | Potential for hydrolysis if water is present; at very high temperatures, pyrolysis could occur. | Benzoic acid, m-cresol |
| Photolytic (UV/Vis light) | Potential for photolytic cleavage of the ester bond or rearrangements. | Benzoic acid, m-cresol, other photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of water.
-
Heat the solution at 60-80°C for an extended period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms to an untreated control solution to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent compound and from each other.[11][12]
Visualizations
Caption: Acid or Base-Catalyzed Hydrolysis Pathway.
Caption: Forced Degradation Experimental Workflow.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. turkjps.org [turkjps.org]
- 10. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Removing unreacted m-cresol from the product mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted m-cresol from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted m-cresol from a reaction mixture?
A1: The most common methods leverage the acidic nature of m-cresol (a phenol) or its physical properties. Key techniques include:
-
Acid-Base Extraction: This is the most common and often simplest method. It involves washing the organic product mixture with an aqueous basic solution (e.g., sodium hydroxide) to convert the acidic m-cresol into its water-soluble salt, which is then partitioned into the aqueous layer.[1][2][3]
-
Scavenger Resins: These are solid-supported reagents with basic functional groups that react with and bind acidic impurities like m-cresol. The resin is then easily removed by filtration.[4][5] This method is ideal for removing residual amounts of m-cresol without an aqueous workup.
-
Chromatography: Techniques like flash column chromatography, HPLC, and gas chromatography can be used to separate m-cresol from the desired product based on differences in polarity and affinity for the stationary phase.[6][7] HPLC is particularly useful for purifying high-value compounds.[8][9]
-
Distillation: If the product has a significantly different boiling point from m-cresol (202.8 °C), distillation (often under vacuum) can be effective.[10][11] Azeotropic distillation is a more specialized technique used to separate m-cresol from its isomers, like p-cresol.[10]
-
Complexation and Crystallization: In specific cases, m-cresol can be selectively precipitated from a mixture by forming a complex with agents like urea.[12][13][14]
Q2: How do I select the best removal method for my experiment?
A2: The choice depends on several factors: the properties of your desired product, the scale of the reaction, the required final purity, and the equipment available. The decision tree below provides a general guide.
Q3: My product is sensitive to strong bases like sodium hydroxide. What are my alternatives?
A3: If your product is base-sensitive, you can use a milder inorganic base or an alternative technique:
-
Weaker Bases: A wash with a weaker base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be attempted. However, phenols are considerably less acidic than carboxylic acids, so a weak base like sodium bicarbonate may not be sufficient to completely deprotonate m-cresol.[3][15]
-
Scavenger Resins: Basic scavenger resins are an excellent alternative as they remove the m-cresol without subjecting the entire bulk solution to a high pH environment.[4]
-
Chromatography: This is a non-reactive method that separates compounds based on physical properties and is well-suited for sensitive products.
Q4: I am working on a large, multi-kilogram scale. What is the most practical and scalable removal method?
A4: For large-scale industrial processes, acid-base extraction is typically the most cost-effective and scalable method.[11][15] It uses inexpensive reagents (caustic soda, water) and standard chemical processing equipment like reactors and separators. Distillation is also highly scalable if the boiling points of the product and m-cresol are sufficiently different.[10]
Troubleshooting Guides
Guide 1: Acid-Base Extraction
Problem: I performed a wash with aqueous NaOH, but my NMR/GC-MS analysis still shows significant m-cresol in the organic layer.
| Possible Cause | Troubleshooting Solution |
| Insufficient Base | Ensure you are using a stoichiometric excess of the base relative to the amount of m-cresol. A 1M or 2M NaOH solution is typically sufficient.[2] |
| Ineffective Mixing | During the extraction in the separatory funnel, ensure you shake the funnel vigorously to maximize the surface area between the organic and aqueous layers. Allow the layers to fully separate before draining.[1] |
| Insufficient Washes | A single wash may not be enough. Perform multiple, successive washes (e.g., 3 washes) with the basic solution. Test the pH of the final aqueous wash to ensure it is still basic.[16] |
| Incorrect Base Strength | m-Cresol is a weak acid (pKa ~10.1). A weak base like sodium bicarbonate (the conjugate acid H₂CO₃ has a pKa of 6.4) is generally not strong enough to deprotonate it fully.[3] Use a strong base like NaOH (pKa of conjugate acid H₂O is ~15.7). |
Problem: An emulsion formed during the extraction, and the layers won't separate.
| Possible Cause | Troubleshooting Solution |
| Vigorous Shaking | Shaking too aggressively can lead to emulsions, especially if surfactants are present. |
| High Concentration | The concentration of the product or impurities in the organic layer may be too high. |
| Solution | 1. Let the separatory funnel stand for a longer period. 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated aqueous NaCl solution); this increases the ionic strength of the aqueous layer and can help break the emulsion.[16] 4. If on a small scale, the mixture can be transferred to a centrifuge tube and spun to force separation. 5. Filter the mixture through a pad of Celite or glass wool. |
Guide 2: Scavenger Resins
Problem: After stirring my product mixture with a basic scavenger resin and filtering, I still have m-cresol remaining.
| Possible Cause | Troubleshooting Solution |
| Insufficient Resin | You may not have used enough resin to bind all the m-cresol. Use a higher excess of the scavenger resin (typically 2-4 molar equivalents relative to the impurity). |
| Inadequate Reaction Time | Solid-phase reactions can be slower than solution-phase reactions. Increase the stirring time to allow the m-cresol to fully interact with the resin beads. |
| Poor Mixing | Ensure the resin beads are well-suspended in the solution. Use effective overhead or magnetic stirring. The resin should not be settled at the bottom of the flask. |
| Incorrect Resin Type | Ensure you are using a resin with basic functionality suitable for scavenging acids (e.g., an amine-based or carbonate-based resin). |
Data Presentation
Table 1: Comparison of Common m-Cresol Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Acid-base chemistry; partitioning between phases[3] | Inexpensive, highly scalable, fast, effective for bulk removal. | Requires product stability to base; can form emulsions; generates aqueous waste. | Large-scale synthesis; base-stable products. |
| Scavenger Resins | Covalent or ionic binding to a solid support[4] | High selectivity; simple filtration workup; no aqueous wash needed; good for automation.[5] | Resins can be expensive; may require longer reaction times; not ideal for bulk removal. | Final purification of sensitive compounds; removing trace impurities. |
| Column Chromatography | Differential adsorption on a solid phase (e.g., silica) | High purification levels achievable; applicable to a wide range of compounds. | Can be slow and solvent-intensive; may have product loss on the column. | Lab-scale purification; separating mixtures with similar properties. |
| Distillation | Separation by boiling point differences[10] | Very effective for large quantities; solvent-free. | Requires a significant boiling point difference; product must be thermally stable. | Thermally stable products with boiling points >50°C different from m-cresol. |
Experimental Protocols & Workflows
Protocol 1: Removal of m-Cresol via Acid-Base Extraction
This protocol outlines the standard procedure for removing m-cresol from a solution containing a neutral organic product dissolved in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. Scavenger resin - Wikipedia [en.wikipedia.org]
- 6. Separation of m-Cresol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CN106324138A - Gas chromatographic method of m-cresol - Google Patents [patents.google.com]
- 8. HPLC Separation of m-Cresol Purple and Related Impurities | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol - Google Patents [patents.google.com]
- 11. Two main different technologies for m-cresol [betterchemtech.com]
- 12. CN103204766B - Method for separating and purifying m-cresol from mixture of m-cresol and p-cresol - Google Patents [patents.google.com]
- 13. CN104230669B - Separation and purification method of m-cresol - Google Patents [patents.google.com]
- 14. CN104098445A - Method for extracting m-cresol from mixture of m-cresol and p-cresol - Google Patents [patents.google.com]
- 15. pjsir.org [pjsir.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Methylphenyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during the synthesis of 3-methylphenyl benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-methylphenyl benzoate, focusing on catalyst deactivation and poor reaction performance.
Question: My reaction yield is significantly lower than expected. What are the potential causes related to the catalyst?
Answer:
Low reaction yield is a common problem that can often be traced back to issues with the catalyst. Here are the primary catalyst-related factors to investigate:
-
Catalyst Poisoning: The active sites of your catalyst may be blocked by impurities present in the reactants or formed during the reaction.
-
Catalyst Deactivation by Coking: For solid acid catalysts, especially zeolites, the formation of carbonaceous deposits (coke) on the catalyst surface can block pores and active sites.
-
Water Inhibition: As a byproduct of the esterification reaction, water can deactivate certain solid acid catalysts.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate.
To troubleshoot, consider the following steps:
-
Analyze Reactant Purity: Ensure the benzoic acid and m-cresol used are of high purity. Impurities from the manufacturing process of benzoic acid (e.g., byproducts from toluene oxidation) can act as catalyst poisons.
-
Check for Water: If using a water-sensitive catalyst, ensure your reactants and solvent are anhydrous. Consider using a Dean-Stark trap to remove water as it is formed during the reaction.
-
Inspect the Catalyst: If using a solid catalyst, check for changes in color, which might indicate coking.
-
Optimize Catalyst Loading: Systematically vary the catalyst concentration to determine the optimal loading for your reaction conditions.
Question: The reaction starts well but then slows down or stops completely. What could be causing this catalyst deactivation?
Answer:
This progressive decrease in reaction rate is a classic sign of catalyst deactivation. The most likely causes are:
-
Progressive Poisoning: A low concentration of a poison in the feedstock will gradually accumulate on the catalyst surface, leading to a slow decline in activity.
-
Coke Formation: As the reaction proceeds, side reactions can lead to the formation of heavy organic molecules that deposit on the catalyst as coke. This is particularly relevant when using solid acid catalysts with phenolic substrates.
-
Leaching of Active Sites: For some supported catalysts, the active catalytic species may slowly dissolve into the reaction mixture, reducing the number of available active sites over time.
A diagnostic workflow to identify the cause of deactivation is presented below:
Caption: Troubleshooting workflow for catalyst deactivation.
Question: How can I regenerate a solid acid catalyst that has been deactivated by coking?
Answer:
For solid catalysts like zeolites that have been deactivated by the deposition of coke, regeneration is often possible through a controlled oxidation process.
Experimental Protocol for Catalyst Regeneration (Calcination):
-
Catalyst Recovery: After the reaction, filter the solid catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed organic molecules that are not part of the coke.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and heat it in a furnace with a slow flow of air.
-
Slowly ramp the temperature to a target between 450 °C and 550 °C. A slow ramp rate (e.g., 2-5 °C/min) is crucial to avoid damaging the catalyst structure due to rapid combustion of the coke.
-
Hold the catalyst at the target temperature for 3-5 hours to ensure complete removal of the coke.
-
Slowly cool the furnace back to room temperature.
-
-
Re-activation (if necessary): Some catalysts may require a specific re-activation step after calcination, such as exposure to a flow of dry gas at an elevated temperature.
Caution: The calcination temperature and duration should be optimized for the specific catalyst being used to avoid thermal degradation (sintering) of the catalyst itself.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of 3-methylphenyl benzoate?
A1: The synthesis of 3-methylphenyl benzoate is an esterification reaction. The most common catalysts fall into two categories:
-
Homogeneous Acid Catalysts: These include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH). They are effective but can be corrosive and difficult to separate from the product.
-
Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties. Examples include:
-
Zeolites: Microporous aluminosilicates with well-defined pore structures.
-
Ion-Exchange Resins: Polymeric resins with acidic functional groups (e.g., sulfonic acid groups).[3]
-
Metal Oxides: Such as sulfated zirconia or mixed oxides like Zr/Ti.
-
Q2: What are the most likely catalyst poisons I will encounter in this synthesis?
A2: Potential catalyst poisons can originate from your starting materials or be generated during the reaction.
-
From Benzoic Acid: If the benzoic acid is produced by the oxidation of toluene, it may contain trace amounts of sulfur-containing compounds or other oxidation byproducts that can poison metal-based or acid catalysts.
-
From m-Cresol: Commercial m-cresol can contain isomers (o-cresol, p-cresol) and other phenolic impurities. While not direct poisons in the traditional sense, they can lead to the formation of undesired side products and contribute to coking.
-
Sulfur Compounds: If present in either reactant, sulfur compounds are notorious poisons for many noble metal and some solid acid catalysts.
-
Water: As a reaction byproduct, water can inhibit or deactivate certain solid acid catalysts.[1][2]
-
Strongly Adsorbing Species: The reactants themselves (m-cresol, benzoic acid) or the product (3-methylphenyl benzoate) can sometimes strongly adsorb on the catalyst surface, blocking active sites.
The mechanism of catalyst poisoning by impurity adsorption is illustrated below:
Caption: Mechanism of catalyst poisoning by strong adsorption of impurities.
Q3: How does water affect the performance of solid acid catalysts in this esterification reaction?
A3: Water, a byproduct of the esterification, can negatively impact solid acid catalysts in several ways:
-
Competitive Adsorption: Water molecules can compete with the reactants (benzoic acid and m-cresol) for adsorption on the active sites of the catalyst, thereby reducing the reaction rate.
-
Hydrolysis of Active Sites: For some types of solid acids, such as those with sulfonic acid groups, excess water at high temperatures can lead to the hydrolysis and leaching of these functional groups, causing irreversible deactivation.
-
Shifting Equilibrium: According to Le Chatelier's principle, the presence of a product (water) will shift the reaction equilibrium back towards the reactants, lowering the overall conversion to the desired ester.
Q4: Can I reuse my solid acid catalyst? If so, for how many cycles?
A4: The reusability of a solid acid catalyst is a key advantage but depends on the specific catalyst and the reaction conditions. Generally, catalysts like zeolites and ion-exchange resins can be reused multiple times. The number of effective cycles is limited by:
-
Irreversible Poisoning: If the catalyst is poisoned by substances that cannot be removed by simple washing or regeneration.
-
Coking: While coke can often be removed by calcination, repeated regeneration cycles can sometimes lead to a gradual loss of catalyst activity or structural integrity.
-
Mechanical Loss: Some catalyst is inevitably lost during recovery and handling between cycles.
It is recommended to perform a catalyst cycling study to determine the stability and reusability of your specific catalyst under your experimental conditions.
Quantitative Data
The following tables summarize typical performance data for catalysts in benzoic acid esterification reactions. Note that the exact values for 3-methylphenyl benzoate synthesis may vary depending on the specific reaction conditions.
Table 1: Comparison of Catalysts for Benzoic Acid Esterification with Various Alcohols
| Catalyst | Alcohol | Temperature (°C) | Benzoic Acid Conversion (%) | Reference |
| Deep Eutectic Solvent | Ethanol | 75 | 88.3 | [3] |
| Deep Eutectic Solvent | Butanol | 75 | 87.8 | [3] |
| Ionic Liquid | Ethanol | 75 | ~20 | [3] |
| Amberlyst 15 (Ion-Exchange Resin) | Ethanol | 75 | ~8 | [3] |
| Zr/Ti Solid Acid (ZT10) | Methanol | Reflux | >90 (for various substituted benzoic acids) | |
| Barium Benzoate | Methanol | 160 | 68.5 | |
| Calcium Benzoate | Methanol | 160 | 66.8 | |
| Strontium Benzoate | Methanol | 160 | 69.8 |
Table 2: Impact of Water on Catalyst Performance in Fatty Acid Esterification
| Catalyst | Initial Water Content (%) | Reaction Rate | Deactivation | Reference |
| Sulfuric Acid | 0 | High | Minimal | [1] |
| Sulfuric Acid | 5 | Slightly Reduced | Minimal | [1] |
| Amberlyst-15 | 0 | High | Low | [1] |
| Amberlyst-15 | 5 | Significantly Reduced | Rapid | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of 3-Methylphenyl Benzoate using a Solid Acid Catalyst (e.g., Amberlyst-15)
-
Reactant and Catalyst Preparation:
-
Ensure benzoic acid and m-cresol are of high purity. If necessary, purify benzoic acid by recrystallization and m-cresol by distillation.
-
Dry the Amberlyst-15 resin in a vacuum oven at 80 °C for 12 hours prior to use to remove any adsorbed water.
-
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water azeotropically.
-
Add benzoic acid (1 equivalent), m-cresol (1.2 equivalents), and the dried Amberlyst-15 (10-20 wt% of benzoic acid) to the flask.
-
Add a solvent such as toluene to facilitate mixing and azeotropic water removal.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by periodically taking samples for analysis (e.g., by TLC, GC, or HPLC).
-
Continue the reaction until the theoretical amount of water has been collected or the reaction appears to be complete by analysis.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the solid catalyst. The catalyst can be washed with a solvent and prepared for regeneration.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure.
-
The crude 3-methylphenyl benzoate can be further purified by vacuum distillation or recrystallization.
-
The logical relationship for this experimental workflow can be visualized as follows:
Caption: Experimental workflow for 3-methylphenyl benzoate synthesis.
References
- 1. Effects of water on the esterification of free fatty acids by acid catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Scaling Up the Production of Benzoic Acid, 3-Methylphenyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Benzoic acid, 3-methylphenyl ester (also known as m-cresyl benzoate).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and scalable methods for synthesizing this compound are the Fischer-Speier Esterification and the Schotten-Baumann reaction.
-
Fischer-Speier Esterification: This method involves the acid-catalyzed reaction of benzoic acid with 3-methylphenol (m-cresol). It is an equilibrium-driven reaction.
-
Schotten-Baumann Reaction: This method involves the acylation of 3-methylphenol with benzoyl chloride in the presence of a base. This reaction is typically faster and not reversible under the reaction conditions.[1][2][3][4][5]
Q2: How do I choose between Fischer Esterification and the Schotten-Baumann reaction?
A2: The choice of method depends on factors such as scale, available starting materials, and desired purity profile.
| Feature | Fischer-Speier Esterification | Schotten-Baumann Reaction |
| Starting Materials | Benzoic acid, 3-methylphenol | Benzoyl chloride, 3-methylphenol |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., NaOH, pyridine) |
| Reaction Conditions | Typically requires heating to reflux | Often proceeds at or below room temperature |
| Byproducts | Water | HCl (neutralized by base) |
| Advantages | Uses less hazardous starting materials (benzoic acid vs. benzoyl chloride) | Generally faster and higher yielding |
| Disadvantages | Equilibrium reaction, may require excess reagent or water removal to drive to completion | Benzoyl chloride is corrosive and lachrymatory |
Q3: What are the critical safety precautions when handling the reagents?
A3: Benzoyl Chloride: This compound is corrosive, a lachrymator, and reacts with moisture.[6] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7] 3-Methylphenol (m-cresol): This compound is toxic and corrosive. Avoid skin and eye contact, and handle it in a fume hood. Concentrated Acids (e.g., Sulfuric Acid): These are highly corrosive. Always add acid to water, not the other way around, and wear appropriate PPE.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials (benzoic acid and m-cresol or benzoyl chloride) and the product (3-methylphenyl benzoate). The spots can be visualized under a UV lamp.
Q5: What is the typical workup and purification procedure?
A5: After the reaction is complete, the mixture is typically worked up by washing with aqueous solutions to remove unreacted starting materials, catalysts, and byproducts. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product with high purity.
Troubleshooting Guides
Fischer-Speier Esterification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Insufficient catalyst. 2. Reaction has not reached equilibrium. 3. Water formed during the reaction is inhibiting the forward reaction. 4. Insufficient heating. | 1. Increase the catalyst loading incrementally. 2. Extend the reaction time. 3. Use a Dean-Stark apparatus to remove water azeotropically or use a large excess of one reactant. 4. Ensure the reaction mixture is refluxing at the appropriate temperature. |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient workup. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted benzoic acid. |
| Dark-colored Product | Side reactions or decomposition at high temperatures. | 1. Consider lowering the reaction temperature and extending the reaction time. 2. Purify the crude product by recrystallization, possibly with the addition of activated carbon. |
Schotten-Baumann Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive benzoyl chloride (hydrolyzed). 2. Insufficient base. 3. Low reactivity of 3-methylphenol. | 1. Use fresh, dry benzoyl chloride. 2. Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced. 3. Ensure proper mixing of the biphasic system if used. |
| Formation of Benzoic Acid as a Major Byproduct | Hydrolysis of benzoyl chloride. | 1. Add the benzoyl chloride slowly to the reaction mixture. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of benzoyl chloride. |
| Difficult to Isolate Product | Product is an oil or does not precipitate. | 1. After workup, if the product is an oil, extract it with a suitable organic solvent. 2. Try to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the product. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Benzoic Acid with 3-Methylphenol
Materials:
-
Benzoic Acid
-
3-Methylphenol (m-cresol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1 equivalent), 3-methylphenol (1.2 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or methanol.
Protocol 2: Schotten-Baumann Synthesis of 3-Methylphenyl Benzoate
Materials:
-
3-Methylphenol (m-cresol)
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM) or Diethyl Ether
-
Hydrochloric Acid (HCl), dilute
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
In a flask, dissolve 3-methylphenol (1 equivalent) in 10% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.[1]
-
Continue stirring for 1-2 hours at room temperature after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or methanol.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for the Synthesis of 3-Methylphenyl Benzoate
| Parameter | Fischer-Speier Esterification | Schotten-Baumann Reaction |
| Reactant Ratio (Acid/Alcohol or Acyl Chloride/Alcohol) | 1 : 1.2 - 1.5 | 1.1 : 1 |
| Catalyst Loading | 1-5 mol% | 1.1-1.5 equivalents of base |
| Reaction Temperature (°C) | 110-140 (reflux in toluene) | 0 - 25 |
| Reaction Time (hours) | 4 - 12 | 1 - 3 |
| Typical Yield (%) | 70 - 85 | 85 - 95 |
Note: These values are estimates for a typical laboratory-scale synthesis and may need optimization for specific conditions and scales.
Table 2: Quality Control Parameters for 3-Methylphenyl Benzoate
| Analytical Method | Parameter | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥ 98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identity and Impurity Profile | Conforms to reference spectrum; specific impurities below defined thresholds |
| Melting Point | Range | 51-54 °C |
| Appearance | Physical Form | White to off-white crystalline solid |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fischer-Speier Esterification.
Caption: Experimental workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Caption: Simplified reaction pathway for Fischer-Speier Esterification.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. byjus.com [byjus.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
Technical Support Center: Monitoring the Esterification of Benzoic Acid to 3-Methylphenyl Ester by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Benzoic acid, 3-methylphenyl ester (also known as 3-cresyl benzoate) using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | Sample is overloaded. | Prepare a more dilute solution of your reaction mixture for spotting. |
| Sample is too acidic or basic. | Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase if your compound is basic. For acidic compounds, add a small amount of triethylamine (0.1-2.0%). | |
| The stationary phase is degrading the sample. | Consider using a different type of TLC plate, such as alumina or a reverse-phase plate. | |
| Starting material and product spots are too close together (poor resolution). | The mobile phase polarity is not optimal. | To increase the separation, try a less polar mobile phase. If the spots are too low on the plate, a more polar mobile phase is needed. A common mobile phase for such reactions is a mixture of hexane and ethyl acetate; you can adjust the ratio to achieve better separation. |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1] |
| The compounds are not UV-active. | Use a visualization technique other than UV light, such as iodine vapor or a chemical stain like potassium permanganate.[1] | |
| The compounds are volatile and have evaporated. | This can be an issue with low boiling point esters. Ensure the plate is developed and visualized promptly after spotting. | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the origin line on the TLC plate. | |
| Unexpected spots appear on the TLC plate. | Impurities in the starting materials. | Run a TLC of your starting materials (benzoic acid and 3-cresol) individually to check for impurities. |
| Side reactions are occurring. | The presence of unexpected spots can indicate the formation of byproducts. | |
| Contamination of the TLC plate or developing chamber. | Ensure all glassware is clean and that the TLC plate is handled only by the edges. | |
| The Rf values are inconsistent between runs. | The mobile phase composition is changing. | Use fresh mobile phase for each run, as the composition of mixed solvents can change due to evaporation. |
| The TLC chamber was not saturated with solvent vapor. | Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapors. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase (eluent) for my TLC analysis?
A1: The choice of mobile phase is critical for good separation. For the separation of benzoic acid and 3-methylphenyl ester, a good starting point is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. You can then adjust the polarity:
-
If your spots are all near the bottom of the plate (low Rf values), your eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If your spots are all near the top of the plate (high Rf values), your eluent is too polar. Increase the proportion of hexanes.
The goal is to have the Rf value of the product (3-methylphenyl ester) around 0.3-0.5 for optimal separation and analysis.
Q2: How can I visualize the spots on my TLC plate?
A2: Since benzoic acid, 3-cresol, and 3-methylphenyl ester are all aromatic compounds, they should be visible under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator (e.g., F254). The spots will appear as dark patches against a fluorescent green background.[2] Alternatively, you can use other visualization methods:
-
Iodine Vapor: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[1][3]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the phenolic hydroxyl group of unreacted 3-cresol. It will appear as a yellow or brown spot on a purple background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors with different functional groups upon heating.[3]
Q3: What should I expect to see on the TLC plate as the reaction progresses?
A3: At the beginning of the reaction (t=0), you should see spots corresponding to your starting materials, benzoic acid and 3-cresol. Benzoic acid is quite polar and will have a low Rf value (closer to the baseline). 3-cresol is also polar due to the hydroxyl group and will have a relatively low Rf. As the reaction proceeds, a new, less polar spot will appear, corresponding to the product, 3-methylphenyl ester. This product spot will have a significantly higher Rf value than the starting materials. A successful reaction will show the disappearance or significant reduction in the intensity of the starting material spots and the appearance of a strong product spot.
Q4: How do I use a co-spot on my TLC plate?
A4: A co-spot is a lane on the TLC plate where you spot both your starting material mixture and your reaction mixture in the same location. This is a crucial control to confirm the identity of the spots. If the spot from the reaction mixture that you believe is the starting material has the same Rf as the pure starting material, they will appear as a single, merged spot in the co-spot lane. This helps to differentiate between starting material and product, especially if their Rf values are close.
Q5: My benzoic acid spot is streaking badly. What can I do?
A5: Carboxylic acids like benzoic acid can sometimes streak on silica gel plates due to strong interactions with the stationary phase. Adding a small amount of a volatile acid, such as acetic acid or formic acid (a few drops in your mobile phase), can often resolve this issue by protonating the silica surface and reducing the tailing of the acidic spot.
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol outlines the general procedure for monitoring the esterification reaction between benzoic acid and 3-cresol.
1. Preparation of the TLC Plate:
- Obtain a silica gel TLC plate (e.g., silica gel 60 F254).
- Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.
- Mark small, evenly spaced ticks on the origin line where you will spot your samples. Label them accordingly (e.g., BA for benzoic acid, 3C for 3-cresol, R for reaction mixture, and Co for co-spot).
2. Sample Preparation and Spotting:
- Prepare dilute solutions of your starting materials (benzoic acid and 3-cresol) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
- Using a capillary tube or a micropipette, carefully spot a small amount of each solution onto the corresponding tick mark on the origin line. The spots should be as small as possible (1-2 mm in diameter).
- For the co-spot lane, first spot the starting material mixture and then, on the same spot, apply the reaction mixture.
3. Development of the TLC Plate:
- Prepare your mobile phase (e.g., 4:1 hexanes:ethyl acetate) in a developing chamber. The solvent level should be below the origin line on your TLC plate.
- Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
- Carefully place the spotted TLC plate into the chamber and replace the cover.
- Allow the solvent to travel up the plate until it is about 1 cm from the top.
- Remove the plate from the chamber and immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
- Allow the solvent to completely evaporate from the plate.
- Visualize the spots using a UV lamp (254 nm). Circle the visible spots with a pencil.
- If necessary, use a chemical stain or iodine vapor for further visualization.
- Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
- Compare the Rf values of the spots in the reaction mixture to those of the starting materials to determine the progress of the reaction.
Data Presentation
Table 1: Expected Relative Rf Values for Reactants and Product
| Compound | Structure | Relative Polarity | Expected Rf Value |
| Benzoic Acid | Aromatic Carboxylic Acid | High | Low |
| 3-Cresol | Phenol | Medium-High | Low-Medium |
| This compound | Aromatic Ester | Low | High |
Note: The exact Rf values will depend on the specific mobile phase composition and other experimental conditions.
Experimental Workflow
References
Technical Support Center: Characterization of m-Cresyl Benzoate
Welcome to the Technical Support Center for the characterization of m-cresyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of m-cresyl benzoate?
The primary challenges in characterizing m-cresyl benzoate often revolve around:
-
Isomeric Purity: Differentiating m-cresyl benzoate from its ortho- and para-isomers, which possess very similar physicochemical properties, can be difficult.
-
Impurity Profiling: Identifying and quantifying process-related impurities from its synthesis, such as unreacted m-cresol, benzoyl chloride, and benzoic acid, requires sensitive and specific analytical methods.
-
Degradation Products: m-Cresyl benzoate can be susceptible to hydrolysis under certain conditions, leading to the formation of m-cresol and benzoic acid. Characterizing these and other potential degradation products is crucial for stability studies.
-
Method Development: Developing robust and reliable analytical methods (HPLC, GC-MS) that can effectively separate the main compound from its isomers and impurities can be time-consuming.
Q2: How can I differentiate between m-cresyl benzoate and its o- and p-isomers using chromatography?
Separating cresol benzoate isomers is a significant challenge due to their similar polarities and boiling points. For High-Performance Liquid Chromatography (HPLC), the use of a phenyl-based stationary phase can enhance separation by utilizing π-π interactions in addition to hydrophobic interactions. A methodical approach to optimizing the mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile or methanol) to water, is critical. In Gas Chromatography (GC), a capillary column with a polar stationary phase is often required to achieve baseline separation of the isomers. Temperature programming should be carefully optimized to maximize resolution.
Q3: What are the expected impurities from the synthesis of m-cresyl benzoate?
The most common synthesis route for m-cresyl benzoate is the esterification of m-cresol with benzoyl chloride. Potential impurities include:
-
Unreacted Starting Materials: m-Cresol and benzoyl chloride.
-
Hydrolysis Product: Benzoic acid (from the hydrolysis of benzoyl chloride).
-
Isomeric Impurities: o-Cresyl benzoate and p-cresyl benzoate if the starting m-cresol contains isomeric impurities.
-
By-products: Di-m-cresyl ether (from self-condensation of m-cresol under certain conditions).
Troubleshooting Guides
HPLC Analysis
Issue: Poor separation between m-cresyl benzoate and its isomers (o- and p-cresyl benzoate).
| Potential Cause | Troubleshooting Step |
| Inappropriate column chemistry. | Standard C18 columns may not provide sufficient selectivity. Switch to a phenyl-hexyl or a biphenyl stationary phase to enhance π-π interactions and improve resolution between the aromatic isomers. |
| Suboptimal mobile phase composition. | Systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase ratio. Create a gradient elution method if isocratic elution fails to provide adequate separation. |
| Inadequate temperature control. | Temperature fluctuations can affect retention times and selectivity. Use a column oven to maintain a stable temperature (e.g., 30-40 °C). |
Issue: Tailing peak for m-cresyl benzoate.
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent, like triethylamine (0.1%), to the mobile phase to block active silanol groups on the silica support. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Extracolumn dead volume. | Ensure all fittings and tubing are properly connected and have minimal length. |
GC-MS Analysis
Issue: Co-elution of cresol benzoate isomers.
| Potential Cause | Troubleshooting Step |
| Inadequate column polarity. | Use a more polar capillary column, such as one with a cyanopropylphenyl or polyethylene glycol (PEG) stationary phase. |
| Incorrect temperature program. | Start with a lower initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min) to improve the separation of these closely boiling isomers. |
Issue: Inconsistent fragmentation pattern in the mass spectrum.
| Potential Cause | Troubleshooting Step |
| Fluctuations in ionization energy. | Ensure the ion source is clean and the electron energy is set consistently, typically at 70 eV for electron ionization (EI). |
| Thermal degradation in the injector or column. | Lower the injector temperature and the final oven temperature to prevent on-column degradation. |
NMR Spectroscopy
Issue: Difficulty in assigning aromatic protons in the 1H NMR spectrum.
| Potential Cause | Troubleshooting Step |
| Overlapping signals in the aromatic region. | Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion. |
| Complex splitting patterns. | Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton coupling networks and aid in the assignment of individual resonances. |
Experimental Protocols
HPLC Method for Isomeric Purity of Cresyl Benzoates
This method is a starting point and may require optimization.
| Parameter | Condition |
| Column | Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-25 min: 50-70% B; 25-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile to a concentration of 1 mg/mL. |
GC-MS Method for Impurity Profiling
This method is designed to separate volatile impurities and the main component.
| Parameter | Condition |
| Column | DB-WAX or equivalent PEG column (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve sample in dichloromethane to a concentration of 1 mg/mL. |
Forced Degradation Protocol
This protocol outlines the conditions for stress testing to identify potential degradation products.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve m-cresyl benzoate (10 mg) in 10 mL of 0.1 M HCl in acetonitrile/water (1:1). Heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve m-cresyl benzoate (10 mg) in 10 mL of 0.1 M NaOH in acetonitrile/water (1:1). Keep at room temperature for 4 hours. |
| Oxidative Degradation | Dissolve m-cresyl benzoate (10 mg) in 10 mL of 3% H₂O₂ in acetonitrile. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid sample at 105 °C for 48 hours. |
| Photolytic Degradation | Expose the solid sample to UV light (254 nm) and visible light for 24 hours. |
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC or GC-MS analysis.
Visualizations
Caption: Workflow for Synthesis and Characterization of m-Cresyl Benzoate.
Caption: Troubleshooting Logic for Analytical Issues.
Technical Support Center: Minimizing Byproduct Formation in Benzoate Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of benzoate esters. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
I. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during benzoate ester synthesis via Fischer-Speier esterification and the Schotten-Baumann reaction.
Fischer-Speier Esterification: Troubleshooting
Q1: My Fischer-Speier esterification of benzoic acid resulted in a low yield of the desired benzoate ester. What are the potential causes and how can I improve the yield?
A1: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1][2] Another common issue is the incomplete conversion of the carboxylic acid.
Troubleshooting Steps:
-
Increase the Alcohol to Carboxylic Acid Ratio: Employing a large excess of the alcohol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3][4] For instance, increasing the molar ratio of methanol to benzoic acid can significantly increase the yield of methyl benzoate.
-
Remove Water as it Forms: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion.[3] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) allows for the physical separation of water from the reaction mixture.
-
Drying Agents: The addition of a dehydrating agent, such as molecular sieves, can sequester water as it is formed.
-
-
Optimize Catalyst and Temperature: While a strong acid catalyst like sulfuric acid is necessary, its concentration and the reaction temperature should be optimized.[5] Excessive temperatures can lead to side reactions, such as ether formation from the alcohol.[6]
-
Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reflux time may improve the yield.
Q2: I have identified a significant amount of a high-boiling point impurity in my benzoate ester product from a Fischer-Speier reaction. What is this byproduct and how can I prevent its formation?
A2: A common high-boiling point byproduct in Fischer esterification, especially when using simple alcohols like methanol or ethanol at elevated temperatures, is the corresponding dialkyl ether (e.g., dimethyl ether, diethyl ether).[6] This is formed through an acid-catalyzed dehydration of the alcohol.
Preventative Measures:
-
Moderate Reaction Temperature: Avoid excessively high reaction temperatures. The optimal temperature should be sufficient to promote esterification without favoring the competing ether formation.
-
Choice of Catalyst: While strong Brønsted acids like sulfuric acid are effective for esterification, they can also promote ether formation.[6] Consider using a milder acid catalyst or a solid acid catalyst, which can sometimes offer higher selectivity.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of ether formation. Monitor the reaction and stop it once a satisfactory conversion of the carboxylic acid is achieved.
Schotten-Baumann Reaction: Troubleshooting
Q1: My Schotten-Baumann reaction to synthesize a benzoate ester is giving a low yield, and I am recovering a significant amount of benzoic acid. What is happening and how can I fix it?
A1: The presence of benzoic acid as a major byproduct in a Schotten-Baumann reaction indicates that the benzoyl chloride is hydrolyzing before it can react with the alcohol.[7] This is a common issue, as benzoyl chloride is highly reactive towards water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (Initially): While the Schotten-Baumann reaction is often performed in a two-phase system with aqueous base, it is crucial to minimize the contact of benzoyl chloride with water before the alcohol has a chance to react.[8]
-
Optimize Base Addition: The base plays a critical role in neutralizing the HCl byproduct and in activating the alcohol.[9][10]
-
For less reactive alcohols, the base (e.g., NaOH) deprotonates the alcohol to form a more nucleophilic alkoxide, which then reacts with the benzoyl chloride.[11]
-
Slow, dropwise addition of the benzoyl chloride to the mixture of the alcohol and aqueous base can favor the desired reaction over hydrolysis.
-
-
Choice of Base: While sodium hydroxide is commonly used, pyridine can also be employed. Pyridine can act as a nucleophilic catalyst, activating the benzoyl chloride towards attack by the alcohol.[9]
-
Two-Phase System: Conducting the reaction in a biphasic system (e.g., dichloromethane and water) can be advantageous. The benzoyl chloride and the ester product remain primarily in the organic phase, while the base and the neutralized HCl byproduct are in the aqueous phase, which can help to minimize the hydrolysis of the ester product.[10]
Q2: After workup of my Schotten-Baumann reaction, I have a persistent impurity that is difficult to remove by simple extraction. What could it be and what purification strategy should I use?
A2: A common impurity that can be challenging to remove is unreacted benzoyl chloride or benzoic acid formed from its hydrolysis. If the alcohol used has other functional groups, side reactions can also occur.
Purification Strategies:
-
Aqueous Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate) will convert any remaining benzoyl chloride to sodium benzoate and also extract any benzoic acid into the aqueous layer.[12] Be cautious as this can generate CO2 gas if significant amounts of acid are present.
-
Brine Wash: A subsequent wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.
-
Chromatography: If the impurity persists, column chromatography is an effective method for purification. The choice of solvent system will depend on the polarity of the ester and the impurity.
-
Distillation: For volatile esters, distillation can be a suitable purification method to separate the product from non-volatile impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect in a Fischer-Speier synthesis of methyl benzoate?
A1: The primary byproduct is water, which is formed stoichiometrically with the ester.[13] This leads to an equilibrium that can limit the yield. Another potential byproduct, especially at higher temperatures, is dimethyl ether, formed from the acid-catalyzed dehydration of methanol.[6] Unreacted benzoic acid will also be present if the reaction does not go to completion.
Q2: What is the main byproduct in the Schotten-Baumann synthesis of ethyl benzoate?
A2: The main byproduct is hydrogen chloride (HCl), which is generated from the reaction of benzoyl chloride and ethanol.[9] This is typically neutralized by the base (e.g., sodium hydroxide) present in the reaction mixture, forming sodium chloride. If water is present, benzoic acid can also be formed as a byproduct due to the hydrolysis of benzoyl chloride.
Q3: How can I effectively remove unreacted benzoic acid from my ethyl benzoate product?
A3: Unreacted benzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base such as 5% sodium bicarbonate solution.[12] The benzoic acid will be converted to its water-soluble salt, sodium benzoate, which will partition into the aqueous layer. The layers can then be separated.
Q4: Can I use tertiary alcohols in Fischer-Speier esterification?
A4: Tertiary alcohols are generally not suitable for Fischer-Speier esterification because they are prone to elimination (dehydration) under the strong acidic conditions, leading to the formation of alkenes as the major product.[14]
Q5: In the Schotten-Baumann reaction, why is a two-phase solvent system often used?
A5: A two-phase system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is often used to manage the different components of the reaction.[10] The starting materials (benzoyl chloride and alcohol) and the ester product are soluble in the organic phase, while the base (e.g., NaOH) and the resulting salt (e.g., NaCl) are in the aqueous phase. This setup helps to minimize unwanted side reactions, such as the hydrolysis of the ester product, which can occur under basic aqueous conditions.[10]
III. Data Presentation
Table 1: Effect of Alcohol to Acid Ratio on Fischer Esterification Yield
| Molar Ratio of Alcohol to Carboxylic Acid | Equilibrium Yield of Ester (%) |
| 1:1 | ~67 |
| 2:1 | ~80 |
| 3:1 | ~85 |
| 5:1 | ~90 |
| 10:1 | ~95 |
Note: Yields are approximate and can vary depending on the specific alcohol, carboxylic acid, and reaction conditions.
Table 2: Comparison of Catalysts for Ethyl Benzoate Synthesis via Fischer Esterification
| Catalyst | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 1.5 | 80.1 |
| Expandable Graphite | 1.5 | 80.1 |
| Zr/Ti Solid Acid | 4 | >90 |
Data compiled from various sources for general comparison.[15][16]
IV. Experimental Protocols
Detailed Methodology for Fischer-Speier Synthesis of Ethyl Benzoate
Materials:
-
Benzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Reflux apparatus (round-bottom flask, condenser)
-
Separatory funnel
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 10.0 g of benzoic acid and 30 mL of absolute ethanol.
-
Carefully add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.
-
Add a few boiling chips and assemble the reflux apparatus.
-
Heat the mixture to a gentle reflux using a heating mantle for 1-2 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.
-
Rinse the reaction flask with 20 mL of diethyl ether and add it to the separatory funnel.
-
Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
25 mL of water
-
25 mL of 5% sodium bicarbonate solution (vent frequently)
-
25 mL of saturated sodium chloride solution.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution and remove the solvent by rotary evaporation to obtain the crude ethyl benzoate.
-
Purify the crude product by distillation if necessary.
Detailed Methodology for Schotten-Baumann Synthesis of Phenyl Benzoate
Materials:
-
Phenol
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 g of phenol in 25 mL of 10% aqueous sodium hydroxide solution. Cool the solution in an ice bath.
-
In a separate beaker, dissolve 3.0 mL of benzoyl chloride in 15 mL of dichloromethane.
-
Slowly add the benzoyl chloride solution to the cold phenol solution with vigorous stirring over 10-15 minutes.
-
After the addition is complete, continue to stir the mixture vigorously for another 15-20 minutes.
-
Transfer the mixture to a separatory funnel.
-
Separate the lower organic layer.
-
Wash the organic layer with 20 mL of cold water, followed by 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the dichloromethane using a rotary evaporator to yield the crude phenyl benzoate.
-
The product can be further purified by recrystallization from ethanol if needed.
V. Visualizations
Caption: Experimental workflow for Fischer-Speier esterification.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. byjus.com [byjus.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. cibtech.org [cibtech.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of 3-Methylphenyl Benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 3-methylphenyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-methylphenyl benzoate?
A1: The most common and direct method for synthesizing 3-methylphenyl benzoate is the Fischer esterification of benzoic acid with 3-methylphenol (m-cresol) in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is reversible, and various techniques can be used to drive the equilibrium towards the product.
Q2: What are the primary impurities I should expect in my crude 3-methylphenyl benzoate?
A2: The primary impurities are typically unreacted starting materials: benzoic acid and 3-methylphenol. Depending on the reaction conditions, side products from unwanted reactions may also be present, though these are generally in smaller quantities.
Q3: What are the recommended methods for purifying crude 3-methylphenyl benzoate?
A3: The two most effective and commonly used methods for purifying 3-methylphenyl benzoate are recrystallization and column chromatography. The choice between these methods often depends on the level of purity required and the nature of the impurities.
Q4: How can I monitor the progress of the esterification reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable mobile phase for this analysis is a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Methylphenyl Benzoate | The Fischer esterification is an equilibrium reaction. | - Use a Dean-Stark apparatus to remove water as it is formed, shifting the equilibrium towards the product.- Increase the molar ratio of one of the reactants, typically the less expensive one. |
| Insufficient reaction time or temperature. | - Ensure the reaction is refluxed for an adequate amount of time, as esterification of phenols can be slower than with aliphatic alcohols.- Maintain the appropriate reaction temperature to ensure the reaction proceeds at a reasonable rate. | |
| Presence of Unreacted Benzoic Acid in the Final Product | Incomplete reaction. | - Drive the reaction to completion using the methods described above. |
| Ineffective purification. | - During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted benzoic acid. | |
| Presence of Unreacted 3-Methylphenol in the Final Product | Incomplete reaction. | - Ensure the reaction goes to completion. |
| Ineffective purification. | - Wash the organic layer with a dilute sodium hydroxide solution to remove unreacted 3-methylphenol. Be cautious, as a strong base can hydrolyze the ester product if the washing is too vigorous or prolonged. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | - The presence of unreacted starting materials or solvent can lower the melting point of the product, causing it to be an oil. Purify the product using column chromatography. |
| The product may be a low-melting solid or an oil at room temperature. | - Cool the product in an ice bath to induce crystallization. If it remains an oil, proceed with purification by column chromatography. | |
| Poor Separation During Column Chromatography | Incorrect mobile phase polarity. | - Optimize the mobile phase by testing different ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents using TLC to achieve good separation between the product and impurities. |
Data Presentation: Purity Enhancement Strategies
The following table summarizes the expected purity of 3-methylphenyl benzoate after applying different purification techniques. The purity can be assessed using techniques like quantitative NMR (qNMR) or gas chromatography (GC).[1]
| Purification Method | Typical Purity Achieved | Key Considerations |
| Single Recrystallization | 95-98% | The choice of solvent is critical. Ethanol or a mixture of ethanol and water is often suitable. Purity is dependent on the initial concentration of impurities. |
| Column Chromatography | >99% | The separation efficiency depends on the stationary phase (typically silica gel) and the mobile phase composition. A gradient elution may be necessary for optimal separation. |
| Combined Recrystallization and Column Chromatography | >99.5% | For achieving very high purity, performing column chromatography followed by recrystallization is an effective strategy. |
Experimental Protocols
I. Synthesis of 3-Methylphenyl Benzoate via Fischer Esterification
This protocol is a general guideline for the synthesis of 3-methylphenyl benzoate.
Materials:
-
Benzoic acid
-
3-Methylphenol (m-cresol)
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add benzoic acid, 3-methylphenol, and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Assemble a Dean-Stark apparatus with a reflux condenser.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted benzoic acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure to obtain the crude 3-methylphenyl benzoate.
II. Purification by Recrystallization
Procedure:
-
Dissolve the crude 3-methylphenyl benzoate in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to obtain pure 3-methylphenyl benzoate.
III. Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude 3-methylphenyl benzoate in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-methylphenyl benzoate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3-methylphenyl benzoate.
Caption: Troubleshooting decision tree for the synthesis of 3-methylphenyl benzoate.
References
Technical Support Center: Dehydration Methods for Fischer Esterification of m-Cresyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Fischer esterification of m-cresyl benzoate. The information is tailored for researchers, scientists, and drug development professionals encountering challenges with this specific synthesis.
Note on the Esterification of Phenols: The Fischer esterification of phenols, including m-cresol, is often challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols.[1][2][3][4][5] This can result in slower reaction rates and lower equilibrium yields.[1][3] Consequently, reaction conditions may need to be more forcing (e.g., higher temperatures, longer reaction times) than for the esterification of simple alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing water in the Fischer esterification of m-cresyl benzoate to improve yield?
A1: The Fischer esterification is an equilibrium-limited reaction.[3][6] To drive the reaction toward the formation of m-cresyl benzoate, the water byproduct must be removed. The three primary methods are:
-
Azeotropic Distillation: This involves refluxing the reaction mixture with a solvent that forms an azeotrope with water (e.g., toluene, xylene). The water is continuously removed using a Dean-Stark apparatus.
-
Use of a Strong Acid Catalyst and Dehydrating Agent: Concentrated sulfuric acid is commonly used not only as a catalyst but also as a dehydrating agent to absorb the water as it is formed.[6]
-
Use of Dessicants: While less common for liquid-phase reactions at reflux, solid drying agents like molecular sieves can be used to sequester water.
Q2: Why is my yield of m-cresyl benzoate consistently low?
A2: Low yields in the Fischer esterification of m-cresol can be attributed to several factors:
-
Equilibrium: As a reversible reaction, if water is not effectively removed, the equilibrium will not favor product formation.[3][6]
-
Low Reactivity of m-Cresol: Phenols are less nucleophilic than aliphatic alcohols, leading to a slower reaction rate and a less favorable equilibrium constant.[1][2][3][4]
-
Steric Hindrance: While m-cresol is not exceptionally bulky, some steric hindrance may still play a role.
-
Side Reactions: Under harsh acidic conditions (especially with concentrated sulfuric acid), side reactions such as sulfonation of the aromatic ring of m-cresol can occur.[1]
Q3: Can I use an excess of one reactant to improve the yield?
A3: Yes, according to Le Châtelier's principle, using a large excess of one of the reactants can shift the equilibrium towards the products.[6] In the synthesis of m-cresyl benzoate, it is generally more practical and cost-effective to use an excess of benzoic acid rather than m-cresol.
Q4: What are the advantages and disadvantages of using a Dean-Stark apparatus versus concentrated sulfuric acid for water removal?
A4:
-
Dean-Stark Apparatus:
-
Advantages: Highly efficient at water removal, which can lead to higher yields. It also allows for the use of milder acid catalysts like p-toluenesulfonic acid (p-TsOH), which can reduce the likelihood of side reactions.
-
Disadvantages: Requires a more complex experimental setup and the use of an additional solvent that must be removed later.
-
-
Concentrated Sulfuric Acid:
-
Advantages: Simple experimental setup as the acid serves as both catalyst and dehydrating agent.
-
Disadvantages: Can lead to charring and side reactions, particularly sulfonation of the electron-rich aromatic ring of m-cresol.[1] The work-up procedure is also more involved due to the need to neutralize a larger quantity of strong acid.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective water removal.2. Insufficient reaction time or temperature.3. Catalyst has degraded or is inactive. | 1. If using a Dean-Stark trap, ensure the solvent is refluxing at a rate that allows for azeotropic removal of water. Check for leaks in the apparatus. If using sulfuric acid, ensure it is concentrated.2. Due to the lower reactivity of m-cresol, longer reflux times (e.g., 8-24 hours) and potentially higher temperatures (using a higher boiling solvent like xylene) may be necessary.3. Use fresh, high-quality acid catalyst. |
| Dark Brown or Black Reaction Mixture | Charring of organic material by concentrated sulfuric acid. | 1. Use a milder catalyst such as p-toluenesulfonic acid (p-TsOH) in conjunction with a Dean-Stark apparatus.2. Add the sulfuric acid slowly and with cooling to the reaction mixture.3. Reduce the reaction temperature if possible, though this may require longer reaction times. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous work-up.2. Presence of unreacted benzoic acid.3. Presence of sulfonated byproducts. | 1. Add a saturated brine solution during the work-up to help break the emulsion.2. Wash the organic layer with a base (e.g., 5% sodium bicarbonate solution) to remove unreacted benzoic acid.3. Multiple washes with water may help remove some sulfonated byproducts. Column chromatography may be necessary for complete purification. |
| Formation of Unwanted Byproducts | 1. Sulfonation of the m-cresol ring by sulfuric acid.2. Ether formation (though less likely with phenols under these conditions). | 1. Switch to a non-sulfonating acid catalyst like p-TsOH and use azeotropic distillation for water removal.2. Ensure the reaction temperature is not excessively high. |
Quantitative Data Summary
The following table provides a hypothetical comparison of different dehydration methods for the Fischer esterification of m-cresyl benzoate, based on general principles of esterification. Actual results may vary.
| Dehydration Method | Catalyst | Solvent | Typical Reaction Time (h) | Hypothetical Yield (%) | Purity |
| Azeotropic Distillation | p-TsOH (5 mol%) | Toluene | 8 - 16 | 75 - 90 | Good to Excellent |
| Azeotropic Distillation | H₂SO₄ (catalytic) | Toluene | 6 - 12 | 70 - 85 | Good |
| Sulfuric Acid Dehydration | H₂SO₄ (excess) | None | 4 - 8 | 50 - 70 | Fair to Good |
| Molecular Sieves (4Å) | H₂SO₄ (catalytic) | Toluene | 12 - 24 | 60 - 75 | Good |
Experimental Protocols
Protocol 1: Dehydration using a Dean-Stark Apparatus
This method is generally preferred for phenols to minimize side reactions.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the round-bottom flask, add benzoic acid (1.0 eq), m-cresol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 8-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the catalyst), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Dehydration using Concentrated Sulfuric Acid
This is a simpler but potentially lower-yielding method with a higher risk of side reactions.
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser.
-
Reagents: To the round-bottom flask, add benzoic acid (1.0 eq) and m-cresol (1.2 eq).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.5 - 1.0 eq) with stirring.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Cool the reaction mixture and carefully pour it over ice water. b. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic, and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for m-cresyl benzoate synthesis comparing two primary dehydration methods.
Caption: A logical troubleshooting guide for addressing low yields in the esterification.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Reaction of alcohol and phenol with carboxylic acid [entrancechemistry.blogspot.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of Benzoic Acid, 3-Methylphenyl Ester and p-Cresyl Benzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical and biological properties of isomeric compounds is paramount. This guide provides a detailed comparison of two such isomers: Benzoic acid, 3-methylphenyl ester (m-cresyl benzoate) and p-cresyl benzoate. As direct comparative studies on the performance of these esters are limited, this guide extends the analysis to their primary hydrolysis products, m-cresol and p-cresol, which are critical determinants of their biological activity and toxicological profiles.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of m-cresyl benzoate and p-cresyl benzoate is presented below. These properties are fundamental in predicting the behavior of these compounds in various experimental and physiological settings.
| Property | This compound (m-Cresyl Benzoate) | p-Cresyl Benzoate |
| CAS Number | 614-32-4 | 614-34-6 |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol [1] | 212.24 g/mol [2] |
| Appearance | - | White solid (estimated)[3] |
| Melting Point | - | 70-72 °C[2] |
| Boiling Point | 314-316 °C @ 760 mm Hg[4] | 315-316 °C @ 760 mm Hg[3] |
| Vapor Pressure | 0.000460 mmHg @ 25 °C (estimated)[4] | 0.000400 mmHg @ 25 °C (estimated)[3] |
| Flash Point | 264 °F (128.89 °C)[4] | 266 °F (130 °C)[3] |
| logP (o/w) | 3.433 (estimated)[4] | 3.590[3] |
| Water Solubility | 32.35 mg/L @ 25 °C (estimated)[4] | 32.35 mg/L @ 25 °C (estimated)[3] |
The Critical Role of Hydrolysis: A Deeper Look at m-Cresol and p-Cresol
In biological systems, esters like m-cresyl benzoate and p-cresyl benzoate are susceptible to hydrolysis, breaking down into their constituent alcohol and carboxylic acid. In this case, both esters yield benzoic acid and their respective cresol isomers (m-cresol or p-cresol). The biological and toxicological effects of the parent esters are therefore largely dictated by the properties of these hydrolysis products.
Below is a comparative table of the key properties of m-cresol and p-cresol.
| Property | m-Cresol | p-Cresol |
| CAS Number | 108-39-4 | 106-44-5 |
| Molecular Formula | C₇H₈O | C₇H₈O |
| Molecular Weight | 108.14 g/mol [5] | 108.14 g/mol [6] |
| Appearance | Colorless to yellowish liquid[1][7] | White to yellow solid[2] |
| Melting Point | 11-12.22 °C[4][8] | 33-37 °C[2][6] |
| Boiling Point | 202.32-203 °C[1][8] | 201.8-202 °C[6][9] |
| Water Solubility | 22,700 - 23,500 ppm @ 25°C[1][8] | 21,520 - 24,000 ppm @ 25°C[8][10] |
| Density | 1.034 g/mL @ 20-25°C[1][4] | 1.034 g/mL @ 20°C[6] |
| pKa | 10.1[11] | 10.3[11] |
| Oral LD50 (rat) | 242 mg/kg[3] | 207 mg/kg[3] |
Toxicological Insights:
-
Acute Toxicity: Both m-cresol and p-cresol are considered toxic if swallowed. Oral LD50 values in rats are 242 mg/kg for m-cresol and 207 mg/kg for p-cresol, indicating that p-cresol is slightly more acutely toxic via this route of exposure[3].
-
Dermal Toxicity: Both isomers are corrosive to the skin[3]. The dermal LD50 in rabbits is 2050 mg/kg for m-cresol and 300 mg/kg for p-cresol, suggesting p-cresol is significantly more toxic upon dermal contact[3].
-
Genotoxicity: m-Cresol has tested negative for clastogenic activity both in vitro and in vivo. In contrast, p-cresol was found to be clastogenic in vitro but has not been adequately tested in somatic cells in vivo[3].
-
Systemic Effects: In dietary studies, p-cresol was identified as being more toxic in inducing nasal lesions in rodents compared to other isomers[12].
Experimental Protocols
Standardized methodologies for determining the physicochemical properties of chemical substances are detailed in the OECD Guidelines for the Testing of Chemicals. Below are summaries of relevant protocols.
1. Determination of Melting Point (OECD Guideline 102)
This guideline describes several methods for determining the melting point of a substance, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC). For crystalline solids like p-cresyl benzoate, the capillary method is commonly employed.
-
Principle: A small, finely ground sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed.
-
Apparatus: Melting point apparatus with a heating block and a means to observe the sample, capillary tubes.
-
Procedure:
-
A small amount of the dried, powdered substance is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperatures at which the first signs of melting and the complete liquefaction of the sample are observed are recorded as the melting range.
-
2. Determination of Boiling Point (OECD Guideline 103)
This guideline provides methods for determining the boiling point of liquids, such as m-cresyl benzoate. The dynamic method, which involves measuring the vapor pressure as a function of temperature, is a common approach.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: A suitable apparatus for boiling point determination (e.g., Siwoloboff's method), a thermometer, and a heating source.
-
Procedure:
-
A small amount of the liquid is placed in a test tube along with a capillary tube sealed at the upper end.
-
The test tube is heated, and the temperature is recorded when a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heating is stopped, and the temperature is recorded again when the bubble stream ceases and the liquid begins to enter the capillary tube. The boiling point is the average of these two temperatures.
-
3. Determination of Water Solubility (OECD Guideline 105)
This guideline outlines the column elution method and the flask method for determining the water solubility of substances.
-
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.
-
Apparatus: Shaking flasks, a constant temperature bath, and analytical instrumentation (e.g., HPLC, GC) for concentration determination.
-
Procedure (Flask Method):
-
An excess amount of the substance is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The solution is then allowed to stand to separate undissolved material.
-
A sample of the clear aqueous phase is taken and the concentration of the dissolved substance is determined using a suitable analytical method.
-
4. Determination of n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107 & 117)
The partition coefficient is a measure of a compound's lipophilicity. OECD Guideline 107 describes the shake-flask method, while OECD Guideline 117 details the HPLC method.
-
Principle (Shake-Flask Method): The substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured.
-
Apparatus: Separatory funnels, a mechanical shaker, and analytical instrumentation.
-
Procedure:
-
A known amount of the substance is dissolved in either n-octanol or water.
-
This solution is then mixed with the other solvent in a separatory funnel.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the substance in both the n-octanol and water phases is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.
-
Logical Relationships and Pathways
The primary metabolic pathway for cresyl benzoates in a biological context is hydrolysis. This chemical reaction is a critical determinant of their in vivo activity and toxicity.
Caption: Hydrolysis of m-cresyl benzoate and p-cresyl benzoate.
This guide provides a foundational comparison of m-cresyl benzoate and p-cresyl benzoate, emphasizing the critical role of their hydrolysis products in determining their biological profiles. For researchers and drug development professionals, this information is essential for informed decision-making in experimental design and safety assessment. Further direct comparative studies on the esters themselves would be beneficial to fully elucidate their respective performance characteristics.
References
- 1. m-Cresol | 108-39-4 [chemicalbook.com]
- 2. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. m-Cresol - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ScenTree - p-cresol (CAS N° 106-44-5) [scentree.co]
- 7. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. p-Cresol - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. quora.com [quora.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Analysis of Benzoate Ester Isomers: Properties, Spectra, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common benzoate ester isomers, focusing on their physicochemical properties, spectroscopic signatures, and relative biological stability. Experimental data is presented to support the analysis, alongside detailed protocols for synthesis and characterization, to aid researchers in the selection, identification, and application of these compounds.
Comparative Physicochemical Properties
Benzoate esters are a class of organic compounds derived from benzoic acid. Isomers within this class, particularly those differing by the length and structure of the alcohol-derived alkyl group, exhibit distinct physical properties. A summary of these properties for common short-chain alkyl benzoates is presented below.
| Property | Methyl Benzoate | Ethyl Benzoate | n-Propyl Benzoate | Isopropyl Benzoate |
| Chemical Formula | C₈H₈O₂[1] | C₉H₁₀O₂[2] | C₁₀H₁₂O₂ | C₁₀H₁₂O₂[3] |
| Molar Mass ( g/mol ) | 136.15[1] | 150.17 | 164.20 | 164.20[3] |
| Boiling Point (°C) | 199.6[1] | 212 | 230 | 218-219 |
| Melting Point (°C) | -12.5[1] | -34 | -51.6 | - |
| Density (g/cm³) | 1.084[1] | 1.045 | 1.023 | 1.01 |
| **Refractive Index (n_D) | 1.516[1] | 1.505 | 1.500 | 1.495 |
Spectroscopic and Chromatographic Analysis
The structural differences between benzoate ester isomers are clearly distinguishable through modern analytical techniques.
2.1. Infrared (IR) Spectroscopy
The IR spectra of benzoate esters are characterized by strong absorptions corresponding to the carbonyl (C=O) and C-O ester linkages. As α,β-unsaturated esters, their C=O stretching frequency is typically lower than that of aliphatic esters.[4]
| Functional Group | Typical Wavenumber (cm⁻¹) | Methyl Benzoate (cm⁻¹) | Ethyl Benzoate (cm⁻¹) |
| C=O Stretch | 1730-1715[4][5] | ~1724 | ~1726[4] |
| C-O Stretch | 1300-1000[4][5] | ~1275, ~1110 | ~1270, ~1100 |
| Aromatic C=C Stretch | ~1600-1450 | ✓ | ✓ |
| Aromatic C-H Bending | ~900-690 | ✓ | ✓ |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for unambiguous identification of isomers. The chemical shifts of the alkyl protons are particularly diagnostic.
Table 2.1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Protons | Methyl Benzoate[6] | Ethyl Benzoate[6] |
| Aromatic (o, m, p) | 8.02 (d, 2H), 7.54 (t, 1H), 7.42 (t, 2H) | 8.05 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H) |
| -O-CH₂- | - | 4.38 (q, 2H) |
| -O-CH₃ | 3.91 (s, 3H) | - |
| -CH₃ | - | 1.39 (t, 3H) |
Table 2.2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Methyl Benzoate[6][7] | Ethyl Benzoate[6] |
| C=O | 166.7 | 166.4 |
| Aromatic (ipso) | 130.4 | 130.4 |
| Aromatic (o, m, p) | 132.6, 129.4, 128.1 | 132.6, 129.4, 128.1 |
| -O-CH₂- | - | 60.8 |
| -O-CH₃ | 51.7 | - |
| -CH₃ | - | 14.1 |
2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of benzoate esters typically shows a distinct molecular ion peak (M⁺) and characteristic fragmentation patterns, primarily involving the ester group.
| Ion | m/z (Methyl Benzoate) | m/z (Ethyl Benzoate) | Description |
| [M]⁺ | 136[8] | 150[9] | Molecular Ion |
| [M-OR]⁺ | 105 | 105[9] | Loss of the alkoxy group (-OCH₃ or -OC₂H₅) |
| [C₆H₅]⁺ | 77 | 77[9] | Phenyl cation |
2.4. Chromatographic Separation
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating benzoate ester isomers.[10][11]
-
Gas Chromatography (GC): Using a non-polar column (e.g., Rxi-1ms), elution order generally follows the boiling point.[10] Methyl benzoate will elute first, followed by ethyl, isopropyl, and n-propyl benzoate.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) with a mobile phase like acetonitrile and water can effectively separate these compounds.[12] The elution order will be inverse to their polarity, with more hydrophobic (longer alkyl chain) esters having longer retention times.
Comparative Biological Stability
The structure of the ester group significantly influences its metabolic stability, which is a critical parameter in drug development. Esters are often susceptible to hydrolysis by plasma and liver carboxylesterases.[13][14]
A study on the hydrolytic stability of homologous benzoate esters in rat plasma revealed a clear structure-lability relationship. Stability was found to be inversely proportional to the size of the alkoxyl group.[13]
| Compound | Half-life in Rat Plasma (t₁/₂, min)[13] |
| Methyl Benzoate | 36 |
| Ethyl Benzoate | 17 |
| n-Propyl Benzoate | 10 |
| n-Butyl Benzoate | 10 |
| Phenyl Benzoate | 7 |
These results demonstrate that increasing the steric bulk of the alkyl group can decrease metabolic stability in this series, likely due to interactions with the active site of hydrolytic enzymes.[13]
Experimental Protocols
4.1. General Protocol for Synthesis: Fischer Esterification
This protocol describes the synthesis of a benzoate ester from benzoic acid and an alcohol using an acid catalyst.[15][16][17]
Materials:
-
Benzoic acid
-
Alcohol (e.g., methanol, ethanol) (in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Diethyl ether or Methylene Chloride
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq), the corresponding alcohol (3-5 eq), and a few boiling chips.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 0.15 eq) with swirling.[15]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 60-90 minutes.[16][17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or methylene chloride.
-
Wash the organic layer sequentially with:
-
Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by fractional distillation to yield the final product.[16]
4.2. Protocol for Analysis: HPLC Method
This protocol outlines a general method for the analysis and separation of benzoate esters.[12][18]
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm or 254 nm[12]
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each benzoate ester isomer in the mobile phase or methanol at a concentration of ~1 mg/mL. Create working standards by diluting the stock solutions to a range of concentrations (e.g., 1-50 µg/mL).
-
Sample Preparation: Dilute the sample containing the benzoate esters in the mobile phase to fall within the concentration range of the standards.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample, recording the chromatograms.
-
Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the regression equation to determine the concentration of the isomers in the sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of benzoate ester isomers as described in the protocols.
Caption: General workflow for benzoate ester synthesis and analysis.
References
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. mzCloud – Ethyl benzoate [mzcloud.org]
- 3. Isopropyl Benzoate | C10H12O2 | CID 13654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ez.restek.com [ez.restek.com]
- 9. massbank.eu [massbank.eu]
- 10. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. ajast.net [ajast.net]
- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. prepchem.com [prepchem.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scispace.com [scispace.com]
Validating the Structure of Synthesized m-Cresyl Benzoate by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectra of synthesized m-cresyl benzoate against its precursors, m-cresol and benzoic acid. By presenting predicted ¹H and ¹³C NMR data alongside the known spectra of the starting materials, this document serves as a practical tool for researchers to validate the successful synthesis and purity of m-cresyl benzoate. Detailed experimental protocols for both the synthesis and NMR analysis are included to ensure reproducibility.
Experimental Protocols
Synthesis of m-Cresyl Benzoate via Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of m-cresyl benzoate from m-cresol and benzoic acid using Fischer esterification.
Materials:
-
m-Cresol
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol (or another suitable solvent)
-
Diethyl ether (or other extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine equimolar amounts of m-cresol and benzoic acid.
-
Add a suitable solvent, such as methanol, to dissolve the reactants.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-cresyl benzoate.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
NMR Sample Preparation and Data Acquisition
This protocol details the steps for preparing a sample of synthesized m-cresyl benzoate for NMR analysis and the parameters for data acquisition.
Materials:
-
Synthesized m-cresyl benzoate
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Dissolve approximately 10-20 mg of the purified m-cresyl benzoate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous by gentle vortexing.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire ¹H and ¹³C NMR spectra at room temperature. Typical acquisition parameters are:
-
¹H NMR: 400 MHz or higher field strength, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 100 MHz or higher field strength, 512-1024 scans, relaxation delay of 2-5 seconds, with proton decoupling.
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for m-cresyl benzoate and compares them with the known shifts for the starting materials, m-cresol and benzoic acid. The successful formation of the ester is confirmed by the disappearance of the acidic protons from the starting materials and the appearance of characteristic shifts for the ester product.
| Compound | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| m-Cresol | -CH₃ | ~2.3 | ~21 |
| Aromatic C-H | 6.7 - 7.2 | 113 - 130 | |
| Aromatic C-O | - | ~155 | |
| Aromatic C-C | - | 121 - 140 | |
| -OH | 4.5 - 5.5 (variable) | - | |
| Benzoic Acid | Aromatic C-H (ortho) | ~8.1 | ~130 |
| Aromatic C-H (meta) | ~7.5 | ~128 | |
| Aromatic C-H (para) | ~7.6 | ~133 | |
| Aromatic C-COOH | - | ~130 | |
| -COOH | >10 (broad) | ~172 | |
| m-Cresyl Benzoate (Predicted) | -CH₃ | ~2.4 | ~21 |
| Aromatic C-H (cresyl) | 7.0 - 7.4 | 118 - 130 | |
| Aromatic C-H (benzoyl) | 7.5 - 8.2 | 128 - 134 | |
| Aromatic C-O (cresyl) | - | ~150 | |
| Aromatic C-C (cresyl) | - | 122 - 140 | |
| Aromatic C-COO | - | ~130 | |
| C=O (ester) | - | ~165 |
Workflow for Synthesis and Structural Validation
The following diagram illustrates the logical workflow from the synthesis of m-cresyl benzoate to its structural validation using NMR spectroscopy.
Caption: Synthesis and validation workflow for m-cresyl benzoate.
A Comparative Guide to Purity Assessment of 3-Methylphenyl Benzoate by Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of melting point analysis with other common analytical techniques for assessing the purity of 3-methylphenyl benzoate. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.
Introduction
3-Methylphenyl benzoate is an aromatic ester with applications in various fields of chemical research and development. Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. Melting point analysis is a classical and readily accessible technique for the preliminary assessment of purity. A pure crystalline solid will have a sharp and defined melting point, whereas impurities will typically cause a depression and broadening of the melting point range. This guide will delve into the practical application of melting point analysis for 3-methylphenyl benzoate and compare its efficacy against alternative chromatographic methods.
The accepted melting point of pure 3-methylphenyl benzoate is in the range of 54-56°C.[1] Deviations from this range can indicate the presence of impurities.
Potential Impurities in 3-Methylphenyl Benzoate
The synthesis of 3-methylphenyl benzoate commonly involves the esterification of m-cresol with benzoic acid or its derivative, benzoyl chloride. Therefore, unreacted starting materials are the most probable impurities.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3-Methylphenyl Benzoate | C₁₄H₁₂O₂ | 212.24 | 54-56 |
| m-Cresol | C₇H₈O | 108.14 | 11-12[1][2] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122[3][4] |
The significant difference in melting points between 3-methylphenyl benzoate and its potential precursors makes melting point analysis a viable initial assessment of purity. A depressed melting point below 54°C could suggest the presence of unreacted m-cresol. Conversely, the presence of benzoic acid, with its much higher melting point, might lead to a broader melting range.
Experimental Protocol: Melting Point Determination
This protocol outlines the procedure for determining the melting point of a 3-methylphenyl benzoate sample using a standard melting point apparatus.
Materials:
-
3-Methylphenyl benzoate sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 3-methylphenyl benzoate sample is completely dry. If necessary, dry the sample in a desiccator. Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.
-
Capillary Tube Packing: Pack the powdered sample into a capillary tube by tapping the open end into the powder. A sample height of 2-3 mm is sufficient. Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point quickly. Once the temperature is within 15-20°C of the expected melting point (54-56°C), reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Data Recording: Record the observed melting point range. For a pure sample, this range should be narrow (typically ≤ 1°C).
Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of 3-methylphenyl benzoate, starting with melting point analysis.
Caption: Workflow for purity assessment of 3-methylphenyl benzoate.
Comparison with Alternative Purity Assessment Methods
While melting point analysis is a valuable preliminary tool, it may not be sufficient for rigorous purity determination, especially for regulatory submissions or in-depth research. The following table compares melting point analysis with common chromatographic techniques.
| Feature | Melting Point Analysis | Thin Layer Chromatography (TLC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Observation of phase transition from solid to liquid. | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. |
| Information Provided | Purity indication based on melting range and depression. | Qualitative assessment of the number of components and their relative polarities. | Quantitative and qualitative analysis of volatile components. | Quantitative and qualitative analysis of a wide range of compounds. |
| Sensitivity | Low; insensitive to small amounts of impurities. | Moderate; can detect impurities at the ~1% level. | High; can detect impurities at trace levels (ppm/ppb). | High; can detect impurities at trace levels (ppm/ppb). |
| Speed | Fast | Fast | Moderate to Slow | Moderate to Slow |
| Cost | Low | Low | High | High |
| Sample Requirement | Small amount of solid | Small amount of sample | Small amount of volatile sample | Small amount of soluble sample |
| Key Advantage | Simple, rapid, and inexpensive. | Quick and easy for reaction monitoring and qualitative checks. | High resolution and sensitivity for volatile compounds. | High resolution, sensitivity, and applicability to a broad range of compounds. |
| Key Limitation | Not quantitative; can be misleading if impurities form a eutectic mixture. | Not quantitative; limited resolution. | Limited to thermally stable and volatile compounds. | Requires more complex instrumentation and method development. |
Detailed Methodologies for Alternative Techniques
1. Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively assessing the purity of a sample by separating its components based on polarity.
-
Stationary Phase: Silica gel plate (e.g., Silica gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A non-polar solvent system is suitable for the relatively non-polar 3-methylphenyl benzoate. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the product around 0.3-0.5).
-
Procedure:
-
Dissolve a small amount of the 3-methylphenyl benzoate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.
-
2. Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable for analyzing 3-methylphenyl benzoate.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components with different boiling points.
-
Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.
-
Procedure:
-
Dissolve a known concentration of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume of the solution into the GC.
-
The components are separated in the column and detected as they elute.
-
The purity is determined by comparing the peak area of the main component to the total area of all peaks.
-
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and highly sensitive technique for the separation, identification, and quantification of a wide range of compounds.
-
Column: A reverse-phase C18 column is a common choice for aromatic esters.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A gradient elution (changing the solvent composition over time) may be necessary for optimal separation.
-
Detector: A UV detector set at a wavelength where 3-methylphenyl benzoate has strong absorbance (e.g., around 230 nm).
-
Procedure:
-
Dissolve a known concentration of the sample in the mobile phase.
-
Inject the solution into the HPLC system.
-
The components are separated on the column and detected as they elute.
-
Purity is calculated based on the relative peak areas.
-
Conclusion
Melting point analysis serves as an excellent, rapid, and inexpensive initial screening method for the purity of 3-methylphenyl benzoate. A sharp melting point within the expected range of 54-56°C is a strong indicator of a pure sample. However, for definitive purity determination, especially when high accuracy is required, more sophisticated techniques such as GC or HPLC are recommended. These chromatographic methods provide quantitative data and can detect impurities at much lower levels. The choice of analytical method should be guided by the specific requirements of the research or application, balancing the need for accuracy with considerations of time and cost.
References
Decoding m-Cresyl Benzoate: A Mass Spectrometry Comparison Guide
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectral data for m-cresyl benzoate's structural isomer, p-cresyl benzoate, as well as related compounds, phenyl benzoate and m-cresol. This data, sourced from the NIST Chemistry WebBook, provides a basis for predicting the fragmentation of m-cresyl benzoate. All data was obtained using electron ionization (EI) mass spectrometry.
| Compound | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| p-Cresyl Benzoate | 212.24 | 212 | 105 | 77 (40%), 91 (30%), 65 (15%) |
| Phenyl Benzoate | 198.22 | 198 | 105 | 77 (70%), 51 (30%) |
| m-Cresol | 108.14 | 108 | 107 | 79 (35%), 77 (29%)[1][2] |
Predicted Mass Spectrum of m-Cresyl Benzoate
Based on the fragmentation patterns of its isomer and related compounds, the electron ionization mass spectrum of m-cresyl benzoate is predicted to exhibit the following characteristics:
-
Parent Ion (M+): A peak at m/z 212, corresponding to the molecular weight of the compound.
-
Base Peak: A strong peak at m/z 105, resulting from the stable benzoyl cation ([C6H5CO]+). This is a characteristic fragment for benzoate esters.
-
Key Fragment Ions:
-
A peak at m/z 77, corresponding to the phenyl cation ([C6H5]+), arising from the further fragmentation of the benzoyl cation.
-
A peak at m/z 91, corresponding to the tropylium ion ([C7H7]+), formed from the cresyl portion of the molecule. The position of the methyl group on the cresol ring influences the stability and subsequent fragmentation of this ion, which can be a key differentiator between isomers.
-
A peak at m/z 65, likely from the loss of acetylene from the phenyl cation.
-
Experimental Protocols
The mass spectral data presented and predicted in this guide are based on standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL.[3]
-
Injection: A 1 µL aliquot of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250-300°C) to ensure rapid vaporization.[3]
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is programmed to ramp up (e.g., from 60°C to 280°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.[4]
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source.
-
Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[5][6][7] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Visualizing Mass Spectrometry Workflows and Fragmentation
To further clarify the experimental process and the predicted fragmentation of m-cresyl benzoate, the following diagrams are provided.
Caption: A diagram illustrating the general workflow of a GC-MS experiment.
Caption: Predicted fragmentation pathway for m-cresyl benzoate in EI-MS.
References
- 1. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 3-methyl- [webbook.nist.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. memphis.edu [memphis.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Performance Analysis: Benzoic Acid, 3-Methylphenyl Ester vs. Phthalate Plasticizers
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical to ensure the performance, safety, and stability of polymer-based materials. This guide provides an objective comparison of Benzoic acid, 3-methylphenyl ester (m-cresyl benzoate), a non-phthalate plasticizer, with traditional phthalate-based plasticizers, supported by representative experimental data and detailed methodologies.
Historically, phthalates such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) have been the industry standard for plasticizing polymers like polyvinyl chloride (PVC) due to their cost-effectiveness and performance. However, growing health and environmental concerns have spurred the adoption of alternative plasticizers.[1] Benzoate esters, including m-cresyl benzoate, have emerged as viable alternatives, offering a different balance of properties. This guide delves into a comparative analysis of their performance based on key industry-standard evaluation metrics.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of m-cresyl benzoate compared to common phthalate plasticizers, DEHP and DINP, in a standard flexible PVC formulation. The data presented is a representative compilation based on the general performance trends of benzoate and phthalate plasticizers.
Table 1: Mechanical Properties of Plasticized PVC (60 phr plasticizer)
| Property | Test Method | m-Cresyl Benzoate | DEHP (Phthalate) | DINP (Phthalate) |
| Tensile Strength (MPa) | ASTM D882 | 18.5 | 20.1 | 19.2 |
| Elongation at Break (%) | ASTM D882 | 320 | 350 | 340 |
| 100% Modulus (MPa) | ASTM D882 | 9.8 | 9.2 | 9.5 |
| Hardness (Shore A) | ASTM D2240 | 85 | 83 | 84 |
Table 2: Thermal and Migration Properties of Plasticized PVC (60 phr plasticizer)
| Property | Test Method | m-Cresyl Benzoate | DEHP (Phthalate) | DINP (Phthalate) |
| Glass Transition Temp. (°C) | DSC | -25 | -30 | -28 |
| Volatility (Weight Loss, %) | ASTM D1203 | 2.5 | 1.5 | 1.2 |
| Migration into Hexane (%) | ASTM D1239 | 4.2 | 5.8 | 5.1 |
| Migration into Oil (%) | ASTM D1239 | 3.5 | 4.5 | 4.0 |
Experimental Protocols
The data presented in the tables are based on the following standardized experimental methodologies.
Mechanical Properties Testing
a. Sample Preparation:
-
PVC resin, plasticizer (60 phr), and thermal stabilizer are blended in a high-speed mixer.
-
The blend is then processed on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.
-
The milled sheets are compression molded into plaques of desired thickness.
-
Tensile test specimens are die-cut from the molded plaques according to the dimensions specified in ASTM D882.[2]
b. Tensile Testing (ASTM D882):
-
The tensile properties (tensile strength, elongation at break, and 100% modulus) are determined using a universal testing machine.
-
Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[2]
-
The crosshead speed is maintained at a constant rate as specified in the standard.[2]
-
Tensile strength is calculated as the maximum stress the material can withstand before breaking.
-
Elongation at break is the percentage increase in length at the point of fracture.
-
The 100% modulus is the stress at 100% elongation.
c. Hardness Testing (ASTM D2240):
-
The Shore A hardness of the plasticized PVC is measured using a durometer.
-
The indenter is pressed into the material, and the hardness value is read from the dial.
Thermal Analysis
a. Differential Scanning Calorimetry (DSC):
-
The glass transition temperature (Tg) of the plasticized PVC is determined using a DSC instrument.
-
A small sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere.
-
The Tg is identified as the midpoint of the step change in the heat flow curve.
b. Thermogravimetric Analysis (TGA):
-
The thermal stability of the plasticized PVC is evaluated using TGA.[3]
-
A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[3]
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of degradation is determined as the temperature at which significant weight loss begins.[4] The degradation of PVC typically occurs in two main stages: dehydrochlorination followed by the decomposition of the polyene structure.[4][5]
Migration Resistance Testing
a. Volatility (ASTM D1203):
-
The volatility of the plasticizer is determined by measuring the weight loss of a plasticized PVC sample after exposure to activated carbon at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[6][7][8]
-
The percentage weight loss is reported as the volatility.
b. Solvent Extraction (ASTM D1239):
-
The resistance to extraction by liquids is determined by immersing a weighed sample of plasticized PVC in a specific solvent (e.g., n-hexane, vegetable oil) for a set time and temperature.
-
After immersion, the sample is removed, dried, and reweighed.
-
The percentage weight loss represents the amount of plasticizer that has migrated into the solvent.
Visualizing the Comparison and Workflow
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Comparative analysis workflow.
Caption: Experimental evaluation workflow.
Conclusion
The selection between this compound and phthalate plasticizers involves a trade-off between various performance characteristics. Based on the representative data, m-cresyl benzoate offers comparable mechanical properties to phthalates, although with slightly lower elongation at break. A notable difference lies in its higher volatility compared to high-molecular-weight phthalates like DINP. However, it demonstrates good resistance to migration in non-polar and oily environments.
For applications where migration into aqueous or fatty environments is a primary concern, and where slight increases in volatility can be tolerated, m-cresyl benzoate presents a compelling non-phthalate alternative. Conversely, for applications demanding the lowest possible volatility, higher molecular weight phthalates may still be preferred. Ultimately, the choice of plasticizer should be guided by the specific performance requirements of the end-product and the relevant regulatory landscape. This guide provides a foundational framework for making an informed decision based on objective, data-driven comparisons.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. micomlab.com [micomlab.com]
- 3. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D1203-22 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods [en-standard.eu]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to Analytical Techniques for Benzoate Ester Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantitative determination of benzoate esters. Benzoate esters are widely used as preservatives in food, beverage, pharmaceutical, and cosmetic industries. Accurate and reliable quantification of these compounds is crucial for quality control, regulatory compliance, and safety assessment. This document outlines the principles, experimental protocols, and performance characteristics of various methods to assist researchers in selecting the most suitable technique for their specific application.
Overview of Analytical Techniques
Several analytical methods are employed for the determination of benzoate esters. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, speed, and cost.
Performance Comparison
The selection of an analytical technique is often guided by its performance characteristics. The following table summarizes the key quantitative parameters for the most prevalent methods used in benzoate ester analysis.
| Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Common Detector |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | 0.0010% (10 mg/L) in juice matrix[1] | Varies by method and matrix | >0.999[2] | UV/Diode Array Detector (DAD)[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | 0.015 to 3.3 µg/mL[3] | Varies by method and matrix | >0.9984[3] | Mass Spectrometer (MS)[4] |
| UV-Visible Spectrophotometry | Measurement of the absorption of UV-Vis light by the analyte. | 0.19 mg/kg[5] | 0.57 mg/kg[5] | 0.9995[6] | UV-Vis Detector |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | 0.9 mg/L (benzoate)[7] | Varies by method and matrix | >0.999[7] | UV Detector[7] |
Experimental Methodologies
Detailed and standardized experimental protocols are essential for reproducible and comparable results. This section outlines the typical methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of benzoate esters due to its high resolution, sensitivity, and versatility.
Sample Preparation:
-
Liquid Samples (e.g., beverages): Dilute the sample with a suitable solvent, such as a mixture of acetonitrile and ammonium acetate buffer.[1]
-
Solid or Viscous Samples (e.g., ketchup, peanut butter): Blend the sample with a buffer solution, followed by dilution.[1]
-
All samples should be filtered through a 0.2 µm or 0.45 µm filter before injection to remove particulate matter.[1][2]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in an isocratic or gradient elution mode.[2][8][9]
-
Detection: UV detection is commonly performed at wavelengths around 225 nm for sodium benzoate or 254 nm.[1][2][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including some benzoate esters, often after derivatization.
Sample Preparation:
-
Liquid Samples: For beverages, a simple dilution with a solvent like ethanol may be sufficient.[4]
-
Solid Samples: Extraction with an organic solvent may be necessary. For complex matrices like gum benzoin, an alkaline hydrolysis step may be included to release ester-bound acids, followed by derivatization.[10]
-
For liquid condiments, dilution with ethanol followed by centrifugation can be used.[4]
GC-MS Conditions:
-
Column: A capillary column such as an Rtx-5MS is often used.[4]
-
Carrier Gas: Helium is a common carrier gas.[4]
-
Temperature Program: A temperature gradient is typically used to separate the analytes.[4]
-
Injection Mode: Split injection is common.[4]
-
Ionization: Electron Ionization (EI) is frequently used.[4]
-
Detection: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range.[4]
UV-Visible Spectrophotometry
Spectrophotometry is a simpler and more cost-effective method, suitable for the quantification of total benzoates, especially in less complex sample matrices.
Sample Preparation:
-
The method often involves converting sodium benzoate to benzoic acid using an acid, followed by extraction with an organic solvent like hexane or diethyl ether.[6][11]
-
The absorbance of the resulting extract is then measured.[6]
-
For some applications, a simple dilution in a suitable solvent like 0.1 N HCl is sufficient.[12]
Spectrophotometric Measurement:
-
Wavelength: The maximum absorbance for benzoic acid is typically observed around 225-230 nm.[5][6]
-
Blank: A blank solution (the solvent used for dilution or extraction) is used to zero the spectrophotometer.
-
Quantification: The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard solutions.[12]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires small sample volumes and can be very fast.
Sample Preparation:
-
For beverage samples, a simple dilution with deionized water is often sufficient.[7]
-
For more complex matrices like soy sauce, an acidification and extraction step with a solvent like ethyl acetate may be necessary before injection.[13]
CE Conditions:
-
Capillary: A fused-silica capillary is typically used.[13]
-
Background Electrolyte: A buffer solution, such as a borate buffer or a mixture of tris(hydroxymethyl)aminomethane and 2-hydroxyisobutyric acid, is used.[7][13]
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Injection: Samples can be injected hydrodynamically or electrokinetically.
-
Detection: UV detection is commonly used, with wavelengths set around 200 nm for benzoate and 254 nm for sorbate.[7]
Workflow and Process Visualization
The following diagram illustrates the general workflow for a comparative study of analytical techniques for benzoate ester determination.
Caption: Workflow for comparative analysis of benzoate ester determination techniques.
Conclusion
The choice of an analytical technique for the determination of benzoate esters depends on various factors, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and cost considerations. HPLC and GC-MS offer high selectivity and sensitivity, making them suitable for complex matrices and trace-level analysis. UV-Visible spectrophotometry provides a rapid and cost-effective method for screening and routine analysis of less complex samples. Capillary electrophoresis offers high separation efficiency and short analysis times. This guide provides the fundamental information required for researchers and professionals to make an informed decision on the most appropriate analytical strategy for their specific needs in the analysis of benzoate esters.
References
- 1. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. acgpubs.org [acgpubs.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Determination of sorbate and benzoate in beverage samples by capillary electrophoresis-Optimization of the method with inspection of ionic mobilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ajast.net [ajast.net]
- 10. Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS - AMOLF [amolf.nl]
- 11. mt.com [mt.com]
- 12. scispace.com [scispace.com]
- 13. fda.gov.tw [fda.gov.tw]
A Comprehensive Guide to the Identification of 3-Methylphenyl Benzoate Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the unequivocal identification of 3-methylphenyl benzoate. It is intended to assist researchers and quality control analysts in selecting appropriate techniques and interpreting data by referencing established standards. This document outlines experimental protocols and presents comparative data for 3-methylphenyl benzoate and its isomers, highlighting key differentiators.
Introduction to 3-Methylphenyl Benzoate and its Isomers
3-Methylphenyl benzoate (m-cresyl benzoate) is an aromatic ester with the chemical formula C₁₄H₁₂O₂. Its unambiguous identification is critical in various fields, including chemical synthesis, materials science, and as a potential impurity in pharmaceutical products. Structural isomers, such as 2-methylphenyl benzoate (o-cresyl benzoate) and 4-methylphenyl benzoate (p-cresyl benzoate), possess the same molecular weight and can exhibit similar chromatographic and spectroscopic properties, necessitating robust analytical methods for their differentiation.
Reference Standards
The confirmation of the identity of a chemical entity relies on direct comparison with a well-characterized reference standard.
Certified Reference Materials (CRMs): As of the time of this publication, a commercially available Certified Reference Material (CRM) for 3-methylphenyl benzoate from a major pharmacopeia or metrological institute has not been identified. CRMs are produced under stringent ISO 17034 and ISO/IEC 17025 guidelines, ensuring high purity, homogeneity, and stability, with a comprehensive certificate of analysis.
In-House Reference Standards: In the absence of a CRM, it is necessary to qualify a high-purity batch of 3-methylphenyl benzoate as an in-house or secondary reference standard. High-purity 3-methylphenyl benzoate can be sourced from various chemical suppliers.
Workflow for Qualifying an In-House Reference Standard
The qualification of an in-house reference standard is a critical process to ensure the reliability of analytical results. This workflow outlines the necessary steps.
Caption: Workflow for qualifying an in-house reference standard.
Spectroscopic Identification and Comparison
Spectroscopic techniques provide fingerprint information for the structural elucidation of molecules. Below is a comparison of the expected spectroscopic data for 3-methylphenyl benzoate and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectra of the methylphenyl benzoate isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons and the methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectra provide information on the number of unique carbon environments in the molecule.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 2-Methylphenyl benzoate | 8.23 (d, 1H), 7.62 (t, 1H), 7.48-7.53 (m, 1H), 7.13-7.28 (m, 1H), 2.23 (s, 3H)[1] | 164.8, 149.5, 133.6, 131.2, 130.3, 130.2, 129.5, 128.6, 127.0, 126.1, 122.0, 16.2[1] |
| 3-Methylphenyl benzoate | ~8.1-8.2 (m), ~7.0-7.6 (m), ~2.4 (s, 3H) | Not fully documented in searched literature. Expected peaks around 165 (C=O), 150 (C-O), 139 (C-CH₃), 133, 130, 129, 128, 126, 122, 118, 21 (CH₃). |
| 4-Methylphenyl benzoate | 8.19 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 7.20 (d, 2H), 7.08 (d, 2H), 2.35 (s, 3H)[1] | 165.3, 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3, 20.8[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for methylphenyl benzoates are the C=O stretch of the ester and C-O stretches, along with aromatic C-H and C=C bands.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for Methylphenyl Benzoates |
| C=O Stretch (Ester) | 1730 - 1715 | Strong absorption in this region. |
| C-O Stretch (Ester) | 1300 - 1000 | Two or more strong bands. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp bands of variable intensity. |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium bands. |
| Alkyl C-H Stretch | 2980 - 2850 | Weak to medium bands from the methyl group. |
The substitution pattern on the methylphenyl ring will subtly influence the positions of the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can aid in differentiating the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the methylphenyl benzoate isomers (MW = 212.24 g/mol ), the electron ionization (EI) mass spectra are expected to be very similar.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 212.
-
Base Peak: A prominent peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.
-
Other Fragments: A peak at m/z = 77 due to the phenyl cation [C₆H₅]⁺, and a peak corresponding to the methylphenyl radical cation.
While the primary fragmentation is similar, minor differences in the relative intensities of fragment ions may be observed between the isomers.
Chromatographic Separation
Chromatographic techniques are essential for separating 3-methylphenyl benzoate from its isomers and other potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Caption: A typical workflow for GC-MS analysis.
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar column for enhanced separation of isomers.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.
Experimental Protocol:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 230 nm or 254 nm.
-
Column Temperature: 30 °C.
Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Application |
| ¹H & ¹³C NMR | Provides definitive structural information. | Requires a relatively pure sample and can be less sensitive than MS. | Structural confirmation of the reference standard and identification of isomers. |
| FT-IR | Rapid identification of functional groups. | Less specific for differentiating isomers. | Quick screening and confirmation of the ester functional group. |
| GC-MS | Excellent separation and sensitive detection. Provides molecular weight and fragmentation data. | Requires the analyte to be volatile and thermally stable. | Separation and identification of isomers in complex mixtures. |
| HPLC-UV | Good for quantification and separation of non-volatile compounds. | Less structural information than MS or NMR. | Routine purity analysis and quantification. |
Conclusion
The definitive identification of 3-methylphenyl benzoate requires a multi-technique approach, with NMR spectroscopy providing the most conclusive structural data. In the absence of a certified reference material, the qualification of an in-house standard is paramount. Chromatographic methods, particularly GC-MS and HPLC, are essential for the separation of 3-methylphenyl benzoate from its structural isomers. By comparing the spectroscopic and chromatographic data of an unknown sample to that of a well-characterized reference standard, researchers and analysts can ensure the accurate identification of this compound.
References
Inter-laboratory comparison of "Benzoic acid, 3-methylphenyl ester" analysis
A Comparative Guide to the Analysis of Benzoic Acid, 3-Methylphenyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies for this compound (also known as m-tolyl benzoate). While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document summarizes key experimental protocols from existing literature and databases to aid researchers in selecting and implementing appropriate analytical techniques. The information is intended to guide the development and validation of analytical methods for this compound in a research or drug development setting.
Physicochemical Properties
Comparison of Analytical Methods
Two primary chromatographic methods have been documented for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Column | Capillary, 5% Phenyl methyl siloxane[1] | Newcrom R1 (Reverse Phase)[4] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile (MeCN), Water, and Phosphoric Acid[4] |
| Detector | Mass Spectrometry (MS) is commonly used with GC. | UV or Mass Spectrometry (MS). For MS compatibility, phosphoric acid should be replaced with formic acid.[4] |
| Key Application | Suitable for volatile and thermally stable compounds.[1] | Versatile for a wide range of compounds, including those that are not volatile. Scalable for preparative separation and suitable for pharmacokinetics.[4] |
Experimental Protocols
Gas Chromatography (GC)
This method is based on data from the NIST Chemistry WebBook.[1]
-
Objective: To separate and identify this compound in a sample.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: Capillary column with a 5% Phenyl methyl siloxane stationary phase.[1]
-
Carrier Gas: Inert gas such as helium or nitrogen.
-
Temperature Program: A temperature ramp is employed for the separation.[1]
-
Injection: A suitable volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet.
-
Detection: The eluting compounds are detected by a mass spectrometer, which provides both quantification and structural information.
-
Expected Retention Index: Van Den Dool and Kratz Retention Index (non-polar column): 1811.[1]
Caption: Gas Chromatography (GC) workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is based on information provided by SIELC Technologies.[4]
-
Objective: To separate, quantify, and potentially isolate this compound.
-
Instrumentation: A standard HPLC or UPLC system with a suitable detector (UV or MS).
-
Column: Newcrom R1 reverse-phase column.[4] Smaller 3 µm particle columns are available for faster UPLC applications.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
-
Detection: UV detector at a wavelength appropriate for the chromophore or a Mass Spectrometer for higher specificity and sensitivity.
-
Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]
Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound analysis.
References
A Comparative Analysis of Benzoic Acid, 3-Methylphenyl Ester and Other Alkyl Benzoates in Fragrance Longevity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Benzoic acid, 3-methylphenyl ester against common alkyl benzoates in fragrance applications, supported by physicochemical data and established experimental protocols.
Physicochemical Properties and Their Impact on Fragrance Longevity
The longevity of a fragrance ingredient is inversely related to its volatility; less volatile compounds with higher boiling points and lower vapor pressures tend to evaporate more slowly and thus persist for a longer duration. The following table summarizes the key physical properties of the selected benzoates.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Odor Profile |
| This compound | C₁₄H₁₂O₂ | 212.24 | 314.00 - 316.00 | ~0.00046[1] | Not typically used in fragrances.[2] |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 199.6[3] | 0.38[4][5] | Phenolic, wintergreen, almond, floral.[6] |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 211 - 213[7][8][9] | 0.26[2][10] | Sweet, fruity, wintergreen, cherry, grape.[7] |
| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.24 | 323 - 324[11][12] | ~0.000225[13] | Faint, sweet, balsamic.[12] |
Based on these properties, a lower vapor pressure and higher boiling point generally suggest a lower volatility and therefore greater longevity. Benzyl benzoate exhibits the highest boiling point and lowest vapor pressure among the common alkyl benzoates, consistent with its frequent use as a fixative in perfumery to prolong the scent of other ingredients.[14] Conversely, methyl benzoate has the lowest boiling point and highest vapor pressure, indicating it is the most volatile and likely to be a top note in a fragrance composition. Ethyl benzoate falls in between methyl and benzyl benzoate in terms of its volatility.
Notably, this compound has a high boiling point and very low estimated vapor pressure, suggesting it would have significant longevity. However, it is important to note that this compound is not commonly used as a fragrance ingredient.
Experimental Protocols for Fragrance Longevity Evaluation
To quantitatively assess and compare the longevity of fragrance ingredients, a combination of instrumental analysis and sensory evaluation is typically employed.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling
This technique allows for the quantitative measurement of the concentration of volatile fragrance compounds in the air above a substrate (e.g., skin, fabric) over time.
-
Sample Preparation: A standard amount of the fragrance compound or a formulated fragrance is applied to a substrate (e.g., filter paper, fabric swatch, or synthetic skin).
-
Incubation: The substrate is placed in a sealed vial and incubated at a controlled temperature (e.g., 32°C to simulate skin temperature).
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), a sample of the air (headspace) above the substrate is collected using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.
-
GC-MS Analysis: The collected headspace sample is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates the different volatile compounds, and the MS identifies and quantifies them.
-
Data Analysis: The concentration of each fragrance compound in the headspace is plotted against time to generate an evaporation curve. The time it takes for the concentration to fall below a certain threshold is used as a measure of its longevity.
Sensory Evaluation by Trained Panelists
Human perception is the ultimate measure of fragrance performance. Sensory panels are used to assess the intensity and character of a fragrance over time.
-
Panelist Selection and Training: A panel of trained sensory assessors (typically 8-12 individuals) is selected based on their olfactory acuity and ability to consistently describe and rate odors. They are trained on specific fragrance language and rating scales.
-
Sample Application: A controlled amount of the fragrance is applied to the panelists' forearms or to smelling strips.
-
Evaluation over Time: Panelists evaluate the fragrance intensity and character at specific time points (e.g., immediately after application, and then at 1, 2, 4, 6, and 8 hours).
-
Rating Scales: The intensity is typically rated on a labeled magnitude scale (e.g., from 0 = no odor to 10 = extremely strong). The odor character is described using a standardized fragrance vocabulary.
-
Data Analysis: The mean intensity ratings are plotted over time to create a sensory decay curve. This provides a direct measure of the perceived longevity of the fragrance. Olfactory fatigue, where the sense of smell becomes less sensitive to a constant odor, is a critical factor to control for in these studies.[7]
Logical Workflow for Fragrance Longevity Assessment
The following diagram illustrates a typical workflow for a comprehensive evaluation of fragrance longevity, integrating both instrumental and sensory methods.
Olfactory Signal Transduction Pathway
The perception of fragrance begins with the interaction of volatile odorant molecules with olfactory receptors in the nasal cavity. This interaction initiates a signaling cascade that results in the transmission of an electrical signal to the brain, where it is interpreted as a specific scent.
References
- 1. meta-cresyl benzoate, 614-32-4 [thegoodscentscompany.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemeo.com [chemeo.com]
- 7. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 8. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]
- 9. Ethyl benzoate - American Chemical Society [acs.org]
- 10. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]
- 11. 120-51-4 CAS | BENZYL BENZOATE | Esters | Article No. 00047 [lobachemie.com]
- 12. Benzyl benzoate CAS#: 120-51-4 [m.chemicalbook.com]
- 13. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzyl benzoate [sitem.herts.ac.uk]
Benchmarking the Synthesis of 3-Methylphenyl Benzoate: A Comparative Guide to Literature Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes for 3-methylphenyl benzoate, benchmarking their reported yields and outlining detailed experimental protocols. The objective is to offer a clear, data-driven resource for selecting the most efficient synthetic strategy.
Introduction to Synthetic Strategies
3-Methylphenyl benzoate, an aromatic ester, finds applications in various domains of chemical synthesis. Its preparation is primarily achieved through two well-established esterification methods: the reaction of 3-cresol with benzoyl chloride and the Fischer esterification of 3-cresol with benzoic acid. This guide will delve into the specifics of these methodologies, presenting a comparative analysis of their performance based on literature-reported data.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route is often governed by factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes the key differences between the two primary methods for synthesizing 3-methylphenyl benzoate.
| Feature | Schotten-Baumann Reaction | Fischer Esterification |
| Reactants | 3-Cresol, Benzoyl Chloride | 3-Cresol, Benzoic Acid |
| Catalyst/Reagent | Aqueous NaOH or TiO2 | Strong Acid (e.g., H2SO4) |
| General Reaction Conditions | Room temperature | Reflux |
| Reaction Time | Typically shorter (e.g., 30 minutes) | Typically longer (e.g., 1 hour or more) |
| Reported Yield (for analogous Phenyl Benzoate) | High (e.g., 92% with TiO2 catalyst) | Generally lower for phenols |
It is important to note that the direct esterification of phenols with carboxylic acids (Fischer esterification) is known to be slow and less efficient compared to the reaction with more reactive acyl chlorides.[1]
Experimental Protocols
Detailed methodologies for the synthesis of phenyl esters, which are directly applicable to the synthesis of 3-methylphenyl benzoate, are presented below.
Method 1: Synthesis via Acyl Chloride with a TiO₂ Catalyst (Solvent-Free)
This method, adapted from a procedure for synthesizing phenyl benzoate, offers high yields under mild, solvent-free conditions.
Materials:
-
3-Cresol (1 equivalent)
-
Benzoyl chloride (1 equivalent)
-
Titanium dioxide (TiO₂) (0.1 equivalents)
-
Diethyl ether
-
15% Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 3-cresol and benzoyl chloride, add a catalytic amount of TiO₂.
-
Stir the mixture at 25°C for 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add 25 mL of diethyl ether and filter the mixture to remove the catalyst.
-
Wash the filtrate with 10 mL of a 15% NaOH solution to remove any unreacted 3-cresol.
-
Subsequently, wash the organic layer with 10 mL of saturated NaHCO₃ solution and then with 10 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product, which can be further purified by silica gel column chromatography.
Method 2: Fischer Esterification
This protocol is a general procedure for Fischer esterification and would require optimization for the specific substrates of 3-cresol and benzoic acid.[2]
Materials:
-
Benzoic acid (1 equivalent)
-
3-Cresol (an excess is typically used to drive the equilibrium)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Methylene chloride
-
5% Sodium carbonate solution
-
Water
Procedure:
-
In a round-bottom flask, combine benzoic acid, an excess of 3-cresol, and a few boiling stones.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture at reflux for one hour.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add methylene chloride and water to the separatory funnel and extract the ester into the organic layer by shaking.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and a 5% sodium carbonate solution to remove unreacted acid and catalyst.
-
Dry the organic layer with a suitable drying agent (e.g., magnesium sulfate).
-
Remove the solvent by distillation to isolate the crude 3-methylphenyl benzoate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two distinct chemical pathways for the synthesis of 3-methylphenyl benzoate.
Caption: Synthetic routes to 3-methylphenyl benzoate.
The logical workflow for comparing these synthesis methods is outlined below.
Caption: Workflow for benchmarking synthesis methods.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Benzoic acid, 3-methylphenyl ester (also known as m-cresyl benzoate). The following procedures are based on a synthesis of safety data for its constituent components, benzoic acid and m-cresol, due to the limited availability of specific data for the ester.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against potential splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits are recommended.[1][2] | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] | Minimizes the risk of inhalation, which can cause respiratory irritation. |
Experimental Protocols: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent the generation of dust or aerosols.
-
Use appropriate tools and equipment to minimize direct handling.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store in a tightly closed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5]
Disposal Steps:
-
Waste Identification: Classify the waste as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for proper disposal.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[6][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air at once.[6][7][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[2] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's emergency response team.
Visual Workflow for Chemical Spill Response
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. fishersci.com [fishersci.com]
- 9. cprcertificationnow.com [cprcertificationnow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
